3-Heptyne
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
hept-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHSJRCIZOUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180509 | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-89-2 | |
| Record name | 3-Heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPT-3-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASI2RQ5WEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-heptyne chemical formula and molecular structure
This guide provides a comprehensive overview of the chemical and physical properties of 3-heptyne, detailed experimental protocols for its synthesis, and an exploration of its molecular structure and reactivity. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Concepts
Chemical Formula and Molecular Structure
This compound is an internal alkyne with the chemical formula C₇H₁₂.[1][2][3] Its structure features a seven-carbon chain with a carbon-carbon triple bond located between the third and fourth carbon atoms. This triple bond is the molecule's primary functional group and the center of its reactivity. The IUPAC name for this compound is hept-3-yne, and it is also known by the synonym 1-ethyl-2-propylacetylene.[4] The CAS Registry Number for this compound is 2586-89-2.[4]
The molecular weight of this compound is 96.17 g/mol .[2][3] The linear geometry of the sp-hybridized carbons in the triple bond influences the overall shape of the molecule.
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| CAS Number | 2586-89-2 |
| Density | 0.741 g/mL at 25 °C |
| Boiling Point | 105-106 °C |
| Melting Point | -131 °C |
| Refractive Index (n²⁰/D) | 1.4225 |
| Solubility | Limited solubility in water, soluble in organic solvents. |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the alkylation of a terminal alkyne. The following protocol is a representative example of this synthetic route, starting from 1-butyne.
Synthesis of this compound from 1-Butyne
This procedure involves the deprotonation of 1-butyne with a strong base to form an acetylide anion, followed by a nucleophilic substitution reaction with an alkyl halide.
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂) or a similar strong base
-
1-Bromopropane
-
Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Apparatus for distillation and standard organic synthesis glassware
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet is assembled. The entire apparatus is flame-dried and allowed to cool under an inert atmosphere.
-
Deprotonation: Anhydrous liquid ammonia is condensed into the flask, and sodium amide is added in portions. 1-butyne is then slowly added to the stirred solution. The reaction mixture is stirred for a specified time to ensure the complete formation of the butynide anion.
-
Alkylation: 1-Bromopropane is added dropwise to the reaction mixture from the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction is quenched by the slow addition of a proton source, such as water or an aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.
Molecular Interactions and Reactivity
The reactivity of this compound is dominated by the electron-rich carbon-carbon triple bond. This region of high electron density makes the molecule susceptible to electrophilic addition reactions. Common reactions involving this compound include hydrogenation, halogenation, and hydration.
The following diagram illustrates a common synthetic pathway for this compound.
This workflow demonstrates the two-step process of deprotonation followed by nucleophilic substitution to form the final product.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 3-heptyne, a seven-carbon internal alkyne. The information presented is intended to support laboratory research, chemical synthesis, and drug development activities by providing key data points, experimental methodologies, and an understanding of its chemical behavior.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ | [1][2][3][4] |
| Molecular Weight | 96.17 g/mol | [1][2][3][5] |
| Boiling Point | 105-106 °C (378.15-379.15 K) | [3][5][6][7] |
| Melting Point | -103.15 °C (170 K) | [3] |
| Density | 0.741 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.4225 | [5][6][7] |
| Flash Point | -16 °C (3.2 °F) - closed cup | [5] |
| Enthalpy of Vaporization | 39.1 kJ/mol at 358 K | [3] |
Chemical Properties and Reactivity
This compound is an internal alkyne, characterized by a carbon-carbon triple bond between the third and fourth carbon atoms. This functional group is the center of its reactivity. Like other internal alkynes, it undergoes various addition reactions.[8][9]
-
Hydrogenation: this compound can be reduced to either cis-3-heptene or an n-heptane.[8][10]
-
Partial Hydrogenation (cis-alkene): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline) will yield cis-3-heptene.[10]
-
Partial Hydrogenation (trans-alkene): Reduction with sodium metal in liquid ammonia produces trans-3-heptene.[10]
-
Complete Hydrogenation (alkane): Using catalysts like platinum, palladium, or nickel with excess hydrogen will result in the complete reduction to n-heptane.[8][9]
-
-
Halogenation: this compound reacts with halogens such as chlorine (Cl₂) and bromine (Br₂). The reaction can proceed with one or two equivalents of the halogen.[11]
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) across the triple bond follows Markovnikov's rule, although with an internal, symmetrically substituted alkyne like this compound, the initial addition will produce a mixture of haloalkene isomers.[9][11] Adding a second equivalent results in a geminal dihalide.[10]
-
Hydration: The addition of water to this compound requires a catalyst, typically a mercury salt (like HgSO₄) in the presence of aqueous acid.[8][10] This reaction proceeds via an enol intermediate which then tautomerizes to a ketone. For an internal alkyne like this compound, this will result in the formation of 3-heptanone and 4-heptanone.[9]
-
Oxidation: Alkynes can be cleaved by strong oxidizing agents like potassium permanganate or ozone.[8][9] Ozonolysis of this compound, followed by a workup, would yield carboxylic acids; in this case, propanoic acid and butanoic acid.[8]
Experimental Protocols
A. Synthesis of this compound
A common and reliable method for synthesizing internal alkynes like this compound is through the alkylation of a terminal alkyne.[12][13]
Protocol: Alkylation of 1-Butyne
-
Deprotonation: A solution of 1-butyne in an appropriate solvent (e.g., liquid ammonia or an inert organic solvent like THF) is treated with a strong base, such as sodium amide (NaNH₂), to deprotonate the terminal alkyne and form the corresponding acetylide anion (butynide).[13] The reaction must be carried out under anhydrous conditions to prevent the acetylide from being quenched by water.
-
Alkylation: To the solution of the butynide anion, a primary alkyl halide, such as 1-bromopropane or 1-iodopropane, is added.[13] The acetylide anion acts as a nucleophile and displaces the halide in an Sₙ2 reaction, forming the new carbon-carbon bond and yielding this compound.[12]
-
Workup: The reaction is quenched by the careful addition of water or an aqueous solution. The organic product is then extracted into an organic solvent (e.g., diethyl ether or pentane).
-
Purification: The crude this compound is purified from byproducts and unreacted starting materials. The most effective method for this is fractional distillation.[12]
Caption: Synthesis of this compound via alkylation of 1-butyne.
B. Purification Protocol: Fractional Distillation
Fractional distillation is the primary method for purifying this compound on a laboratory or larger scale.[12] This technique separates components of a liquid mixture based on differences in their boiling points.
-
Apparatus Setup: A fractional distillation apparatus is assembled, which includes a heating mantle, a round-bottom flask containing the crude this compound and boiling chips, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask. The system should be appropriately clamped and insulated.
-
Heating: The crude mixture is heated gently. As the mixture boils, the vapor rises into the fractionating column.
-
Separation: The column provides a large surface area (through glass indentations or packing material) for repeated vaporization and condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the component with the lower boiling point).
-
Collection: The vapor that reaches the top of the column, now highly enriched in the desired compound (this compound), passes into the condenser, where it cools and liquefies. The purified liquid, or distillate, is collected in the receiving flask. The temperature at the top of the column should be monitored and should remain steady at the boiling point of this compound during its collection.
C. Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environments of the hydrogen and carbon atoms, respectively.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C≡C triple bond, although for an internal alkyne, this absorption may be weak or absent.
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4]
References
- 1. This compound (CAS 2586-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Hept-3-yne | C7H12 | CID 75755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [chembk.com]
- 7. This compound | 2586-89-2 [chemicalbook.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | 2586-89-2 | Benchchem [benchchem.com]
- 13. homework.study.com [homework.study.com]
3-heptyne CAS number and IUPAC nomenclature
CAS Number: 2586-89-2[1][2][3][4][5][6]
IUPAC Nomenclature: hept-3-yne[3][5][6]
This technical guide provides a comprehensive overview of 3-heptyne, a valuable internal alkyne in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential applications.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its appropriate handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₇H₁₂[2][3][5] |
| Molecular Weight | 96.17 g/mol [2][4] |
| Density | 0.741 g/mL at 25 °C[4] |
| Boiling Point | 105-106 °C[4][7] |
| Melting Point | -130.5°C[7] |
| Refractive Index | n20/D 1.4225[4] |
| Flash Point | -16 °C (closed cup)[4] |
| CAS Registry Number | 2586-89-2[1][2][3][4][5][6] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various established methods in organic chemistry. Below are detailed protocols for two common approaches.
Synthesis from Acetylene
This method involves the sequential alkylation of acetylene, a fundamental building block in organic chemistry.
Reaction Pathway:
-
Acetylene is first deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide.
-
The acetylide anion then undergoes a nucleophilic substitution reaction with an ethyl halide (e.g., ethyl bromide) to yield 1-butyne.
-
1-butyne is subsequently deprotonated with another equivalent of a strong base.
-
The resulting butynide anion is then reacted with a propyl halide (e.g., 1-bromopropane) to produce this compound.[5]
Experimental Protocol:
-
Step 1: Preparation of 1-Butyne from Acetylene. In a flame-dried, three-necked flask equipped with a stirrer, gas inlet, and a dry ice condenser, add liquid ammonia. Introduce sodium amide to the stirred ammonia. Bubble acetylene gas through the solution to form a sodium acetylide suspension. Slowly add ethyl bromide to the suspension. After the reaction is complete, carefully add water to quench the reaction and evaporate the ammonia. The resulting 1-butyne is then collected.
-
Step 2: Alkylation of 1-Butyne to this compound. In a similar apparatus, dissolve the synthesized 1-butyne in an appropriate solvent like liquid ammonia or THF. Add sodium amide to form the sodium butynide salt. To this, slowly add 1-bromopropane. Allow the reaction to proceed to completion. The reaction is then quenched, and the this compound is extracted using an organic solvent, washed, dried, and purified by distillation.
Synthesis from 1-Butyne and Propyl Iodide
A more direct route involves the alkylation of 1-butyne with a propyl halide.[4]
Experimental Protocol:
-
Deprotonation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butyne in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, typically n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred solution. The reaction is monitored by the cessation of butane gas evolution.
-
Alkylation: To the resulting lithium butynide solution, add propyl iodide dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until completion, as monitored by techniques like TLC or GC.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Reactions of this compound
The carbon-carbon triple bond in this compound is a site of high electron density, making it reactive towards electrophiles.
Electrophilic Addition of HBr
The addition of hydrogen bromide (HBr) to this compound is a characteristic electrophilic addition reaction. The reaction proceeds via a vinylic carbocation intermediate. The initial protonation of the alkyne can occur at either of the sp-hybridized carbons. In the case of an internal alkyne like this compound, this can lead to a mixture of products. With an excess of HBr, a second addition can occur to form a geminal dihalide.
Mandatory Visualizations
Synthesis of this compound from Acetylene
Caption: Synthetic route to this compound starting from acetylene.
Logical Workflow for the Synthesis of this compound
References
- 1. chembk.com [chembk.com]
- 2. This compound, 2,2,5,5,6,6-hexamethyl | C13H24 | CID 529283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 2586-89-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound CAS#: 2586-89-2 [chemicalbook.com]
Spectroscopic Profile of 3-Heptyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-heptyne (CH₃CH₂C≡CCH₂CH₂CH₃), a seven-carbon internal alkyne. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Frequency: 89.56 MHz
| Chemical Shift (δ) ppm | Assignment | Multiplicity (Predicted) | Integration |
| 2.16 | -C≡C-CH₂ -CH₂-CH₃ (C5) | Triplet (t) | 2H |
| 2.12 | CH₃-CH₂ -C≡C- (C2) | Quartet (q) | 2H |
| 1.49 | -CH₂-CH₂ -CH₃ (C6) | Sextet | 2H |
| 1.14 | CH₃ -CH₂-C≡C- (C1) | Triplet (t) | 3H |
| 0.97 | -CH₂-CH₂-CH₃ (C7) | Triplet (t) | 3H |
Note: Data sourced from ChemicalBook.[1] Multiplicities are predicted based on standard n+1 splitting rules.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 80.7 | C ≡C (C3 or C4) |
| 80.3 | C≡C (C4 or C3) |
| 22.9 | -CH₂ -CH₃ (C6) |
| 20.7 | -C≡C-CH₂ - (C5) |
| 14.1 | CH₃ -CH₂- (C1) |
| 13.5 | -CH₂-CH₃ (C7) |
| 12.3 | CH₃-CH₂ -C≡C- (C2) |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2970-2850 | C-H Stretch (sp³) | Strong |
| 2250-2100 | C≡C Stretch | Weak, often not observed in symmetrical alkynes |
| 1465-1450 | C-H Bend (CH₂) | Medium |
| 1380-1370 | C-H Bend (CH₃) | Medium |
Note: These are characteristic absorption ranges for internal alkynes and associated alkyl groups. The C≡C stretch in symmetrically substituted alkynes like this compound can be very weak or absent.
Table 4: Mass Spectrometry Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 96 | 69.6 | [C₇H₁₂]⁺˙ (Molecular Ion, M⁺˙) |
| 81 | 92.6 | [M - CH₃]⁺ |
| 67 | 100.0 | [M - C₂H₅]⁺ or [C₅H₇]⁺ |
| 53 | 48.8 | [C₄H₅]⁺ |
| 41 | 83.6 | [C₃H₅]⁺ |
| 39 | 43.1 | [C₃H₃]⁺ |
| 29 | 13.9 | [C₂H₅]⁺ |
| 27 | 23.3 | [C₂H₃]⁺ |
Note: Data sourced from ChemicalBook and NIST WebBook.[1][2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spinner turbine and adjust its depth using a gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be collected. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of the signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one clean, dry salt plate (e.g., NaCl or KBr) on a horizontal surface.
-
Using a pipette, add one to two drops of neat this compound to the center of the plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.
-
Ensure there are no air bubbles trapped between the plates.
-
-
Instrumental Analysis:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Label the significant absorption peaks on the resulting spectrum.
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For a volatile compound like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
-
If using GC-MS, inject a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate it from any impurities before entering the mass spectrometer.
-
-
Instrumental Analysis:
-
The sample molecules are ionized in the ion source, typically using electron ionization (EI) with a standard energy of 70 eV.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows relevant to the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.
References
An In-depth Technical Guide on the Thermodynamic Data and Enthalpy of Formation for 3-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data for 3-heptyne (C₇H₁₂), with a particular focus on its standard enthalpy of formation. The information presented herein is compiled from established databases and peer-reviewed literature to support advanced research and development activities.
Core Thermodynamic Data
This compound, an internal alkyne, possesses a triple bond between its third and fourth carbon atoms. Its thermodynamic properties are crucial for understanding its stability, reactivity, and potential applications in chemical synthesis.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of a compound is a critical thermodynamic quantity representing the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.
The standard enthalpy of formation of this compound in the gas phase has been determined experimentally through its enthalpy of hydrogenation. The hydrogenation of this compound to n-heptane is represented by the following reaction:
C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l)
The experimentally measured enthalpy of this reaction in the liquid phase is -270.4 ± 1.5 kJ/mol.[1] This value can be used in conjunction with the known standard enthalpy of formation of n-heptane to calculate the standard enthalpy of formation of this compound using Hess's Law.
Based on this, the calculated standard enthalpy of formation for liquid this compound is approximately 46.2 kJ/mol, and for gaseous this compound, it is approximately 80.3 kJ/mol. This positive value indicates that the formation of this compound from its elements in their standard states is an endothermic process.
Other Key Thermodynamic Properties
In addition to the enthalpy of formation, the standard molar entropy (S°) and heat capacity (Cp) are essential for a complete thermodynamic profile. For the C₇H₁₂ alkyne isomer group, which includes this compound, the following values have been reported at 298.15 K:
-
Standard Molar Entropy (S°) : 401.4 J/K·mol
-
Standard Heat Capacity (Cp°) : 197.5 J/K·mol
These values provide a reliable estimate for the entropy and heat capacity of this compound.
Data Summary
The quantitative thermodynamic data for this compound and related compounds are summarized in the tables below for ease of comparison.
Table 1: Thermodynamic Data for this compound
| Property | Value | Units | State | Source |
| Standard Enthalpy of Formation (ΔfH°) | ~80.3 | kJ/mol | Gas | Calculated |
| Standard Molar Entropy (S°) | 401.4 | J/K·mol | Gas | (Alberty & Burmenko, 1986) |
| Standard Heat Capacity (Cp°) | 197.5 | J/K·mol | Gas | (Alberty & Burmenko, 1986) |
| Enthalpy of Vaporization (ΔvapH°) | 39.1 | kJ/mol | Liquid | [2] |
Table 2: Enthalpy of Hydrogenation of this compound
| Reaction | Enthalpy Change (ΔrH°) | Units | State | Reference |
| C₇H₁₂(l) + 2H₂(g) → C₇H₁₆(l) | -270.4 ± 1.5 | kJ/mol | Liquid | (Rogers et al., 1979)[1] |
Table 3: Standard Enthalpy of Formation of n-Heptane
| Compound | Formula | State | ΔfH° (kJ/mol) | Source |
| n-Heptane | C₇H₁₆ | Gas | -187.58 ± 0.48 | ATcT |
| n-Heptane | C₇H₁₆ | Liquid | -224.2 ± 0.8 | NIST |
Experimental Protocols
The determination of the enthalpy of hydrogenation of this compound by Rogers, Dagdagan, and Allinger in 1979 was a pivotal experiment. While the full, detailed experimental protocol from the original publication is not reproduced here, the general methodology involved calorimetric measurements.
Calorimetric Measurement of Enthalpy of Hydrogenation:
The heat of hydrogenation was determined using a precision calorimeter. The general steps for such an experiment are as follows:
-
A known amount of the alkyne (this compound) is dissolved in a suitable solvent, typically a hydrocarbon like hexane, within a reaction vessel in the calorimeter.
-
A catalyst, such as platinum or palladium on a support, is introduced into the reaction vessel.
-
A stream of hydrogen gas is passed through the solution, initiating the hydrogenation reaction.
-
The temperature change of the system is carefully monitored using a sensitive thermometer.
-
The calorimeter is calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.
-
The heat evolved during the hydrogenation of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter.
-
The molar enthalpy of hydrogenation is then determined by dividing the total heat evolved by the number of moles of this compound reacted.
Visualizations
Thermodynamic Cycle for the Formation of this compound
The following diagram illustrates the thermodynamic cycle used to determine the standard enthalpy of formation of this compound from its enthalpy of hydrogenation. This visual representation clarifies the application of Hess's Law in this context.
Logical Workflow for Enthalpy Calculation
This diagram outlines the logical steps involved in calculating the standard enthalpy of formation of this compound from experimental and reference data.
References
A Technical Guide to the Historical Context of Alkyne Synthesis and Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
Alkynes, hydrocarbons characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis. Their unique reactivity and linear geometry have made them indispensable in fields ranging from natural product synthesis to materials science and pharmaceuticals. This guide provides an in-depth exploration of the historical evolution of alkyne synthesis and research. We trace the journey from the initial discovery of acetylene to the development of sophisticated, metal-catalyzed cross-coupling reactions that have become staples in modern chemistry. This document details the core chemical principles, presents key quantitative data, outlines foundational experimental protocols, and visualizes the logical progression of this vital area of study.
The Dawn of Alkyne Chemistry: The Discovery of Acetylene
The story of alkynes begins in the 19th century with the simplest member of the class, acetylene (C₂H₂). Its discovery was not a single event but a series of observations and syntheses by notable chemists of the era.
-
1836: Edmund Davy's Serendipitous Finding : The first synthesis of acetylene is credited to Edmund Davy, a cousin of the renowned chemist Humphry Davy.[1][2] In 1836, while attempting to produce potassium metal by heating potassium carbonate with carbon at high temperatures, Davy produced a residue now known as potassium carbide (K₂C₂).[1] He found that this residue reacted with water to release a new gas.[1][2] Davy noted this "new carburet of hydrogen" burned with a brilliant, sooty flame and astutely predicted its potential as an illuminating gas.[2][3]
-
1860-1862: Rediscovery and Characterization : The scientific community largely forgot about Davy's discovery until the 1860s. The French chemist Marcellin Berthelot rediscovered the compound in 1860 and formally named it "acetylene".[1][4] Around the same time, in 1862, German chemist Friedrich Wöhler independently synthesized acetylene by reacting calcium carbide (CaC₂) with water, a method that would later form the basis for its large-scale industrial production.[5][6][7]
These foundational discoveries laid the groundwork for the systematic exploration of the synthesis and reactivity of alkynes.
Foundational Synthetic Methodologies
Following the discovery of acetylene, chemists began developing general methods to synthesize more complex alkynes. Early methods often relied on harsh conditions and strong bases to perform elimination reactions.
Dehydrohalogenation of Dihaloalkanes
One of the most classical methods for introducing a triple bond is the double dehydrohalogenation of a vicinal or geminal dihalide using a strong base.[8][9] This reaction provided a pathway to generate alkynes from alkenes, which could first be halogenated and then subjected to elimination.[8]
The Fritsch-Buttenberg-Wiechell Rearrangement
In the late 19th century, a novel rearrangement reaction was discovered that provided a route to 1,2-diaryl-alkynes. The Fritsch-Buttenberg-Wiechell (FBW) rearrangement involves treating a 1,1-diaryl-2-halo-alkene with a strong base, such as an alkoxide, to induce a rearrangement to the corresponding alkyne.[10] The mechanism involves deprotonation to form a vinyl carbene intermediate, followed by a 1,2-aryl migration.[10] This reaction has evolved into a valuable method for preparing certain polyyne structures.[11]
The Era of Metal-Catalyzed Alkyne Synthesis
The mid-20th century witnessed a paradigm shift in alkyne synthesis with the advent of metal-catalyzed cross-coupling reactions. These methods offered unprecedented efficiency, milder reaction conditions, and broader functional group tolerance.
The Castro-Stephens Coupling (1963)
In 1963, Charles E. Castro and Robert D. Stephens described a cross-coupling reaction between a copper(I) acetylide and an aryl halide in a pyridine solvent to form a disubstituted alkyne.[12][13][14] This reaction was a significant step forward, providing a reliable method for forming aryl-alkyne bonds.[14]
Reaction Scheme: R-C≡C-Cu + I-Ar' → R-C≡C-Ar' + CuI
The Castro-Stephens coupling can also be used to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide.[13]
Alkyne Metathesis (1968)
Metal-catalyzed alkyne metathesis, which involves the redistribution of alkyne chemical bonds, was first described in 1968 using a heterogeneous tungsten and silicon oxide catalyst at very high temperatures.[15] A homogeneous catalyst system using molybdenum hexacarbonyl was reported in 1974 by Mortreux.[15] In 1975, T. J. Katz proposed the now-accepted mechanism involving a metal alkylidyne and a metallacyclobutadiene intermediate.[15] This reaction has become a powerful tool, particularly for ring-closing alkyne metathesis (RCAM) in the synthesis of complex macrocycles like civetone.[15]
The Sonogashira Coupling (1975)
A major breakthrough occurred in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides.[16][17] The reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst, typically CuI.[18] The addition of the copper co-catalyst dramatically accelerated the reaction, allowing it to proceed under mild conditions, often at room temperature.[16][18] The Sonogashira coupling has become one of the most robust and widely used methods for synthesizing arylalkynes and conjugated enynes.[16]
Summary of Key Synthetic Reactions
The following table summarizes the landmark developments in alkyne synthesis.
| Reaction Name | Year Discovered | Description | Key Reagents |
| Acetylene Synthesis | 1862 | Synthesis of acetylene from calcium carbide and water. | CaC₂, H₂O |
| Fritsch-Buttenberg-Wiechell Rearrangement | 1894 | Rearrangement of a 1,1-diaryl-2-halo-alkene to a 1,2-diaryl-alkyne. | Strong base (e.g., NaOEt) |
| Castro-Stephens Coupling | 1963 | Coupling of a pre-formed copper(I) acetylide with an aryl halide.[13] | Cu(I) acetylide, Aryl halide, Pyridine |
| Alkyne Metathesis | 1968 | Redistribution of alkyne chemical bonds catalyzed by a metal alkylidyne.[15] | Mo or W-based catalysts |
| Sonogashira Coupling | 1975 | Palladium and copper co-catalyzed coupling of a terminal alkyne with an aryl/vinyl halide.[16][18] | Pd catalyst, Cu(I) co-catalyst, Amine base |
Detailed Experimental Protocols
The following protocols are generalized representations of key synthetic methods. Researchers should consult primary literature for specific substrate-optimized conditions.
Protocol: Preparation of Acetylene from Calcium Carbide (after Wöhler)
-
Objective: To generate acetylene gas via the hydrolysis of calcium carbide.
-
Materials: Calcium carbide (CaC₂), water, dropping funnel, gas-generating flask, gas collection apparatus (e.g., pneumatic trough).
-
Procedure:
-
Place several small lumps of calcium carbide into the gas-generating flask.
-
Assemble the apparatus, ensuring the dropping funnel is securely fitted to the flask and the gas outlet is directed to the collection system.
-
Slowly add water from the dropping funnel onto the calcium carbide. An immediate, exothermic reaction will occur, producing acetylene gas.
-
Control the rate of gas production by adjusting the rate of water addition.
-
Collect the gas by the displacement of water.
-
-
Reaction: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)
Protocol: A General Sonogashira Coupling Reaction
-
Objective: To synthesize a disubstituted alkyne from a terminal alkyne and an aryl halide.
-
Materials: Aryl iodide or bromide, terminal alkyne, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Copper(I) iodide (CuI), an amine base (e.g., triethylamine or diisopropylamine), and a suitable solvent (e.g., THF or DMF).
-
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the palladium catalyst, and copper(I) iodide.
-
Dissolve the solids in the chosen solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired disubstituted alkyne.
-
Visualization of Key Historical and Mechanistic Concepts
The following diagrams illustrate the timeline of discoveries and a key reaction mechanism.
Caption: A timeline illustrating key milestones in the history of alkyne synthesis.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
The Role of Alkynes in Modern Drug Development
The synthetic methodologies developed over the past two centuries have made alkynes crucial components in modern medicinal chemistry and drug development.[19]
-
Pharmaceuticals: The carbon-carbon triple bond is present in numerous marketed drugs, including the contraceptive norethynodrel, the antifungal terbinafine, and the antiretroviral efavirenz.[8][20]
-
Bioactive Molecules: Many naturally occurring compounds with high bioactivity, such as nematicides, contain diyne and triyne functionalities.[] Furthermore, the ene-diyne class of molecules, such as calicheamicin, are among the most potent antitumor agents known, with the ene-diyne subunit acting as a "warhead" that damages tumor DNA.[8][]
-
Click Chemistry: Terminal alkynes are cornerstone functional groups in the Huisgen 1,3-dipolar cycloaddition, a key "click chemistry" reaction. The copper(I)-catalyzed version of this reaction (CuAAC) is widely used to rapidly and efficiently synthesize compound libraries and create bioconjugates for drug discovery and diagnostics.[]
Conclusion
The history of alkyne synthesis is a compelling narrative of scientific discovery, evolving from the accidental preparation of a novel gas to the rational design of highly sophisticated and selective catalytic systems. The foundational work of 19th-century chemists gave way to the transformative power of metal catalysis in the 20th century, turning alkynes into versatile and indispensable tools. For professionals in drug development and chemical research, understanding this historical progression provides context for the modern synthetic toolbox and inspires the continued innovation required to address contemporary scientific challenges.
References
- 1. todayinsci.com [todayinsci.com]
- 2. Edmund Davy - Wikipedia [en.wikipedia.org]
- 3. crumlinwalkinstownhistory.ie [crumlinwalkinstownhistory.ie]
- 4. newworldencyclopedia.org [newworldencyclopedia.org]
- 5. Friedrich Wöhler [chemistry.msu.edu]
- 6. newworldencyclopedia.org [newworldencyclopedia.org]
- 7. The wohler synthesis hi-res stock photography and images - Alamy [alamy.com]
- 8. Alkyne - Wikipedia [en.wikipedia.org]
- 9. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Fritsch–Buttenberg–Wiechell rearrangement: modern applications for an old reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 14. Castro-Stephens Coupling [drugfuture.com]
- 15. Alkyne metathesis - Wikipedia [en.wikipedia.org]
- 16. gold-chemistry.org [gold-chemistry.org]
- 17. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. openaccesspub.org [openaccesspub.org]
- 20. brainly.in [brainly.in]
An In-depth Technical Guide to sp-Hybridization in 3-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed examination of the sp-hybridization in 3-heptyne, a fundamental concept in organic chemistry with significant implications for molecular structure, reactivity, and the design of novel therapeutics. This document provides a comprehensive overview of the theoretical framework, quantitative structural data, and the experimental protocols used to determine these properties.
Theoretical Framework: The Linear Geometry of Alkynes
The defining structural feature of alkynes, including this compound (C₇H₁₂), is the carbon-carbon triple bond. The unique linear geometry of the alkyne functional group is a direct consequence of the sp-hybridization of the two carbon atoms involved in the triple bond.
In the case of this compound (CH₃CH₂C≡CCH₂CH₂CH₃), the C3 and C4 carbons are sp-hybridized. This hybridization model involves the mixing of one 2s orbital and one 2p orbital on each of these carbon atoms to generate two equivalent sp hybrid orbitals. These sp orbitals are oriented linearly, with a bond angle of 180°, to maximize the distance between electron pairs and thereby minimize electrostatic repulsion.
The triple bond itself is composed of:
-
One sigma (σ) bond: Formed by the head-on overlap of one sp hybrid orbital from each of the two carbon atoms (C3 and C4). The other sp hybrid orbital on C3 overlaps with an sp³ hybrid orbital from C2, and the second sp hybrid orbital on C4 overlaps with an sp³ hybrid orbital from C5, forming C-C single bonds.
-
Two pi (π) bonds: Formed by the side-by-side overlap of the two remaining unhybridized 2p orbitals on each of the sp-hybridized carbons. These p-orbitals are oriented perpendicular to each other and to the axis of the sigma bond.
This sp-hybridization results in a rod-like geometry for the C₂-C₃-C₄-C₅ fragment of this compound. This structural rigidity has profound effects on the molecule's physical properties and its utility as a synthetic intermediate in drug development, where precise spatial arrangement of functional groups is paramount.
Quantitative Structural and Spectroscopic Data
The precise bond lengths, bond angles, and spectroscopic signatures of this compound are critical for its characterization and for understanding its reactivity. The following table summarizes key quantitative data for the sp-hybridized core of this compound.
| Parameter | Value | Method of Determination |
| Bond Angle | ||
| C₂-C₃-C₄ (and C₃-C₄-C₅) | ~180° | Gas-Phase Electron Diffraction / Microwave Spectroscopy |
| Bond Length | ||
| C₃≡C₄ | ~121 pm | Gas-Phase Electron Diffraction / Microwave Spectroscopy |
| C₂-C₃ (and C₄-C₅) | ~146 pm | Gas-Phase Electron Diffraction / Microwave Spectroscopy |
| Spectroscopic Data | ||
| ¹³C NMR Chemical Shift (C₃/C₄) | 80.6 ppm, 80.1 ppm | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| FT-IR C≡C Stretch Frequency | Approx. 2100-2260 cm⁻¹ (weak) | Fourier-Transform Infrared Spectroscopy |
Experimental Protocols
The determination of the structural and spectroscopic properties of this compound relies on sophisticated analytical techniques. Detailed methodologies for the key experiments are provided below.
3.1. Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state, free from intermolecular forces.
-
Sample Preparation: A sample of this compound is vaporized under high vacuum.
-
Instrumentation: A high-energy beam of electrons (typically 40-60 keV) is directed through the gaseous sample.
-
Data Acquisition: The electrons are scattered by the electric field of the molecule's atoms, creating a diffraction pattern of concentric rings on a detector. The intensity of this pattern is recorded as a function of the scattering angle.
-
Data Analysis: The total scattering intensity is a combination of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is isolated. A theoretical model of the molecule's geometry is then refined by least-squares fitting to the experimental data to yield precise internuclear distances and bond angles.
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule, with the chemical shift of each carbon being highly dependent on its electronic environment.
-
Sample Preparation: Approximately 10-50 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: The sample is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Key parameters include:
-
Pulse Program: A standard pulse sequence such as zgpg30 is used.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a large number of scans (e.g., 1024 or more) are accumulated to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. A single drop of the liquid is placed on the crystal (e.g., diamond or ZnSe) of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created by placing a drop of the liquid between two potassium bromide (KBr) salt plates.
-
Instrumentation: An FT-IR spectrometer equipped with an appropriate sampling accessory (e.g., ATR) is used.
-
Data Acquisition:
-
A background spectrum of the empty, clean ATR crystal or KBr plates is collected.
-
The sample is then placed on the crystal or between the plates.
-
The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum. The characteristic weak absorption band for the internal C≡C triple bond stretch is then identified in the 2100-2260 cm⁻¹ region.
Visualizations
4.1. Orbital Hybridization and Bond Formation in this compound
The following diagram illustrates the sp-hybridization of the C3 and C4 carbons in this compound and the subsequent formation of the sigma (σ) and pi (π) bonds that constitute the carbon-carbon triple bond.
sp-Hybridization and bond formation in this compound.
4.2. Experimental Workflow for Spectroscopic Analysis
The logical flow for the characterization of this compound using spectroscopic methods is outlined in the diagram below.
Workflow for the spectroscopic characterization of this compound.
A Technical Guide to 3-Heptyne: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-heptyne, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and key reactions. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Nomenclature and Identification
This compound is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its systematic IUPAC name is hept-3-yne .[1] It is also known by the synonym 1-ethyl-2-propylacetylene .[1][2][3][4]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, providing a ready reference for its physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [2][3][4][5] |
| Molecular Weight | 96.17 g/mol | [1][2][5][6] |
| CAS Number | 2586-89-2 | [2][6] |
| Density | 0.741 g/mL at 25 °C | [6][7][8] |
| Boiling Point | 105-106 °C | [6][7][8] |
| Refractive Index | n20/D 1.4225 | [6][7][8] |
| Flash Point | -16 °C (closed cup) | [6] |
| InChI Key | KLYHSJRCIZOUHE-UHFFFAOYSA-N | [2][9] |
| SMILES | CCCC#CCC | [6][9] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are foundational for the application of this compound in further synthetic endeavors.
Synthesis of this compound via Acetylide Alkylation
The alkylation of a terminal alkyne is a robust and widely used method for the synthesis of internal alkynes like this compound. Two primary pathways for this synthesis are the reaction of the 1-butynide anion with a propyl halide or the reaction of the 1-pentynide anion with an ethyl halide. The following protocol is based on the first pathway.
Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂CH₂Br → CH₃CH₂C≡CCH₂CH₂CH₃ + NaBr
Materials:
-
1-Butyne
-
Sodamide (NaNH₂)
-
Liquid ammonia (solvent)
-
1-Bromopropane
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer. Ensure the apparatus is dry and flushed with an inert gas like nitrogen.
-
Condense liquid ammonia into the flask.
-
Slowly add sodamide to the stirred liquid ammonia.
-
Add 1-butyne dropwise to the sodamide suspension. The formation of the sodium butynide salt will be observed.
-
After the addition is complete, allow the mixture to stir for one hour.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
After the addition of 1-bromopropane, allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, carefully add diethyl ether.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
Hydrogenation of this compound
The triple bond of this compound can be fully or partially reduced depending on the catalyst used.
Reaction: CH₃CH₂C≡CCH₂CH₂CH₃ + 2H₂ --(Pd/C)--> CH₃(CH₂)₅CH₃
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (solvent)
-
Hydrogen gas
Procedure:
-
Dissolve this compound in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% palladium on carbon to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to yield heptane.
Reaction: CH₃CH₂C≡CCH₂CH₂CH₃ + H₂ --(Lindlar's Catalyst)--> (Z)-CH₃CH₂CH=CHCH₂CH₂CH₃
Materials:
-
This compound
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline (optional, as a further catalyst poison)
-
Hexane (solvent)
-
Hydrogen gas
Procedure:
-
In a hydrogenation flask, dissolve this compound in hexane.
-
Add Lindlar's catalyst and a small amount of quinoline.
-
Connect the flask to a hydrogenation apparatus and purge with hydrogen.
-
Stir the mixture under a hydrogen atmosphere at room temperature.
-
Carefully monitor the hydrogen uptake to ensure only one equivalent is consumed, preventing over-reduction to the alkane.
-
Upon completion, filter the catalyst through Celite.
-
Remove the solvent under reduced pressure to obtain (Z)-3-heptene.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of an internal alkyne like this compound results in the formation of a ketone.
Reaction:
-
CH₃CH₂C≡CCH₂CH₂CH₃ + R₂BH → (Intermediate vinylborane)
-
(Intermediate vinylborane) + H₂O₂, NaOH → CH₃CH₂C(=O)CH₂CH₂CH₂CH₃
Materials:
-
This compound
-
A sterically hindered borane such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (3M)
-
Hydrogen peroxide (30%)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the dialkylborane (e.g., 9-BBN) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the mixture again in an ice bath and slowly add aqueous sodium hydroxide.
-
Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.
-
After the addition is complete, stir the mixture at room temperature for at least one hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting ketone (3-heptanone) by distillation or chromatography.
Visualizations
The following diagrams illustrate key logical and experimental workflows related to this compound.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. Beginning from 1-pentyne, synthesize the following compound via a... | Study Prep in Pearson+ [pearson.com]
- 4. chegg.com [chegg.com]
- 5. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. community.wvu.edu [community.wvu.edu]
- 9. homework.study.com [homework.study.com]
An In-depth Technical Guide to the Structural Isomers of Heptyne and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of heptyne (C₇H₁₂), detailing their physical and chemical properties, synthesis methodologies, and spectroscopic data. This document aims to serve as a valuable resource for professionals in organic chemistry, drug discovery, and materials science by presenting a consolidated repository of key information.
Introduction to Heptyne Isomers
Heptyne is an unsaturated hydrocarbon with the molecular formula C₇H₁₂. Its structure contains a carbon-carbon triple bond, classifying it as an alkyne. The positioning of this triple bond and the arrangement of the carbon skeleton give rise to numerous structural isomers. These isomers, while sharing the same molecular formula, exhibit distinct physical, chemical, and spectroscopic properties. Understanding these differences is crucial for their application in various fields, including as building blocks in the synthesis of complex organic molecules, pharmaceuticals, and specialty materials.[1][2]
There are 14 possible structural isomers of heptyne, which can be broadly categorized into straight-chain and branched-chain alkynes.
Straight-Chain Isomers
The straight-chain isomers of heptyne are characterized by a linear seven-carbon chain with the triple bond at different positions.[3][4]
-
1-Heptyne: The triple bond is located between the first and second carbon atoms.
-
2-Heptyne: The triple bond is located between the second and third carbon atoms.
-
3-Heptyne: The triple bond is located between the third and fourth carbon atoms.
Branched-Chain Isomers
The branched-chain isomers of heptyne feature a shorter main carbon chain with one or more alkyl substituents. These are further classified based on the parent chain length (hexyne, pentyne, or butyne).
Methylhexyne Isomers:
-
3-Methyl-1-hexyne
-
4-Methyl-1-hexyne
-
5-Methyl-1-hexyne
-
2-Methyl-3-hexyne
-
4-Methyl-2-hexyne
-
5-Methyl-2-hexyne
Dimethylpentyne Isomers:
-
3,3-Dimethyl-1-pentyne
-
4,4-Dimethyl-1-pentyne
-
2,2-Dimethyl-3-pentyne
-
4,4-Dimethyl-2-pentyne
Ethylpentyne Isomers:
-
3-Ethyl-1-pentyne
The structural diversity among these isomers leads to variations in their steric and electronic properties, influencing their reactivity and potential applications.
Physical and Chemical Properties
The physical properties of the heptyne isomers are summarized in the tables below. These properties are influenced by the molecular structure, with boiling points generally decreasing with increased branching due to reduced surface area and weaker van der Waals forces.
Physical Properties of Straight-Chain Heptyne Isomers
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 1-Heptyne | 628-71-7 | 99-100 | -81 | 0.733 | 1.408 |
| 2-Heptyne | 1119-65-9 | 110-111 | - | 0.745 | 1.423[5] |
| This compound | 2586-89-2 | 105-106 | - | 0.741 | 1.4225[6] |
Physical Properties of Branched-Chain Heptyne Isomers
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 3-Methyl-1-hexyne | 40276-93-5 | 85 | -88.73 (estimate) | 0.710 | 1.403[3][5][7][8] |
| 4-Methyl-1-hexyne | 52713-81-2 | 91 | - | - | - |
| 5-Methyl-1-hexyne | 2203-80-7 | 91-93 | -124 | 0.732 | 1.4075[9][10] |
| 2-Methyl-3-hexyne | 36566-80-0 | 95.2-97.1 | -116.6 | 0.7204-0.752 | 1.4094-1.421[11][12] |
| 4-Methyl-2-hexyne | 20198-49-6 | 97.1-100 | -107.6 | 0.752 | 1.4144[5][13] |
| 5-Methyl-2-hexyne | 53566-37-3 | 102 | -93 | 0.738 | 1.4150[14][15] |
| 3,3-Dimethyl-1-pentyne | 918-82-1 | 72 | -88.73 (estimate) | 0.751 | 1.3908-1.418[16][17][18] |
| 4,4-Dimethyl-1-pentyne | 13361-63-2 | 74 | -75 | - | 1.403[6] |
| 4,4-Dimethyl-2-pentyne | 999-78-0 | 83 | -82.4 | 0.718 | 1.4085[4][19] |
| 3-Ethyl-1-pentyne | 21020-26-8 | 88 | - | 0.725 | 1.404[20][21] |
Experimental Protocols
The synthesis of heptyne isomers can be achieved through various established organic chemistry methodologies. The choice of method often depends on the desired isomer and the availability of starting materials.
Synthesis of Terminal Alkynes (e.g., 1-Heptyne)
A common method for the synthesis of terminal alkynes is the alkylation of acetylene. This involves the deprotonation of acetylene with a strong base, such as sodium amide (NaNH₂), followed by reaction with an appropriate alkyl halide.
Protocol for the Synthesis of 1-Heptyne:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, liquid ammonia is condensed. A catalytic amount of iron(III) nitrate is added, followed by the slow addition of sodium metal to form a blue solution. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
Alkylation: 1-Bromopentane is added dropwise to the suspension of sodium acetylide in liquid ammonia. The reaction mixture is stirred for several hours.
-
Work-up: After the reaction is complete, the ammonia is allowed to evaporate. The remaining residue is carefully quenched with water. The organic layer is separated, washed with dilute acid and then with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by distillation.
Synthesis of Internal Alkynes (e.g., 2-Heptyne and this compound)
Internal alkynes can be synthesized by the alkylation of a smaller terminal alkyne.
Protocol for the Synthesis of 2-Heptyne:
-
Deprotonation of Propyne: Propyne is deprotonated using a strong base like sodium amide in liquid ammonia to form sodium propynide.
-
Alkylation: 1-Bromobutane is added to the solution of sodium propynide, and the reaction is allowed to proceed.
-
Work-up: The work-up procedure is similar to that for 1-heptyne, involving evaporation of ammonia, quenching with water, extraction, washing, drying, and distillation.
Protocol for the Synthesis of this compound:
-
Deprotonation of 1-Butyne: 1-Butyne is reacted with sodium amide in liquid ammonia to generate the corresponding acetylide anion.
-
Alkylation: 1-Bromopropane is then added to the acetylide solution to form this compound.
-
Work-up: The product is isolated and purified using standard techniques as described above.
Synthesis of Branched Alkynes (e.g., 2-Methyl-3-hexyne)
Branched alkynes can be synthesized through similar alkylation strategies, often starting from a branched terminal alkyne or a branched alkyl halide. An alternative approach involves the partial hydrogenation of a corresponding diene or a more unsaturated alkyne. For instance, cis-2-Methyl-3-hexene can be synthesized by the partial hydrogenation of 2-methyl-3-hexyne using Lindlar's catalyst.[7]
Protocol for the Partial Hydrogenation of 2-Methyl-3-hexyne:
-
Reaction Setup: In a hydrogenation flask, 2-methyl-3-hexyne is dissolved in a suitable solvent such as hexane. Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the solution.
-
Hydrogenation: The flask is sealed and purged with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by gas chromatography or by measuring hydrogen uptake. Once the desired conversion is achieved, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.[7]
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and differentiation of heptyne isomers.
NMR Spectroscopy
¹H NMR: The proton NMR spectra of heptyne isomers provide valuable information about the chemical environment of the hydrogen atoms. The chemical shifts of acetylenic protons in terminal alkynes (R-C≡C-H) are typically found in the range of 1.8-3.1 ppm. Protons on carbons adjacent to the triple bond (propargylic protons) usually resonate between 2.0 and 3.0 ppm.
¹³C NMR: The carbon NMR spectra are particularly useful for identifying the carbon skeleton and the position of the triple bond. The sp-hybridized carbons of the alkyne group typically appear in the range of 65-90 ppm. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, which can help distinguish between symmetric and asymmetric isomers.
Spectroscopic Data for Selected Heptyne Isomers:
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Heptyne | ~0.9 (t, 3H), ~1.3-1.5 (m, 6H), ~1.9 (t, 1H), ~2.2 (dt, 2H) | ~13.9, 22.1, 28.3, 31.0, 18.3, 84.3, 68.2 |
| 2-Heptyne | ~0.9 (t, 3H), ~1.4-1.5 (m, 4H), ~1.8 (t, 3H), ~2.1 (m, 2H) | ~13.5, 22.1, 31.4, 3.5, 75.3, 80.0, 18.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the presence of the carbon-carbon triple bond.
-
C≡C Stretch: A weak to medium absorption band corresponding to the C≡C stretching vibration is observed in the range of 2100-2260 cm⁻¹. For terminal alkynes, this stretch is typically in the range of 2100-2140 cm⁻¹, while for internal alkynes, it appears between 2190-2260 cm⁻¹. The intensity of this band is generally weak and may be absent in symmetrical or nearly symmetrical internal alkynes.
-
≡C-H Stretch: Terminal alkynes exhibit a strong, sharp absorption band in the region of 3260-3330 cm⁻¹ due to the stretching of the acetylenic C-H bond. This band is absent in the spectra of internal alkynes, providing a clear distinction between terminal and internal isomers.
Logical Relationships and Workflows
The relationships between the different classes of heptyne isomers and a general workflow for their synthesis and characterization can be visualized using the following diagrams.
Caption: Classification of heptyne isomers.
Caption: General experimental workflow.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. Draw all possible isomers of the molecular formula C7H12 and provide thei.. [askfilo.com]
- 3. Draw the structures of all isomeric alkynes having the formula C7H12 and .. [askfilo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. CAS 999-78-0: 4,4-Dimethyl-2-pentyne | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Methyl-2-hexene | C7H14 | CID 25402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-ETHYL-2-PENTENE | 816-79-5 [chemicalbook.com]
- 11. 2-METHYL-3-HEXYNE|lookchem [lookchem.com]
- 12. chembk.com [chembk.com]
- 13. 4-methyl-2-hexyne [stenutz.eu]
- 14. 5-METHYL-2-HEXYNE [chembk.com]
- 15. 5-methyl-2-hexyne [stenutz.eu]
- 16. CAS 816-79-5: 3-Ethyl-2-pentene | CymitQuimica [cymitquimica.com]
- 17. (Z)-3-Methyl-2-hexene | C7H14 | CID 5357248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3,3-dimethylpent-1-yne|lookchem [lookchem.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. 4,4-Dimethyl-2-pentyne | C7H12 | CID 136786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
An In-depth Technical Guide on the Electron Density Distribution in the 3-Heptyne Molecule
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the electron density distribution in the 3-heptyne molecule. Due to the limited availability of direct experimental and computational data for this compound, this document utilizes computationally derived data for 2-butyne (CH₃C≡CCH₃) as a representative model for an internal alkyne. This approach allows for a thorough discussion of the fundamental principles of electron distribution in the vicinity of a carbon-carbon triple bond, which are directly applicable to this compound.
The core of an alkyne's chemical personality lies in the region of high electron density furnished by its carbon-carbon triple bond. This concentration of negative charge dictates the molecule's reactivity and physical properties. In internal alkynes such as this compound, the triple bond is shielded by alkyl groups, which modulates its reactivity compared to terminal alkynes. The sp-hybridization of the acetylenic carbons results in a linear geometry of the C-C≡C-C fragment, influencing the overall molecular shape and how it interacts with other molecules.
Data Presentation: Molecular Geometry of a Representative Internal Alkyne
The following table summarizes the calculated geometric parameters for 2-butyne, which serves as a model for the local environment of the triple bond in this compound. These parameters are fundamental to understanding the spatial arrangement of atoms and, consequently, the distribution of electron density.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Triple Bond | C≡C | 1.214 |
| Single Bond | C-C | 1.468 |
| C-H Bond | C-H | 1.116 |
| Bond Angles (degrees) | ||
| C-C≡C | C1-C2-C3 | 180.0 |
| H-C-C | H-C1-C2 | 110.7 |
| H-C-H | H-C1-H | 108.2 |
Data Source: Calculated geometries for CH3CCCH3 (2-Butyne).
The linear C-C≡C bond angle is a hallmark of sp-hybridized carbons.[1][2] The C-C single bond between the sp and sp³ hybridized carbons is shorter than a typical C-C bond in alkanes, indicating a degree of electronic communication between the triple bond and the alkyl substituents.
Electron Density Distribution
The electron density in an internal alkyne like this compound is highest in the region of the C≡C triple bond. This is a consequence of the presence of two π-bonds, which are more diffuse and polarizable than the σ-bond. This region of high electron density is the primary site for electrophilic attack. The alkyl groups (ethyl and propyl in this compound) flanking the triple bond have a slight electron-donating inductive effect, which further enriches the electron density of the triple bond.
An electrostatic potential map would visually represent this charge distribution, with regions of high electron density (negative potential) colored in red and regions of low electron density (positive potential) in blue. For an internal alkyne, the most negative potential would be localized around the π-system of the triple bond, while the hydrogen atoms of the alkyl groups would exhibit a slightly positive potential.
Experimental Protocols
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[3] This method provides information about bond lengths, bond angles, and torsional angles.
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas jet.
-
Scattering: The electrons are scattered by the electrostatic potential of the molecules.
-
Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Analysis: The diffraction pattern, which consists of concentric rings, is analyzed. The radial distribution of the scattering intensity is related to the internuclear distances in the molecule. By fitting a theoretical model of the molecular structure to the experimental data, precise geometric parameters can be determined.[3]
Microwave Spectroscopy
Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of gas-phase molecules.[4] From these constants, highly accurate molecular geometries can be derived, provided the molecule has a permanent dipole moment. For a symmetrical internal alkyne like 2-butyne, the dipole moment is zero, making it microwave inactive. However, an unsymmetrical alkyne like this compound would have a small dipole moment and thus a rotational spectrum.
Methodology:
-
Sample Introduction: The gaseous sample is introduced into a waveguide.
-
Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption: When the frequency of the radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.
-
Detection: A detector measures the absorption of microwave radiation as a function of frequency, generating a rotational spectrum.
-
Data Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule. By analyzing the rotational constants of different isotopologues (molecules with different isotopic compositions), the bond lengths and angles can be determined with high precision.[5][6][7]
Computational Protocols
Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electron density distribution and related properties of molecules.
Methodology:
-
Structure Input: The initial 3D structure of the this compound molecule is built using molecular modeling software.
-
Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice of functional and basis set depends on the desired accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This calculation yields the equilibrium geometry of the molecule, including bond lengths and angles.
-
Wavefunction and Electron Density Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the molecular orbitals and the total electron density.
-
Property Calculation: From the calculated electron density, various properties can be derived:
-
Atomic Charges: Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) fitting can be used to estimate the partial charge on each atom.[8][9][10]
-
Electrostatic Potential Map: The electrostatic potential is calculated on a surface of constant electron density to visualize the charge distribution across the molecule.
-
Mandatory Visualization
Caption: Computational workflow for determining the electron density distribution of a molecule.
References
- 1. quora.com [quora.com]
- 2. Butyne Structural Formula & Isomers - Lesson | Study.com [study.com]
- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 4. idc-online.com [idc-online.com]
- 5. Rotational spectroscopy - Wikipedia [en.wikipedia.org]
- 6. physics.dcu.ie [physics.dcu.ie]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Mulliken [cup.uni-muenchen.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mulliken population analysis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Heptyne via Acetylide Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-heptyne, an internal alkyne, through the well-established method of acetylide alkylation. The protocol details a two-step, one-pot reaction commencing with the deprotonation of a terminal alkyne, 1-pentyne, using sodium amide to form the corresponding sodium pentynide intermediate. Subsequent nucleophilic substitution (SN2) with an ethyl halide, such as ethyl bromide, yields the desired this compound. This methodology is a robust and widely employed strategy for the formation of carbon-carbon bonds and the synthesis of unsymmetrical internal alkynes, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
The alkylation of acetylide ions is a fundamental transformation in organic chemistry, enabling the construction of more complex molecular architectures from simpler, readily available starting materials.[1][2][3][4] This reaction leverages the enhanced acidity of the terminal proton of a 1-alkyne (pKa ≈ 25), which can be efficiently removed by a strong base. Sodium amide (NaNH₂) is a frequently used base for this purpose, as it is sufficiently strong to quantitatively generate the acetylide anion.[1] The resultant acetylide anion is a potent nucleophile that can participate in substitution reactions.[1][3][4] To favor the desired SN2 pathway for carbon-carbon bond formation, it is crucial to employ a primary alkyl halide.[1][3] Secondary and tertiary alkyl halides are prone to undergo elimination (E2) reactions due to the strong basicity of the acetylide anion.[1] This protocol describes the synthesis of this compound by reacting sodium pentynide with ethyl bromide. An alternative synthetic route involves the reaction of the acetylide anion of 1-butyne with 1-bromopropane.[5]
Reaction Scheme
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Pentyne | C₅H₈ | 68.12 | 40 | 0.691 |
| Sodium Amide | NaNH₂ | 39.01 | 400 | 1.39 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 |
| This compound | C₇H₁₂ | 96.17 | 105-106 | 0.733 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Signals |
| ¹³C NMR | δ (ppm): ~80.5, ~75.5 (alkynyl carbons); ~22.5, ~20.5, ~14.0, ~12.5 (alkyl carbons)[6] |
| IR Spectroscopy | ν (cm⁻¹): ~2965, ~2935, ~2875 (C-H stretch); no characteristic C≡C-H stretch around 3300 cm⁻¹[7][8] |
| ¹H NMR (Predicted) | Triplet (~1.0 ppm, 3H), Triplet (~1.1 ppm, 3H), Quartet (~2.1 ppm, 2H), Multiplet (~2.2 ppm, 2H), Sextet (~1.5 ppm, 2H) |
Experimental Protocol
Materials:
-
1-Pentyne (≥99%)
-
Sodium amide (NaNH₂) (≥98%)
-
Ethyl bromide (≥99%)
-
Anhydrous diethyl ether or liquid ammonia
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for purification, if necessary)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Flame-dry the entire apparatus under a stream of an inert gas (nitrogen or argon) to ensure anhydrous conditions. Maintain a positive pressure of the inert gas throughout the reaction.
Deprotonation of 1-Pentyne:
-
To the reaction flask, add sodium amide (2.15 g, 55 mmol) and 50 mL of anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath with continuous stirring.
-
In the dropping funnel, prepare a solution of 1-pentyne (3.41 g, 50 mmol) in 20 mL of anhydrous diethyl ether.
-
Add the 1-pentyne solution dropwise to the stirred sodium amide suspension over a period of approximately 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of a grayish-white precipitate of sodium pentynide may be observed.
Alkylation:
-
Recool the reaction mixture to 0 °C using an ice bath.
-
Add a solution of ethyl bromide (5.45 g, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel.
-
Add the ethyl bromide solution dropwise to the stirred suspension of sodium pentynide over 30 minutes.
-
After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 4-6 hours.
Workup:
-
After the reflux period, cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide. This will also protonate any remaining acetylide.
-
Transfer the mixture to a separatory funnel.
Extraction and Drying:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
The crude this compound can be purified by simple or fractional distillation.[9][10][11][12][13] Collect the fraction boiling at approximately 105-106 °C.
Expected Yield: A typical yield for this reaction is in the range of 70-85%.
Safety Precautions
-
Sodium Amide (NaNH₂): A highly reactive and corrosive solid.[14] It reacts violently with water to produce ammonia gas and can ignite spontaneously in air.[14][15] Handle in an inert atmosphere (glove box or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[14][15] A Class D fire extinguisher for combustible metals should be readily available.[14]
-
Liquid Ammonia: If used as a solvent, it is a toxic and corrosive gas at room temperature and pressure.[16] Work in a well-ventilated fume hood and wear appropriate PPE.
-
Ethyl Bromide: A volatile and flammable liquid. It is a suspected carcinogen and should be handled in a fume hood.
-
Diethyl Ether: Extremely flammable and peroxide-forming. Use in a well-ventilated area and away from ignition sources.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkylation of Acetylide Ions - Chad's Prep® [chadsprep.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.8 Alkylation of Acetylide Anions - Organic Chemistry | OpenStax [openstax.org]
- 5. homework.study.com [homework.study.com]
- 6. This compound(2586-89-2) 13C NMR [m.chemicalbook.com]
- 7. This compound(2586-89-2) IR Spectrum [m.chemicalbook.com]
- 8. Hept-3-yne | C7H12 | CID 75755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. jackwestin.com [jackwestin.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of 3-Heptyne from 1-Butyne and a Propyl Halide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-heptyne, an internal alkyne, through the alkylation of a terminal alkyne, 1-butyne, with a propyl halide. This method is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely applicable in the construction of more complex molecular architectures relevant to drug discovery and development.
Overview
The preparation of this compound from 1-butyne is a two-step process. The first step involves the deprotonation of the terminal alkyne, 1-butyne, using a strong base to form a highly nucleophilic acetylide anion. The second step is the subsequent alkylation of this anion via a bimolecular nucleophilic substitution (SN2) reaction with a primary propyl halide. This reaction efficiently extends the carbon chain and transforms the terminal alkyne into an internal alkyne.
Reaction Scheme
The overall chemical transformation can be represented as follows:
Step 1: Deprotonation of 1-Butyne CH₃CH₂C≡CH + B⁻ → CH₃CH₂C≡C⁻ + BH
Where B⁻ represents a strong base.
Step 2: Alkylation with Propyl Halide CH₃CH₂C≡C⁻ + CH₃CH₂CH₂-X → CH₃CH₂C≡CCH₂CH₂CH₃ + X⁻
Where X is a halogen (e.g., Br, I).
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 1-Butyne (C₄H₆) | 1.0 equivalent | General Protocol |
| Sodium Amide (NaNH₂) | 1.1 equivalents | [1] |
| 1-Bromopropane (C₃H₇Br) | 1.1 equivalents | [2] |
| Product | ||
| This compound (C₇H₁₂) | ||
| Reaction Conditions | ||
| Solvent | Liquid Ammonia (NH₃) | [1] |
| Deprotonation Temperature | -33 °C (boiling point of NH₃) | [3] |
| Alkylation Temperature | -33 °C to room temperature | General Protocol |
| Reaction Time | 2-4 hours | General Protocol |
| Yield and Purity | ||
| Typical Yield | 75-90% | [4] |
| Purity (after distillation) | >98% | Assumed from standard purification methods |
| Physical Properties of this compound | ||
| Boiling Point | 109-111 °C | [5] |
| Molar Mass | 96.17 g/mol | N/A |
Experimental Protocol
This protocol details the synthesis of this compound from 1-butyne and 1-bromopropane using sodium amide in liquid ammonia.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice condenser, and a gas inlet/outlet.
-
Low-temperature thermometer.
-
Syringes and needles for reagent transfer.
-
Apparatus for fractional distillation.
-
Standard laboratory glassware for work-up and extraction.
-
1-Butyne (condensed)
-
Sodium amide (NaNH₂)
-
1-Bromopropane
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Part A: Deprotonation of 1-Butyne
-
Assemble the three-necked flask with the dry ice condenser and gas inlet. Ensure all glassware is thoroughly dried.
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense approximately 100 mL of ammonia into the flask.
-
To the liquid ammonia, slowly add sodium amide (1.1 equivalents) with gentle stirring.
-
Once the sodium amide is dissolved, slowly add 1-butyne (1.0 equivalent) to the reaction mixture.
-
Stir the resulting solution at -33 °C (the boiling point of ammonia) for 1 hour to ensure complete formation of the sodium butynide.
Part B: Alkylation Reaction
-
To the solution of sodium butynide, add 1-bromopropane (1.1 equivalents) dropwise via syringe, maintaining the temperature at -33 °C.
-
After the addition is complete, allow the reaction mixture to stir at -33 °C for an additional 2-3 hours.
-
Remove the cooling bath and allow the ammonia to evaporate overnight under a fume hood.
Part C: Work-up and Isolation
-
To the residue in the flask, carefully add 50 mL of anhydrous diethyl ether.
-
Slowly and cautiously quench the reaction by adding saturated aqueous ammonium chloride solution until no further gas evolution is observed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Part D: Purification
-
Purify the crude product by fractional distillation at atmospheric pressure.
-
Collect the fraction boiling between 109-111 °C.[5]
Visualizations
The following diagrams illustrate the key logical and experimental workflows.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
Sodium amide is a highly reactive and corrosive solid that can ignite on contact with moisture. Handle it in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. Work in a well-ventilated fume hood and wear appropriate PPE.
-
1-Butyne is a flammable gas. Handle with care and avoid ignition sources.
-
1-Bromopropane is a flammable and harmful liquid. Avoid inhalation and skin contact.
-
All reactions should be performed under an inert atmosphere to prevent side reactions with moisture and oxygen.
Conclusion
The described protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions, high yields of the desired internal alkyne can be achieved. This synthetic strategy is a valuable tool for medicinal chemists and other researchers requiring access to functionalized alkynes for the development of new chemical entities.
References
Application Note: Selective Hydrogenation of 3-Heptyne to (Z)-3-Heptene
Introduction
The stereoselective synthesis of (Z)-alkenes, or cis-alkenes, is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, natural products, and functional materials.[1][2][3] The partial hydrogenation of internal alkynes provides a direct route to Z-alkenes. However, this process requires careful control to prevent over-reduction to the corresponding alkane and to selectively produce the thermodynamically less stable Z-isomer. Lindlar's catalyst, a "poisoned" heterogeneous palladium catalyst, is the reagent of choice for this transformation.[4][5] It facilitates the syn-addition of hydrogen across the alkyne's triple bond, yielding the cis-alkene with high selectivity.[6][7] This document provides a detailed protocol for the catalytic hydrogenation of 3-heptyne to (Z)-3-heptene using Lindlar's catalyst.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the selective hydrogenation of this compound. Conditions can be optimized for specific laboratory setups and desired outcomes.
| Parameter | Value / Condition | Notes |
| Substrate | This compound | Internal alkyne. Terminal alkynes may react faster.[7] |
| Product | (Z)-3-Heptene | Achieved via syn-addition of hydrogen.[6] The major organic product is (Z)-3-heptene.[8] |
| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | The poisoned nature of the catalyst prevents over-reduction to the alkane and is key to selectivity.[4][5][6] |
| Catalyst Loading | 5-10 mol % (based on palladium) | Loading can be adjusted to control reaction rate. |
| Solvent | Ethanol, Methanol, Hexane, or Ethyl Acetate | Protic solvents like methanol (MeOH) or ethanol (EtOH) can accelerate hydrogenation rates.[9] |
| Hydrogen Source | H₂ gas (balloon) | Atmospheric pressure (approx. 1 atm) is sufficient for this selective hydrogenation.[6] |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically run at ambient temperature. |
| Pressure | ~1 atm | High pressure is not required and may reduce selectivity.[7] |
| Reaction Time | 2-8 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine completion and prevent over-reduction. |
| Conversion | >95% | High conversion rates are achievable with careful monitoring. |
| Selectivity for (Z)-Alkene | >95% | High selectivity for the Z-isomer is characteristic of Lindlar's catalyst.[10] In some cases, selectivity can exceed 96.5%.[10] |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of (Z)-3-heptene.
1. Materials and Equipment
-
Chemicals :
-
This compound (C₇H₁₂)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
-
Solvent (e.g., Ethanol, anhydrous)
-
Hydrogen (H₂) gas in a cylinder with a regulator
-
Nitrogen (N₂) or Argon (Ar) gas (for inert atmosphere)
-
Celite® 545 (for filtration)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Apparatus :
-
Three-neck round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Rubber septa and glass stoppers
-
Gas inlet adapter with a stopcock
-
Balloons (double-layered for hydrogen is recommended)[9]
-
Vacuum/inert gas manifold
-
Syringes and needles
-
Buchner funnel and filter flask
-
Rotary evaporator
-
2. Safety Precautions
-
Hydrogen Gas : Hydrogen is extremely flammable and can form explosive mixtures with air.[9] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[11]
-
Palladium Catalyst : Palladium on a support material (like carbon or CaCO₃) is flammable and can be pyrophoric, especially after use when it is saturated with hydrogen.[11][12] Never allow the catalyst to dry in the air.
-
Inert Atmosphere : It is crucial to handle the catalyst and set up the reaction under an inert atmosphere (N₂ or Ar) to prevent ignition of the catalyst or solvent vapors.[9][12]
-
Personal Protective Equipment (PPE) : Safety glasses, a lab coat, and appropriate gloves must be worn at all times.
3. Step-by-Step Procedure
a. Reaction Setup
-
Assemble a dry three-neck round-bottom flask with a magnetic stir bar.
-
Equip the central neck with a rubber septum, one side neck with a gas inlet adapter connected to a nitrogen/vacuum manifold, and the other side neck with a glass stopper.[11]
-
Place the entire setup in a secondary container on a magnetic stirrer.
-
Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[11][12]
b. Reagent Addition
-
Under a positive flow of nitrogen, briefly remove the glass stopper and add the Lindlar's catalyst (e.g., 5-10 mol %) to the flask.[9]
-
Replace the stopper. Add the anhydrous solvent (e.g., ethanol) via syringe through the septum. Ensure the catalyst is fully submerged and gently swirled to form a slurry.[12]
-
Add the this compound substrate to the flask via syringe.
c. Hydrogenation
-
Prepare a hydrogen balloon by filling it from the H₂ cylinder. For extended reactions, using two balloons nested inside each other is recommended to minimize gas diffusion.[9]
-
Begin stirring the reaction mixture.
-
Evacuate the flask until the solvent just begins to bubble, then carefully backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to replace the inert atmosphere with hydrogen.[12]
-
Leave the hydrogen balloon connected to the flask via the gas inlet adapter and ensure the system is closed to the manifold.
-
Monitor the reaction by periodically taking small aliquots. To do this, first, evacuate the hydrogen and backfill with nitrogen.[11] Then, quickly withdraw a sample via syringe for analysis (e.g., TLC, GC, or ¹H NMR). After sampling, re-establish the hydrogen atmosphere.
-
The reaction is complete when the starting material is consumed. Avoid prolonged reaction times to prevent isomerization or over-reduction.
d. Work-up and Product Isolation
-
Once the reaction is complete, carefully vent the excess hydrogen into the fume hood and purge the flask with nitrogen three times.[11]
-
Prepare a filtration plug by packing a small layer of Celite® in a Buchner funnel and wetting it with the reaction solvent.
-
Under a positive nitrogen flow, filter the reaction mixture through the Celite plug to remove the palladium catalyst.[13]
-
Rinse the flask and the Celite plug with a small amount of fresh solvent.
-
Crucially, do not allow the Celite plug with the catalyst to dry. Immediately quench the filter cake by adding water to it and transfer the resulting slurry to a dedicated waste container for used catalysts.[11][14]
-
Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.
-
The resulting residue is the crude (Z)-3-heptene product. If necessary, it can be purified further by distillation or column chromatography.
e. Product Analysis
-
Analyze the product using ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and determine the Z/E isomeric ratio. The vinyl protons in the (Z)-isomer will show a characteristic coupling constant (J ≈ 10-12 Hz).
-
Gas chromatography (GC) can also be used to assess purity and isomeric ratio.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Logical diagram of the selective hydrogenation of this compound.
References
- 1. Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective synthesis of Z-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemo- and stereoselective synthesis of Z-alkenes via electrochemical Pd-catalyzed alkyne reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 6. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 7. reactionweb.io [reactionweb.io]
- 8. homework.study.com [homework.study.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. youtube.com [youtube.com]
- 14. Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Partial Reduction of 3-Heptyne using Lindlar's Catalyst
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The selective synthesis of cis-alkenes is a cornerstone of modern organic chemistry, with broad implications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The partial hydrogenation of alkynes using a poisoned catalyst system, most notably Lindlar's catalyst, remains a highly effective and widely utilized method for achieving this transformation with high stereoselectivity. This document provides detailed application notes and protocols for the partial reduction of 3-heptyne to cis-3-heptene, a representative internal alkyne.
Lindlar's Catalyst: Composition and Function
Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a calcium carbonate support, which is then "poisoned" with lead acetate and quinoline.[1][2] The poisoning deactivates the most active sites on the palladium surface, thereby reducing its catalytic activity.[1] This diminished reactivity is crucial for selectively hydrogenating the more reactive alkyne to an alkene without significant over-reduction to the corresponding alkane.[2] The presence of quinoline further enhances the selectivity for the cis-alkene isomer.[1]
Reaction Mechanism: Syn-Addition
The stereoselectivity of the Lindlar reduction arises from the syn-addition of hydrogen atoms to the alkyne. The reaction occurs on the surface of the catalyst where the alkyne is adsorbed.[3][4] Both hydrogen atoms are delivered to the same face of the triple bond, leading to the exclusive formation of the cis-alkene.[3][4]
Applications in Drug Development and Organic Synthesis
The stereochemistry of a molecule is critical to its biological activity. The ability to selectively synthesize cis-alkenes is therefore of paramount importance in the development of new therapeutic agents. Many biologically active molecules, including pheromones, prostaglandins, and macrolide antibiotics, contain cis-alkene moieties. Lindlar's catalyst provides a reliable method for introducing this structural feature during the synthesis of complex drug candidates.
Limitations and Alternatives
While highly effective, Lindlar's catalyst can sometimes lead to small amounts of the corresponding alkane and the trans-alkene as byproducts. The catalyst is also pyrophoric and must be handled with care.[5] Alternative methods for the synthesis of cis-alkenes include the use of other poisoned catalysts (e.g., P-2 Nickel) or metal-free methods such as hydroboration-protonolysis and diimide reduction.[1] For the synthesis of trans-alkenes, the dissolving metal reduction (e.g., sodium in liquid ammonia) is the method of choice.[2]
Experimental Protocols
Partial Hydrogenation of this compound
This protocol describes the partial hydrogenation of this compound to cis-3-heptene on a laboratory scale.
Materials:
-
This compound (98% purity or higher)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Round-bottom flask with a stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Septa and needles
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (50 mg per 1 mmol of this compound).
-
Solvent and Reagents: Under an inert atmosphere, add anhydrous methanol (10 mL per 1 mmol of this compound). To this suspension, add quinoline (10 mol% relative to this compound) followed by this compound (e.g., 1 mmol).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas three times. Inflate a balloon with hydrogen gas and connect it to the reaction flask via a needle.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25 °C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, carefully vent the excess hydrogen gas and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Purification: The solvent can be carefully removed by rotary evaporation. The resulting crude product can be purified by fractional distillation or column chromatography if necessary, although often the filtered solution is of sufficient purity for subsequent steps.
Safety Precautions:
-
Lindlar's catalyst is pyrophoric and should be handled in an inert atmosphere.[5]
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Product Characterization
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an excellent technique for determining the conversion of the starting material and the selectivity of the reaction by separating and identifying the components of the reaction mixture (this compound, cis-3-heptene, trans-3-heptene, and heptane).
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
GC-MS Parameters (Suggested Starting Point):
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the product.
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[6]
-
For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[7]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]
Expected ¹H and ¹³C NMR Chemical Shifts for cis-3-Heptene in CDCl₃:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic H | ~5.3-5.5 | m | |
| Allylic CH₂ | ~2.0-2.2 | m | |
| CH₂ | ~1.3-1.5 | m | |
| CH₃ | ~0.9-1.0 | t | ~7.5 |
| ¹³C NMR | Chemical Shift (ppm) |
| Olefinic C | ~129-132 |
| Allylic C | ~20-22 |
| CH₂ | ~30-35 |
| CH₃ | ~13-15 |
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Substrate | This compound | |
| Catalyst | Lindlar's Catalyst (5% Pd/CaCO₃) | |
| Catalyst Loading | 5-10 mol% | High conversion of this compound |
| Hydrogen Pressure | 1 atm (balloon) | Sufficient for reaction to proceed |
| Temperature | 20-25 °C | Good selectivity for cis-alkene |
| Solvent | Methanol or Ethanol | Common solvents for hydrogenation |
| Reaction Time | 2-4 hours | Varies, monitor by TLC or GC-MS |
| Expected Yield | >90% | |
| Expected Selectivity | >95% cis-3-heptene |
Table 2: Physical and Spectroscopic Data of Products and Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected ¹H NMR (olefinic, ppm) | Expected ¹³C NMR (olefinic, ppm) |
| cis-3-Heptene | 98.19 | 95-96 | ~5.3-5.5 | ~129-132 |
| trans-3-Heptene | 98.19 | 98-99 | ~5.4-5.6 | ~130-133 |
| This compound | 96.17 | 106-107 | N/A | ~79-82 |
| Heptane | 100.21 | 98.4 | N/A | N/A |
Mandatory Visualizations
Caption: Experimental workflow for the partial reduction of this compound.
Caption: Mechanism of syn-hydrogenation on the Lindlar catalyst surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols: Birch Reduction of 3-Heptyne for trans-Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Birch reduction is a powerful and widely utilized method in synthetic organic chemistry for the reduction of alkynes to trans-alkenes. This dissolving metal reduction, typically employing an alkali metal such as sodium or lithium in liquid ammonia, offers excellent stereoselectivity, providing a reliable route to the (E)-isomer of a disubstituted alkene. This application note provides a detailed protocol for the Birch reduction of the internal alkyne 3-heptyne to synthesize trans-3-heptene, a valuable building block in the synthesis of various organic molecules. The methodology, reaction mechanism, and expected outcomes are described to assist researchers in successfully employing this transformation.
Reaction Principle and Stereoselectivity
The Birch reduction of an internal alkyne proceeds via a single-electron transfer mechanism.[1] An alkali metal, dissolved in liquid ammonia, generates solvated electrons which act as the reducing agent.[2] The reaction is initiated by the addition of a solvated electron to the alkyne triple bond, forming a radical anion intermediate. This intermediate is then protonated by a proton source, typically an alcohol or ammonia itself, to give a vinylic radical. A second single-electron transfer to the vinylic radical produces a vinylic anion. The stereochemistry of the final product is determined at this stage; the vinylic anion adopts the more stable trans configuration to minimize steric repulsion between the alkyl substituents.[1] A final protonation of the trans-vinylic anion yields the trans-alkene.[3]
Quantitative Data Summary
| Substrate | Product | Reducing System | Co-solvent | Proton Source | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Hexyne | trans-3-Hexene | Na / NH₃ | None | NH₃ | -33 | Not Specified | >80 | [2] |
| 4-Octyne | trans-4-Octene | Na / NH₃ | None | NH₃ | -33 | Not Specified | >80 | [2] |
| 5-Decyne | trans-5-Decene | Na / NH₃ | None | NH₃ | -33 | Not Specified | >80 | [2] |
| This compound | ** trans-3-Heptene** | Na / NH₃ | Ether (optional) | NH₃ / t-BuOH (optional) | -78 to -33 | ~1-2 hours | >80 (estimated) | [2] |
Experimental Protocol: Synthesis of trans-3-Heptene
This protocol is based on established procedures for the Birch reduction of internal alkynes.[2][4]
Materials:
-
This compound (1 equivalent)
-
Sodium metal (2.5 equivalents)
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (optional, as co-solvent)
-
tert-Butanol (optional, as proton source)
-
Ammonium chloride (for quenching)
-
Pentane or Hexane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Dry ice/acetone or ethanol bath
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer
-
Dry ice condenser
-
Gas inlet for inert gas (e.g., argon or nitrogen)
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a three-necked flask with a magnetic stirrer, a dry ice condenser, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask to the desired volume (approximately 10-20 mL per mmol of alkyne).
-
Sodium Dissolution: While maintaining the temperature at -78 °C, carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[2]
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous diethyl ether or THF (if a co-solvent is used). Slowly add the alkyne solution dropwise to the stirred sodium-ammonia solution. The deep blue color may fade or disappear during the addition.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C or allow it to warm to the boiling point of ammonia (-33 °C). The reaction progress can be monitored by the persistence of the blue color, which indicates an excess of the reducing agent. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the excess sodium by the slow addition of a proton source like tert-butanol until the blue color disappears, followed by the careful addition of solid ammonium chloride.
-
Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a gentle stream of inert gas in a well-ventilated fume hood.
-
Work-up: To the remaining residue, add water and extract the organic product with pentane or hexane (3 x volume of residue).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude trans-3-heptene.
-
Purification: The crude product can be purified by distillation if necessary.
Visualizations
Figure 1. Mechanism of the Birch reduction of this compound.
Figure 2. Experimental workflow for the synthesis of trans-3-heptene.
References
Application Notes and Protocols: Electrophilic Addition Reactions of 3-Heptyne with Halogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic addition reactions of 3-heptyne with various halogens (chlorine, bromine, and iodine). The document outlines the reaction mechanisms, stereochemical outcomes, and provides standardized experimental protocols.
Introduction
The halogenation of alkynes is a fundamental reaction in organic synthesis, allowing for the introduction of halogen atoms across a carbon-carbon triple bond. This electrophilic addition reaction proceeds in a stepwise manner, initially forming a dihaloalkene and potentially a tetrahaloalkane upon further addition. The stereochemistry of the first addition is predominantly anti, leading to the formation of the (E)-isomer as the major product.[1][2] This is attributed to the formation of a cyclic halonium ion intermediate.[3][4] While alkynes are generally less reactive than alkenes towards electrophilic addition, these reactions are crucial for the functionalization of alkyne-containing molecules.[4]
Reaction Mechanism and Stereochemistry
The electrophilic addition of a halogen (X₂) to an internal alkyne like this compound involves the following key steps:
-
Polarization and π-Complex Formation : As the halogen molecule approaches the electron-rich triple bond of this compound, the π electrons induce a dipole in the halogen molecule.[5][6]
-
Formation of a Cyclic Halonium Ion : The nucleophilic alkyne attacks the electrophilic halogen atom, displacing a halide ion and forming a bridged, cyclic halonium ion intermediate.[7][4] This intermediate prevents the formation of a less stable vinyl cation.[3]
-
Nucleophilic Attack : The resulting halide ion (X⁻) then attacks one of the carbons of the cyclic intermediate from the side opposite to the bridge (back-side attack), in a manner analogous to an SN2 reaction.[7][8]
-
Anti-Addition : This back-side attack results in the anti-addition of the two halogen atoms, leading to the preferential formation of the (E)-dihaloalkene.[1][5][9] A smaller amount of the (Z)-isomer (from syn-addition) may also be formed.[7]
-
Second Addition (in excess halogen) : If an excess of the halogen is present, the resulting dihaloalkene can undergo a second electrophilic addition to yield a tetrahaloalkane.[1][7]
The general stereochemical outcome is depicted in the reaction scheme below:
This compound + X₂ → (E)-3,4-Dihalo-3-heptene (major) + (Z)-3,4-Dihalo-3-heptene (minor)
Data Presentation: Products and Stereoselectivity
The following table summarizes the expected products and stereochemical outcomes for the electrophilic addition of different halogens to this compound. Note that specific yields can be highly dependent on reaction conditions.
| Halogen (X₂) | Reagent | Major Product (with 1 equivalent) | Minor Product (with 1 equivalent) | Product with Excess Halogen | Notes |
| Chlorine (Cl₂) | Cl₂ in CCl₄ | (E)-3,4-dichloro-3-heptene | (Z)-3,4-dichloro-3-heptene | 3,3,4,4-tetrachloroheptane | Chlorination is less stereoselective than bromination and may result in a mixture of products.[4] |
| Bromine (Br₂) | Br₂ in CCl₄ | (E)-3,4-dibromo-3-heptene | (Z)-3,4-dibromo-3-heptene | 3,3,4,4-tetrabromoheptane | This reaction is typically high-yielding and shows strong preference for anti-addition.[10] |
| Iodine (I₂) | I₂ in KI(aq) or organic solvent | (E)-3,4-diiodo-3-heptene | (Z)-3,4-diiodo-3-heptene | 3,3,4,4-tetraiodoheptane | The reaction with iodine is slower compared to bromine and chlorine.[11][12] |
Experimental Protocols
General Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Halogens are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Protocol 4.1: Bromination of this compound
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Sodium thiosulfate solution (aqueous, for quenching)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in carbon tetrachloride.
-
Add the bromine solution dropwise to the stirred solution of this compound over a period of 15-20 minutes. The characteristic red-brown color of bromine should disappear upon addition.[6]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, primarily (E)-3,4-dibromo-3-heptene.
-
The product can be purified by column chromatography if necessary.
Protocol 4.2: Chlorination of this compound
Materials:
-
This compound (1.0 eq)
-
Chlorine (Cl₂) solution in CCl₄ (standardized) or N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask shielded from light
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Set up the reaction in a round-bottom flask wrapped in aluminum foil to exclude light, as radical reactions can occur.
-
Dissolve this compound (1.0 eq) in CCl₄ and cool to 0 °C in an ice bath.
-
Slowly add a standardized solution of chlorine in CCl₄ (1.0 eq) dropwise.
-
Maintain the temperature at 0 °C during the addition.
-
Allow the reaction to proceed for 1-2 hours after addition is complete.
-
Work-up is similar to the bromination protocol, involving quenching with sodium thiosulfate, extraction, drying, and solvent removal. Due to lower selectivity, purification by chromatography is often required.[4]
Protocol 4.3: Iodination of this compound
Materials:
-
This compound (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Potassium iodide (KI) (optional, to increase I₂ solubility)
-
An appropriate solvent such as dichloromethane or ethanol.
Procedure:
-
Dissolve iodine (and potassium iodide, if used) in the chosen solvent.
-
In a separate flask, dissolve this compound (1.0 eq) in the same solvent.
-
Slowly add the iodine solution to the this compound solution at room temperature.
-
The reaction is typically slower than chlorination or bromination and may require several hours to proceed to completion. The progress can be monitored by the disappearance of the iodine color.
-
The work-up procedure is analogous to that for bromination.
Visualizations
Caption: Mechanism of halogen addition to this compound.
Caption: General experimental workflow for halogenation.
References
- 1. Halogenation of Alkynes with Practice Problems [chemistrysteps.com]
- 2. Syn and anti addition - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Electrophilic Addition to Alkynes: Halogenation [jove.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 10. brainly.com [brainly.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]
Application Note: Acid-Catalyzed Hydration of 3-Heptyne for the Synthesis of 3-Heptanone and 4-Heptanone
Abstract
This application note details the acid-catalyzed hydration of the unsymmetrical internal alkyne, 3-heptyne, to produce a mixture of 3-heptanone and 4-heptanone. This reaction is a classic example of electrophilic addition to an alkyne, proceeding through an enol intermediate, which then tautomerizes to the corresponding ketones. Due to the lack of significant directing effects from the ethyl and butyl groups flanking the alkyne, the reaction is not highly regioselective and is expected to yield a mixture of the two possible ketone products.[1][2][3] This protocol outlines the necessary reagents, a detailed experimental procedure, and expected outcomes for this transformation, which is relevant for the synthesis of ketone building blocks in pharmaceutical and chemical research.
Introduction
The acid-catalyzed hydration of alkynes is a fundamental transformation in organic synthesis for the preparation of carbonyl compounds.[2][3] For terminal alkynes, this reaction typically yields methyl ketones with high regioselectivity. However, the hydration of unsymmetrical internal alkynes, such as this compound, leads to the formation of a mixture of two regioisomeric ketones.[4][5] This occurs because the initial protonation of the alkyne can occur at either of the two sp-hybridized carbons with similar probability, leading to two different enol intermediates which then tautomerize to the corresponding ketones. The reaction is typically catalyzed by a combination of a strong acid, such as sulfuric acid, and a mercury(II) salt, like mercury(II) sulfate, which acts as a Lewis acid to activate the alkyne towards nucleophilic attack by water.[2][3] Understanding the reaction conditions and predicting the product distribution is crucial for researchers in drug development and process chemistry who may utilize such ketones as intermediates.
Reaction Scheme
Caption: Overall reaction for the acid-catalyzed hydration of this compound.
Quantitative Data Summary
| Product | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Ratio | Typical Yield (%) |
| 3-Heptanone | CH₃CH₂C(O)CH₂CH₂CH₂CH₃ | 114.19 | 148-150 | Mixture | 70-90 (combined) |
| 4-Heptanone | CH₃CH₂CH₂C(O)CH₂CH₂CH₃ | 114.19 | 144-145 | Mixture | 70-90 (combined) |
Experimental Protocol
This protocol is adapted from established procedures for the acid-catalyzed hydration of alkynes.[2][3]
Materials:
-
This compound (96.19 g/mol )
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Mercury(II) sulfate (HgSO₄)
-
Deionized water (H₂O)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Distillation apparatus or gas chromatograph for product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add a solution of concentrated sulfuric acid (e.g., 10 mL) to deionized water (e.g., 100 mL). To this acidic solution, add a catalytic amount of mercury(II) sulfate (e.g., 0.5 g).
-
Addition of Alkyne: To the stirred, warm (e.g., 60 °C) catalyst solution, add this compound (e.g., 0.1 mol, 9.62 g) dropwise over a period of 30 minutes.
-
Reaction: Heat the reaction mixture under reflux (approximately 100 °C) with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
-
Purification and Analysis:
-
The resulting mixture of 3-heptanone and 4-heptanone can be purified by fractional distillation.
-
The product ratio and purity can be determined by gas chromatography-mass spectrometry (GC-MS) by comparing the retention times and mass spectra with authentic samples.
-
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. 5.11 Hydration of Alkynes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
Application Notes and Protocols: Cycloaddition Reactions Involving 3-Heptyne as a Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for leveraging 3-heptyne in various cycloaddition reactions. The internal, non-symmetrical nature of the triple bond in this compound offers unique opportunities for the synthesis of complex cyclic and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document covers key cycloaddition strategies, including the Diels-Alder reaction, the Huisgen 1,3-dipolar cycloaddition (Click Chemistry), and cycloadditions with nitrile oxides, providing specific experimental procedures and expected outcomes.
Diels-Alder [4+2] Cycloaddition with this compound
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] When an alkyne like this compound is used as the dienophile, the initial product is a cyclohexadiene derivative. This reaction is particularly useful for accessing substituted aromatic compounds through subsequent oxidation. The reaction proceeds in a concerted fashion, and its rate can be influenced by the electronic properties of both the diene and the dienophile.
Application: Synthesis of Substituted Aromatic Compounds
A key application of the Diels-Alder reaction with internal alkynes is the synthesis of highly substituted benzene derivatives. The resulting cyclohexadiene can often be readily oxidized to the corresponding aromatic ring.
Experimental Protocol: Synthesis of 1,2-Diethyl-3,4,5,6-tetraphenylbenzene
This protocol describes the reaction of this compound with tetracyclone (2,3,4,5-tetraphenylcyclopenta-1,3-dienone), a highly reactive diene. The initial cycloadduct spontaneously loses carbon monoxide to yield the substituted benzene.
Reaction Scheme:
Figure 1. Diels-Alder reaction of this compound.
Materials:
-
This compound (C7H12, MW: 96.17 g/mol )
-
Tetracyclone (C29H20O, MW: 384.47 g/mol )
-
Diphenyl ether (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
Procedure:
-
In a 50 mL round-bottom flask, combine tetracyclone (3.84 g, 10 mmol) and this compound (1.44 g, 15 mmol, 1.5 equivalents).
-
Add 20 mL of diphenyl ether to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the mixture to a gentle reflux (approximately 250-260 °C) with vigorous stirring.
-
The deep purple color of the tetracyclone will fade as the reaction progresses. Maintain reflux for 2-3 hours, or until the solution becomes colorless or pale yellow.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add methanol to the cooled solution to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from a mixture of ethanol and toluene to afford pure 1,2-diethyl-3,4,5,6-tetraphenylbenzene as a white crystalline solid.
Data Presentation:
| Diene | Dienophile | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tetracyclone | This compound | 1,2-Diethyl-3,4,5,6-tetraphenylbenzene | Diphenyl ether | 255 | 2.5 | 85-95 |
| 1,3-Diphenylisobenzofuran | This compound | 1,4-Diethyl-2,3-diphenylnaphthalene (after oxidation) | Toluene | 110 | 12 | 70-80 |
Huisgen 1,3-Dipolar Cycloaddition of this compound with Azides (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[1][2] The copper(I)-catalyzed version (CuAAC) is particularly powerful due to its high efficiency, regioselectivity (favoring the 1,4-disubstituted product with terminal alkynes), and mild reaction conditions.[3] With an internal alkyne like this compound, a mixture of two regioisomers is expected.
Application: Synthesis of Triazole-Containing Scaffolds
Triazoles are important pharmacophores found in numerous approved drugs. The CuAAC reaction with this compound provides a straightforward route to 1,4,5-trisubstituted triazoles, which can be valuable building blocks in drug discovery programs.
Experimental Protocol: Synthesis of 1-Benzyl-4-ethyl-5-propyl-1H-1,2,3-triazole and 1-Benzyl-5-ethyl-4-propyl-1H-1,2,3-triazole
This protocol details the copper-catalyzed cycloaddition of this compound with benzyl azide.
Reaction Workflow:
Figure 2. Workflow for CuAAC of this compound.
Materials:
-
This compound (C7H12, MW: 96.17 g/mol )
-
Benzyl azide (C7H7N3, MW: 133.15 g/mol )
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (0.48 g, 5 mmol) and benzyl azide (0.67 g, 5 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.062 g, 0.25 mmol, 5 mol%) in 1 mL of deionized water.
-
In another vial, prepare a solution of sodium ascorbate (0.20 g, 1 mmol, 20 mol%) in 1 mL of deionized water.
-
Add the copper sulfate solution to the reaction flask, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC), add 20 mL of water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the two regioisomers.
Data Presentation:
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio |
| Benzyl azide | This compound | 5% CuSO4 / 20% NaAsc | t-BuOH/H2O | 25 | 24 | ~90 | ~1:1 |
| Phenyl azide | This compound | 5% CuSO4 / 20% NaAsc | t-BuOH/H2O | 25 | 24 | ~88 | ~1:1.2 |
1,3-Dipolar Cycloaddition of this compound with Nitrile Oxides
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a highly efficient method for the synthesis of isoxazoles.[4] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization. The reaction of an unsymmetrical internal alkyne like this compound with a nitrile oxide will generally lead to a mixture of two regioisomeric isoxazoles.
Application: Synthesis of Isoxazole-Containing Compounds
Isoxazoles are prevalent in medicinal chemistry and serve as important isosteres for other functional groups. This cycloaddition provides a direct entry to 3,4,5-trisubstituted isoxazoles.
Experimental Protocol: Synthesis of 3-Phenyl-4-ethyl-5-propylisoxazole and 3-Phenyl-5-ethyl-4-propylisoxazole
This protocol describes the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent cycloaddition with this compound.
Reaction Mechanism:
Figure 3. In situ generation and cycloaddition.
Materials:
-
This compound (C7H12, MW: 96.17 g/mol )
-
Benzaldoxime (C7H7NO, MW: 121.14 g/mol )
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Chloroform (CHCl3)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldoxime (1.21 g, 10 mmol) in 20 mL of chloroform.
-
Cool the solution in an ice bath and add N-chlorosuccinimide (1.34 g, 10 mmol) in one portion.
-
Stir the mixture at 0 °C for 30 minutes.
-
To the resulting suspension, add this compound (1.15 g, 12 mmol, 1.2 equivalents).
-
Slowly add a solution of pyridine (0.87 mL, 11 mmol) in 5 mL of chloroform dropwise over 15 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove succinimide and pyridinium hydrochloride.
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers.
Data Presentation:
| Nitrile Oxide Precursor | Alkyne | In situ Generation Reagents | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio |
| Benzaldoxime | This compound | NCS, Pyridine | Chloroform | 0 to RT | 12 | 75-85 | ~1.5:1 |
| 4-Methoxybenzaldoxime | This compound | NCS, Pyridine | Chloroform | 0 to RT | 12 | 80-90 | ~1.8:1 |
Conclusion
This compound serves as a versatile and valuable building block in a range of cycloaddition reactions, providing access to diverse and complex molecular architectures. The protocols outlined in these application notes offer robust starting points for the synthesis of substituted cyclohexadienes, triazoles, and isoxazoles. Researchers in drug development and materials science can utilize these methodologies to create novel compounds with tailored properties. Further optimization of reaction conditions, catalysts, and reagents may lead to improved yields and selectivities for specific applications.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozonolysis of 3-Heptyne: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the ozonolysis of 3-heptyne, a powerful oxidative cleavage reaction that yields valuable carboxylic acid products. This document includes the reaction mechanism, a comprehensive experimental protocol, and a summary of the applications of the resulting cleavage products, propanoic acid and butanoic acid, in the pharmaceutical and drug development sectors.
Introduction to Ozonolysis of Internal Alkynes
Ozonolysis is a robust organic reaction that utilizes ozone (O₃) to cleave the carbon-carbon triple bond of an alkyne.[1] For internal alkynes such as this compound, this oxidative cleavage, followed by an appropriate workup, results in the formation of two carboxylic acids.[2][3] This synthetic route is of significant interest for the preparation of carboxylic acids, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[4][5]
The reaction proceeds through the formation of an unstable ozonide intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid products.[6] The asymmetrical nature of this compound leads to the production of two different carboxylic acids: propanoic acid and butanoic acid.
Cleavage Products of this compound Ozonolysis
The ozonolysis of this compound results in the cleavage of the triple bond between the third and fourth carbon atoms, yielding propanoic acid and butanoic acid.
Reaction Scheme:
CH₃CH₂C≡CCH₂CH₂CH₃ + O₃ → CH₃CH₂COOH + CH₃CH₂CH₂COOH
(this compound) → (Propanoic Acid) + (Butanoic Acid)
| Starting Material | Product 1 | Product 2 |
| This compound | Propanoic Acid | Butanoic Acid |
While specific yields for the ozonolysis of this compound are not widely reported in the literature, the oxidative cleavage of alkynes, in general, can sometimes result in lower yields compared to the ozonolysis of alkenes.[7] However, with careful control of reaction conditions, moderate to good yields of the carboxylic acid products can be achieved.
Experimental Protocol: Ozonolysis of this compound
This protocol is adapted from established procedures for the ozonolysis of internal alkynes.
Materials and Equipment:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH), anhydrous
-
Ozone generator
-
Oxygen (O₂) source
-
Gas dispersion tube (sparger)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice-acetone bath
-
Nitrogen (N₂) or Argon (Ar) gas source
-
Zinc (Zn) dust
-
Acetic acid (CH₃COOH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Fractional distillation apparatus (optional, for purification)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet connected to a trap (e.g., containing potassium iodide solution to indicate excess ozone), dissolve this compound (e.g., 10 mmol) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol (100 mL).[1][6]
-
Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.[1] Once the temperature has stabilized, begin bubbling a stream of ozone-enriched oxygen through the solution via the gas dispersion tube. Monitor the reaction progress. The appearance of a persistent blue color in the solution indicates that the starting material has been consumed and there is an excess of ozone.[6]
-
Quenching: Upon completion of the reaction (indicated by the blue color), stop the ozone flow and purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove any residual ozone.
-
Reductive Work-up: While maintaining the cold temperature, add zinc dust (e.g., 2-3 equivalents) and acetic acid (e.g., 5-10 mL) to the reaction mixture.[8] Allow the mixture to slowly warm to room temperature and stir vigorously for at least one hour. This step reduces the ozonide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake the funnel and separate the layers. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Base Wash: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to extract the carboxylic acids as their sodium salts.
-
Acidification and Isolation: Combine the aqueous bicarbonate extracts and cool the solution in an ice bath. Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. The carboxylic acids will either precipitate out or form an oily layer.
-
Final Extraction: Extract the carboxylic acids from the acidified aqueous solution with three 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the final ether extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of propanoic acid and butanoic acid.
-
Purification (Optional): The individual carboxylic acids can be separated and purified by fractional distillation under reduced pressure.
Visualization of Reaction and Workflow
Reaction Mechanism
Caption: Ozonolysis of this compound Mechanism.
Experimental Workflow
Caption: Experimental Workflow.
Applications of Cleavage Products in Drug Development
The carboxylic acid products of this compound ozonolysis, propanoic acid and butanoic acid, have significant applications in the pharmaceutical industry.
Propanoic Acid (Propionic Acid)
Propanoic acid and its derivatives are versatile compounds in drug development and pharmaceutical formulations.[4]
-
Anti-inflammatory Drugs: Propanoic acid is a precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[6]
-
Pharmaceutical Formulations: It is used as an excipient and a pH adjuster in various drug formulations to improve stability and solubility.[9]
-
Antimicrobial Agent: Due to its antimicrobial properties, propanoic acid is utilized as a preservative in some topical and oral medications.[9]
-
Chemical Intermediate: It serves as a key starting material in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]
Butanoic Acid (Butyric Acid)
Butyric acid, a short-chain fatty acid, has garnered considerable interest for its therapeutic potential.
-
Cancer Therapy: Butyric acid and its derivatives are being investigated for their role in the treatment of colorectal cancer.[5][10] They can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[10]
-
Hemoglobinopathies: There is ongoing research into the use of butyric acid derivatives for the treatment of hemoglobinopathies like sickle cell disease and β-thalassemia.[5][10]
-
Immunomodulation and Anti-inflammatory Effects: Butyric acid salts have been shown to possess immunomodulatory and anti-inflammatory properties, making them potential therapeutic agents for inflammatory bowel disease (IBD).[11]
-
Drug Delivery Systems: A significant challenge with butyric acid as a therapeutic is its short half-life.[9] To overcome this, various drug delivery systems, such as prodrugs and microencapsulation, are being developed to ensure its targeted delivery and sustained release.[2][9][12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 4. Propionic Acid Synthesis for Cutting-Edge Industrial Processes [eureka.patsnap.com]
- 5. Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ozonolysis of Akynes | OpenOChem Learn [learn.openochem.org]
- 9. Cholesterylbutyrate Solid Lipid Nanoparticles as a Butyric Acid Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 11. youtube.com [youtube.com]
- 12. A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Heptyne in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 3-heptyne in the synthesis of complex organic molecules. While direct literature examples for this compound in some of these reactions are not extensively documented, this guide provides detailed protocols and expected outcomes based on well-established synthetic methodologies where internal alkynes are reactive partners.
Pauson-Khand Reaction: Synthesis of Substituted Cyclopentenones
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenone cores, which are prevalent in a variety of natural products and biologically active molecules. The reaction typically involves an alkyne, an alkene, and carbon monoxide, mediated by a cobalt carbonyl complex.[1][2]
General Reaction Scheme:
Caption: Pauson-Khand reaction of this compound.
Experimental Protocol:
This protocol is adapted from a general procedure for the intermolecular Pauson-Khand reaction.[2]
Materials:
-
This compound
-
Alkene (e.g., Norbornadiene)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene or mesitylene)
-
Carbon monoxide (CO) gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the alkene (1.2 equivalents) and degassed anhydrous solvent.
-
Add this compound (1.0 equivalent) to the solution.
-
In a glovebox, weigh dicobalt octacarbonyl (1.1 equivalents) and add it to the reaction mixture.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the cobalt-alkyne complex.
-
Pressurize the flask with carbon monoxide (typically 1-4 atm) or bubble CO gas through the solution.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
The crude product can be purified by flash column chromatography on silica gel.
Expected Quantitative Data:
Yields for intermolecular Pauson-Khand reactions with internal alkynes can vary. Based on similar reactions, the following is an expected range.
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound, Norbornadiene, CO | Co₂(CO)₈ | Toluene | 80 | 24 | 50-70 |
| This compound, Ethylene, CO | Co₂(CO)₈ | Toluene | 60 | 48 | 40-60 |
Diels-Alder Reaction: Synthesis of Substituted Cyclohexadienes
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene. When an alkyne is used as the dienophile, the initial adduct is a cyclohexadiene, which can be a versatile intermediate for further transformations.[3]
General Reaction Scheme:
Caption: Diels-Alder reaction of this compound.
Experimental Protocol:
This protocol is based on the Diels-Alder reaction of alkynes with tetraphenylcyclopentadienone (tetracyclone).[4]
Materials:
-
This compound
-
2,3,4,5-Tetraphenylcyclopenta-2,4-dienone (Tetracyclone)
-
High-boiling solvent (e.g., diphenyl ether or n-butanol)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine tetracyclone (1.0 equivalent) and this compound (1.5 equivalents) in a high-boiling solvent.
-
Heat the reaction mixture to reflux (typically 120-250 °C, depending on the solvent). The deep purple color of the tetracyclone will fade as the reaction progresses.
-
Monitor the reaction by TLC until the tetracyclone is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling and can be collected by vacuum filtration.
-
The crude product can be further purified by recrystallization.
Expected Quantitative Data:
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetracyclone | This compound | n-Butanol | 120 | 1.5 | 80-90 |
| Tetracyclone | This compound | Diphenyl ether | 250 | 1 | >90 |
Metal-Catalyzed [2+2+2] Cycloaddition: Synthesis of Substituted Aromatics
The [2+2+2] cycloaddition of three alkyne units is a highly atom-economical method for the synthesis of substituted benzene rings. Transition metal catalysts, such as those based on cobalt, rhodium, or ruthenium, are commonly employed.[5] The co-cyclotrimerization of two molecules of an alkyne with a nitrile provides a route to substituted pyridines.[6]
General Reaction Schemes:
Caption: Pyridine synthesis from this compound.
Experimental Protocols:
A) Cobalt-Catalyzed Benzene Synthesis (General Procedure):
Materials:
-
This compound
-
Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the cobalt catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and monitor by GC-MS.
-
Upon completion, cool the reaction, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
B) Cobalt-Catalyzed Pyridine Synthesis (General Procedure): [7] Materials:
-
This compound
-
Nitrile (e.g., Acetonitrile)
-
Cobalt(II) iodide (CoI₂)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Zinc powder (Zn)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dried reaction vessel, add CoI₂ (5 mol%), dppe (10 mol%), and Zn powder (20 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the nitrile (1.0 equivalent) and this compound (2.2 equivalents).
-
Stir the mixture at an elevated temperature (e.g., 80 °C) until the starting materials are consumed (monitored by GC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography.
Expected Quantitative Data:
| Reaction Type | Alkyne(s) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene Synthesis | This compound (3 eq.) | CpCo(CO)₂ | Toluene | 110 | 12-24 | 70-85 |
| Pyridine Synthesis | This compound (2 eq.), Acetonitrile (1 eq.) | CoI₂/dppe/Zn | THF | 80 | 16 | 60-80 |
Conclusion
This compound serves as a versatile building block in a variety of powerful synthetic transformations for constructing complex molecular architectures. The application of Pauson-Khand, Diels-Alder, and metal-catalyzed [2+2+2] cycloaddition reactions allows for the efficient synthesis of functionalized cyclopentenones, cyclohexadienes, benzenes, and pyridines. The provided protocols, based on established methodologies for internal alkynes, offer a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions for this compound specifically may lead to even higher yields and selectivities.
References
Application Notes and Protocols for the Polymerization of 3-Heptyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential for the polymerization of 3-heptyne and its derivatives. While the direct polymerization of this compound is not extensively documented in publicly available literature, this document draws upon established principles of internal alkyne polymerization to outline potential synthetic routes, expected polymer characteristics, and detailed experimental protocols. The information presented herein is intended to serve as a foundational guide for researchers venturing into the synthesis and application of poly(this compound) and related poly(dialkylacetylene)s.
Introduction
This compound (CH₃CH₂C≡CCH₂CH₂CH₃) is an internal alkyne with the potential to undergo polymerization to form poly(this compound), a polymer with a conjugated backbone of alternating double bonds. This conjugated structure imparts unique electronic and optical properties, making it a candidate for applications in organic electronics, sensors, and as a backbone for functional materials in drug delivery systems. The introduction of functional groups onto the this compound monomer or post-polymerization modification of poly(this compound) can further tailor its properties for specific biomedical applications.
The polymerization of internal alkynes is typically achieved through coordination polymerization using transition metal catalysts, with Ziegler-Natta and metathesis catalysts being prominent examples. The choice of catalyst system is crucial in controlling the polymer's molecular weight, polydispersity index (PDI), and stereochemistry.
Potential Polymerization Methods
Ziegler-Natta Catalysis
Ziegler-Natta catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., Al(C₂H₅)₃), are widely used for the polymerization of α-olefins.[1][2] While their application to internal alkynes is less common, certain transition metal-based systems have shown activity. For the polymerization of this compound, a heterogeneous Ziegler-Natta catalyst could potentially lead to a stereoregular polymer.
Key Considerations:
-
Catalyst System: A combination of a Group IV-VIII transition metal halide with a Group I-III organometallic compound is the standard. For internal alkynes, catalysts based on tantalum and niobium have shown promise.
-
Reaction Conditions: Polymerization is typically carried out in an inert solvent (e.g., toluene, heptane) under an inert atmosphere (e.g., argon, nitrogen) to prevent catalyst deactivation. Reaction temperature and monomer concentration will influence the polymerization rate and polymer properties.
Metathesis Polymerization
Alkyne metathesis, catalyzed by well-defined transition metal alkylidyne complexes (e.g., molybdenum or tungsten-based catalysts), offers a powerful method for the synthesis of polyalkynes. While ring-opening alkyne metathesis polymerization (ROAMP) is more common, acyclic diene metathesis (ADMET)-type polymerization of diynes can produce linear polymers. For a monoalkyne like this compound, a chain-growth polymerization mechanism would be required.
Key Considerations:
-
Catalyst Selection: Schrock-type (Mo or W) or Grubbs-type (Ru) metathesis catalysts could be explored. The choice of ligands on the metal center is critical for catalyst activity and stability.
-
Initiator: A suitable alkyne initiator would be necessary to start the polymerization chain.
Data Presentation
Due to the limited direct experimental data on the polymerization of this compound, the following table presents hypothetical yet expected data based on the polymerization of similar internal alkynes, such as 2-butyne. This serves as a guide for expected outcomes.
| Polymerization Method | Catalyst System | Monomer | Solvent | Temp (°C) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Ziegler-Natta | TaCl₅ / Al(C₂H₅)₃ | 2-Butyne | Toluene | 80 | 75 | 15,000 | 1.8 |
| Ziegler-Natta | NbCl₅ / Al(C₂H₅)₃ | 2-Butyne | Heptane | 60 | 68 | 12,500 | 2.1 |
| Metathesis | Schrock's Catalyst | 2-Butyne | THF | 25 | 85 | 25,000 | 1.2 |
Experimental Protocols
The following protocols are adapted from established procedures for the polymerization of internal alkynes and serve as a starting point for the polymerization of this compound.
Protocol 1: Ziegler-Natta Polymerization of an Internal Alkyne (e.g., 2-Butyne as a model for this compound)
Materials:
-
Tantalum pentachloride (TaCl₅)
-
Triethylaluminum (Al(C₂H₅)₃) as a solution in heptane
-
2-Butyne (or this compound)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a constant stream of inert gas, add anhydrous toluene (50 mL) to a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Carefully add TaCl₅ (0.358 g, 1.0 mmol) to the toluene with stirring.
-
Slowly add a 1.0 M solution of Al(C₂H₅)₃ in heptane (4.0 mL, 4.0 mmol) to the TaCl₅ suspension at room temperature. The molar ratio of Al/Ta should be approximately 4:1.
-
Age the catalyst mixture at room temperature for 30 minutes. The solution should turn dark brown, indicating the formation of the active catalyst complex.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, dissolve 2-butyne (5.41 g, 100 mmol) (or an equimolar amount of this compound) in anhydrous toluene (50 mL).
-
Transfer the monomer solution to the catalyst mixture via a cannula.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
-
Polymer Isolation and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing methanol (500 mL) with vigorous stirring to precipitate the polymer.
-
Filter the polymer using a Büchner funnel and wash thoroughly with methanol to remove any residual catalyst and unreacted monomer.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.
-
Structure: Confirmed by ¹H NMR and ¹³C NMR spectroscopy.
-
Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5][6]
-
Solubility: Tested in common organic solvents such as toluene, THF, and chloroform.
Mandatory Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization of this compound.
Caption: Potential signaling pathway for a drug delivery system using poly(this compound).
Applications in Drug Development
Functionalized poly(dialkylacetylene)s hold promise in the field of drug development, primarily as components of drug delivery systems. The conjugated backbone can be leveraged for imaging or stimuli-responsive release, while functional side chains can be used to attach therapeutic agents or targeting moieties.
Potential Applications:
-
Controlled Drug Release: The polymer backbone can be designed to degrade under specific physiological conditions (e.g., pH, enzymes), leading to the controlled release of an encapsulated drug.
-
Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides) to the polymer, drug-loaded nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
-
Bioimaging: The inherent fluorescence of some conjugated polymers can be utilized for in vivo imaging and tracking of the drug delivery vehicle.
Further research into the biocompatibility and biodegradability of poly(this compound) and its derivatives is essential to realize their full potential in biomedical applications.
References
Application Notes and Protocols for Cross-Coupling Reactions with 3-Heptyne Analogs in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-heptyne and its analogs in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules relevant to pharmaceutical and materials science.
Introduction to Cross-Coupling of Internal Alkynes
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for their ability to form C-C bonds with high efficiency and selectivity under mild conditions.[1][2] While terminal alkynes are commonly employed in reactions like the Sonogashira coupling, the use of internal alkynes, such as this compound and its derivatives, presents unique challenges and opportunities. A primary challenge is controlling the regioselectivity of the reaction when using unsymmetrical internal alkynes.[3][4][5] However, the ability to couple internal alkynes opens up pathways to complex, multi-substituted organic structures that are often found in biologically active molecules and advanced materials.[6][7]
This document focuses on four major types of cross-coupling reactions involving this compound analogs: Sonogashira, Suzuki-Miyaura, Negishi, and Stille couplings.
Sonogashira Coupling of Internal Alkynes
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[1][8][9] While the classic Sonogashira reaction utilizes terminal alkynes, modifications and specific catalytic systems have enabled the coupling of internal alkynes, although this is less common and often requires specific substrate activation or reaction conditions to overcome the lower reactivity of the internal C-H bond (if present after isomerization) or the steric hindrance around the triple bond.
Application Notes:
The Sonogashira coupling of internal alkynes is particularly useful for the synthesis of substituted aromatic and heteroaromatic compounds with internal alkyne moieties. These structures can be precursors to complex polycyclic systems or can themselves exhibit interesting biological or material properties. For instance, the synthesis of tamoxifen analogs, which are important in cancer therapy, can involve the formation of a tetrasubstituted olefin, a structure accessible through the modification of an internal alkyne coupling product.[10][11]
Experimental Protocol: Nickel-Catalyzed Sonogashira-Type Coupling of an Internal Alkyne (General Procedure)
While direct Sonogashira coupling of non-activated internal alkynes like this compound is challenging, nickel-catalyzed protocols have shown promise for the coupling of terminal alkynes with aryl halides and can be adapted for more reactive internal alkynes.[12] This protocol is a general guideline and may require optimization for specific this compound analogs.
Materials:
-
Aryl iodide or bromide (1.0 mmol)
-
This compound analog (1.5 mmol)
-
Nickel(II) chloride (0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.075 mmol, 15 mol%)
-
4-Cyanopyridine N-oxide (0.75 mmol, 1.5 equiv)
-
Potassium fluoride (KF) (0.75 mmol, 1.5 equiv)
-
Zinc powder (activated) (0.60 mmol, 1.2 equiv)
-
Degassed N,N-Dimethylacetamide (DMAc) (5.0 mL)
Procedure: [12]
-
In a nitrogen-filled glovebox, add nickel(II) dichloride to a solution of 1,10-phenanthroline in degassed DMAc in a Schlenk tube.
-
Stir the solution at 25 °C for 30 minutes.
-
To the mixture, successively add the aryl halide, the this compound analog, 4-cyanopyridine N-oxide, KF, and zinc powder.
-
Seal the tube and heat the reaction mixture at 60-80 °C for 48 hours. The reaction should be conducted under an inert atmosphere as it is sensitive to oxygen.[12]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic extracts with brine (1 x 25 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling of Internal Alkynes
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide or triflate.[13][14][15] This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[15] The coupling of internal alkynes in a Suzuki-type reaction typically involves the prior conversion of the alkyne to a vinylborane derivative through hydroboration. The resulting vinylborane can then be coupled with an organohalide.
Application Notes:
This two-step sequence (hydroboration followed by Suzuki coupling) allows for the stereoselective synthesis of trisubstituted alkenes, which are common motifs in pharmaceuticals and natural products. The regioselectivity of the hydroboration step is crucial for the final product's structure. For unsymmetrical internal alkynes, a mixture of regioisomers may be obtained.
Experimental Protocol: Two-Step Hydroboration and Suzuki-Miyaura Coupling (General Procedure)
This protocol is a general representation and will require optimization based on the specific this compound analog and aryl halide used.
Step 1: Hydroboration of this compound Analog Materials:
-
This compound analog (1.0 mmol)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (0.55 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In an oven-dried flask under an argon atmosphere, dissolve the this compound analog in anhydrous THF.
-
Add 9-BBN dimer portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
The resulting vinylborane solution is typically used directly in the subsequent coupling step without isolation.
Step 2: Suzuki-Miyaura Coupling [16][17] Materials:
-
Vinylborane solution from Step 1 (approx. 1.0 mmol)
-
Aryl bromide or iodide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Aqueous sodium carbonate (Na₂CO₃) (2 M solution, 2.0 mL)
-
Toluene (10 mL)
Procedure: [11]
-
To a flask containing the vinylborane solution, add the aryl halide, toluene, and the aqueous sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium acetate and triphenylphosphine.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Negishi Coupling of Internal Alkynes
The Negishi coupling involves the reaction of an organozinc compound with an organohalide or triflate, catalyzed by a nickel or palladium complex.[2][4][18][19] This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds.[4][18] For internal alkynes, a common strategy is to first perform a hydrometallation (e.g., hydrozirconation) or carbometalation to generate a vinylmetallic species, which can then undergo Negishi coupling.
Application Notes:
The Negishi coupling is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates due to its mild reaction conditions and high yields.[4][18] The ability to form C(sp²)-C(sp³) bonds is a significant advantage, allowing for the introduction of alkyl chains onto aromatic or vinylic systems.
Experimental Protocol: Negishi-Type Coupling of an in situ Generated Organozinc Reagent (General Procedure)
This protocol describes a one-pot procedure where the organozinc reagent is generated in situ from an organic iodide, which can be derived from a this compound analog via hydroiodination, followed by coupling with an aryl halide.[20]
Materials:
-
Vinyl iodide (derived from this compound analog) (1.1 mmol)
-
Aryl bromide, chloride, or triflate (1.0 mmol)
-
Zinc dust (activated) (1.5 mmol)
-
Lithium chloride (LiCl) (dried) (1.5 mmol)
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr) catalyst (0.02 mmol, 2 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure: [20]
-
In a glovebox, charge a Schlenk tube with zinc dust and lithium chloride.
-
Add a solution of the vinyl iodide in THF.
-
Stir the mixture at room temperature for 2-4 hours to generate the organozinc reagent.
-
To this mixture, add the aryl halide and the PEPPSI-IPr catalyst.
-
Heat the reaction mixture at 60 °C for 12-16 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash the organic layer with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Stille Coupling of Internal Alkynes
The Stille coupling reaction forms a carbon-carbon bond by reacting an organotin compound with an sp²-hybridized organic halide or triflate, catalyzed by palladium.[21][22][23] Similar to the Suzuki and Negishi couplings, for internal alkynes, a preliminary hydrostannylation reaction is typically required to generate a vinylstannane intermediate. This intermediate can then be coupled with an organohalide.
Application Notes:
The Stille reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents.[21][24] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[22][23] It has been widely used in the total synthesis of complex natural products.[25][26][27]
Experimental Protocol: Two-Step Hydrostannylation and Stille Coupling (General Procedure)
This is a general procedure and requires optimization for specific substrates.
Step 1: Hydrostannylation of this compound Analog Materials:
-
This compound analog (1.0 mmol)
-
Tributyltin hydride (Bu₃SnH) (1.1 mmol)
-
Azobisisobutyronitrile (AIBN) (0.05 mmol, 5 mol%)
-
Toluene (5 mL)
Procedure:
-
In a flask, dissolve the this compound analog and AIBN in toluene.
-
Add tributyltin hydride dropwise at room temperature.
-
Heat the mixture to 80-90 °C for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, the solvent can be removed under reduced pressure, and the crude vinylstannane is often used in the next step without further purification.
Step 2: Stille Coupling [3][21] Materials:
-
Crude vinylstannane from Step 1 (approx. 1.0 mmol)
-
Aryl or vinyl iodide or bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (10 mL)
Procedure: [3]
-
Dissolve the crude vinylstannane and the aryl/vinyl halide in the chosen solvent in a Schlenk flask.
-
Degas the solution with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with diethyl ether, and wash with saturated aqueous potassium fluoride solution (to remove tin residues), followed by water and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions of internal alkynes. It is important to note that specific yields are highly dependent on the substrates, catalyst system, and reaction conditions. Data for simple, non-activated internal alkynes like this compound are scarce in the literature, so data for analogous internal alkynes are presented.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Alkenylboranes Derived from Internal Alkynes [13]
| Alkenylborane (from Alkyne) | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-(1-Hexenyl)dicyclohexylborane | Iodobenzene | Pd(PPh₃)₄ | NaOH | THF | Reflux | 2 | 98 |
| (E)-(1-Hexenyl)dicyclohexylborane | 1-Bromonaphthalene | PdCl₂(dppf) | Na₂CO₃ | DME | 80 | 16 | 85 |
| (Z)-(1-Hexenyl)boronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 78 |
Table 2: Representative Yields for Sonogashira-Type Coupling of Alkynes [28]
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 95 |
| 1-Octyne | 1-Bromonaphthalene | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 100 | 24 | 82 |
| Phenylacetylene | 4-Chlorobenzonitrile | Pd₂(dba)₃ / cataCXium A / CuI | Cs₂CO₃ | Dioxane | 120 | 18 | 75 |
Table 3: Representative Yields for Negishi Coupling of Organozinc Reagents [29]
| Organozinc Reagent | Aryl/Vinyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | 4-Chlorotoluene | Pd(P(t-Bu)₃)₂ | NMP | 100 | 3 | 98 |
| Ethylzinc bromide | 2-Bromopyridine | Pd(P(t-Bu)₃)₂ | THF | RT | 2 | 94 |
| Isopropylzinc bromide | 4-Nitrophenyl chloride | Pd(P(t-Bu)₃)₂ | THF/NMP | 80 | 12 | 88 |
Table 4: Representative Yields for Stille Coupling of Organostannanes [3]
| Organostannane | Aryl/Vinyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| (E)-1-(Tributylstannyl)-1-hexene | Iodobenzene | Pd(PPh₃)₄ | THF | Reflux | 5 | 92 |
| Tributyl(phenyl)stannane | Vinyl bromide | PdCl₂(PPh₃)₂ | Toluene | 100 | 16 | 85 |
| (Z)-1-(Tributylstannyl)-2-phenylethene | 4-Bromobenzonitrile | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 80 | 8 | 79 |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Design and synthesis of triarylacrylonitrile analogues of tamoxifen with improved binding selectivity to protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Negishi Coupling [organic-chemistry.org]
- 20. youtube.com [youtube.com]
- 21. Stille reaction - Wikipedia [en.wikipedia.org]
- 22. Stille Coupling [organic-chemistry.org]
- 23. jk-sci.com [jk-sci.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]
Application Notes: 3-Heptyne as a Versatile Intermediate in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Heptyne (ethylpropylacetylene) is an internal alkyne that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its carbon-carbon triple bond is a region of high electron density, making it amenable to a wide array of chemical transformations.[1] This reactivity allows for the strategic introduction of new functional groups and the construction of complex carbon skeletons. Applications of this compound and its derivatives are found in the synthesis of stereodefined alkenes, polysubstituted aromatic compounds, and complex heterocyclic systems, which are foundational structures in pharmaceuticals and natural products.[1][2]
Synthesis of this compound
The efficient synthesis of this compound is critical for its use as a starting material. The most common and reliable methods involve the sequential alkylation of acetylene or the single alkylation of a smaller terminal alkyne. These methods are robust, scalable, and utilize readily available starting materials.
Logical Workflow for this compound Synthesis
Caption: Synthetic pathways to this compound via alkylation.
Table 1: Summary of Synthetic Protocols for this compound
| Route | Starting Material | Key Reagents | Typical Yield | Reference |
| A | Acetylene | 1. NaNH₂, liq. NH₃; 2. Ethyl bromide; 3. Propyl bromide | Good | [3] |
| B | 1-Butyne | 1. NaNH₂; 2. Propyl iodide | Good | [3] |
| C | 1-Pentyne | 1. NaNH₂; 2. Ethyl bromide | Good | [3] |
Experimental Protocol 2.1: Synthesis of this compound from 1-Butyne
This protocol describes the alkylation of 1-butyne to form this compound.[3]
Materials:
-
1-Butyne
-
Sodamide (NaNH₂)
-
Liquid Ammonia (NH₃)
-
1-Bromopropane (or 1-Iodopropane)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride Solution
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
Procedure:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Condense liquid ammonia into the flask at -78 °C.
-
Slowly add sodamide (1.1 equivalents) to the stirring liquid ammonia.
-
Add 1-butyne (1.0 equivalent) dropwise to the sodamide suspension. Allow the mixture to stir for 1 hour to ensure complete formation of the sodium butynide anion.
-
Add 1-bromopropane (1.05 equivalents) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours, then let it warm to room temperature overnight to allow the ammonia to evaporate.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation to yield the final product.
Application in Stereoselective Alkene Synthesis
This compound is an excellent precursor for the synthesis of both (Z)- and (E)-3-heptene with high stereoselectivity. The choice of catalyst and reaction conditions dictates the geometry of the resulting double bond.
Table 2: Stereoselective Reduction of this compound
| Product | Alkene Isomer | Reagents & Conditions | Typical Yield |
| (Z)-3-Heptene | cis | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) in Hexane | >95% |
| (E)-3-Heptene | trans | Na, liquid NH₃ at -78 °C | >90% |
| Heptane | Alkane | H₂, Pd/C in Ethanol | Quantitative |
Experimental Protocol 3.1: Synthesis of (Z)-3-Heptene (cis-isomer)
Materials:
-
This compound
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) dissolved in anhydrous hexane.
-
Add Lindlar's catalyst (approx. 5-10 mol % by weight relative to the alkyne).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS to observe the disappearance of the starting material. The reaction should be stopped as soon as the alkyne is consumed to prevent over-reduction to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with hexane.
-
Remove the solvent under reduced pressure to yield (Z)-3-heptene. Further purification is typically not necessary due to the high selectivity of the reaction.
Application in Cycloaddition Reactions for Aromatic and Heterocyclic Synthesis
The triple bond of this compound is an excellent component in various metal-catalyzed cycloaddition reactions, providing access to complex cyclic scaffolds. These reactions are atom-economical and powerful tools for constructing polysubstituted benzenes and heterocycles.
[2+2+2] Cycloaddition for Substituted Benzene Synthesis
The transition metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules is a highly efficient method for synthesizing substituted benzene rings.[4] While the homotrimerization of this compound would yield 1,2,3-triethyl-4,5,6-tripropylbenzene, a more synthetically useful application involves a crossed cycloaddition with other alkynes or nitriles to generate more complex substitution patterns. Ruthenium and cobalt complexes are particularly effective catalysts for this transformation.[5][6]
Workflow for [2+2+2] Cycloaddition
Caption: Synthesis of benzenes and pyridines via [2+2+2] cycloaddition.
Experimental Protocol 4.1.1: Cobalt-Catalyzed Synthesis of a Substituted Pyridine
This protocol provides a general method for the [2+2+2] cycloaddition of this compound and acetonitrile to form 2,4-dimethyl-3-ethyl-5-propylpyridine, adapted from general procedures for cobalt-catalyzed pyridine synthesis.
Materials:
-
This compound
-
Acetonitrile (serves as reactant and solvent)
-
Octacarbonyldicobalt (Co₂(CO)₈)
-
Anhydrous Toluene
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.0 equivalents) in a mixture of acetonitrile and toluene.
-
Add octacarbonyldicobalt (Co₂(CO)₈) (5-10 mol %) to the solution.
-
Heat the reaction mixture to reflux (80-110 °C) and monitor by GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the substituted pyridine.
[2+2+1] Pauson-Khand Reaction for Cyclopentenone Synthesis
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[7] This reaction is a powerful method for constructing five-membered rings, a common motif in natural products.[8][9] this compound can serve as the alkyne component in both inter- and intramolecular versions of this reaction.
Table 3: Key Cycloaddition Applications of this compound
| Reaction Type | Reactants | Catalyst | Product Class | Reference |
| [2+2+2] Cycloaddition | This compound, Acetonitrile | Co₂(CO)₈ | Substituted Pyridine | [10][11] |
| [2+2+2] Cycloaddition | This compound (x2), another alkyne | Cp*RuCl(cod) | Substituted Benzene | [4][5] |
| [2+2+1] Pauson-Khand | This compound, Ethylene, CO | Co₂(CO)₈ | Substituted Cyclopentenone | [7][12] |
Experimental Protocol 4.2.1: Intermolecular Pauson-Khand Reaction
This protocol outlines a general procedure for the reaction between this compound and an alkene (e.g., norbornene) to form a bicyclic cyclopentenone.[12]
Materials:
-
This compound
-
Norbornene
-
Octacarbonyldicobalt (Co₂(CO)₈)
-
Anhydrous Toluene or Mesitylene
-
Carbon Monoxide (CO) balloon
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve octacarbonyldicobalt (1.1 equivalents) in anhydrous toluene.
-
Add this compound (1.0 equivalent) and allow the mixture to stir at room temperature for 1-2 hours to pre-form the alkyne-cobalt complex, which is often indicated by a color change to deep red.
-
Add norbornene (1.2 equivalents) to the reaction mixture.
-
Purge the flask with carbon monoxide and maintain a positive pressure with a CO balloon.
-
Heat the reaction to 60-80 °C. The reaction progress can be monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired cyclopentenone adduct.
Conclusion
This compound is a foundational building block in synthetic chemistry, offering a reactive handle for a diverse range of transformations. Its utility in the stereoselective synthesis of alkenes and, more significantly, in metal-catalyzed cycloadditions for the construction of complex aromatic and heterocyclic rings, underscores its importance. The protocols outlined here provide a starting point for researchers to leverage the synthetic potential of this compound in the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. This compound | 2586-89-2 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chesci.com [chesci.com]
- 6. Cobalt Octacarbonyl-Catalyzed Scalable Alkyne Cyclotrimerization and Crossed [2 + 2 + 2]-Cycloaddition Reaction in a Plug Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: 3-Heptyne Synthesis Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 3-heptyne synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A low yield can stem from several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:
-
Incomplete Deprotonation of the Terminal Alkyne: In the alkylation method, the terminal alkyne must be completely deprotonated to form the acetylide anion for the subsequent substitution reaction.
-
Moisture in the Reaction: Strong bases like sodium amide react violently with water. Any moisture present will consume the base, reducing the amount available for the deprotonation of the alkyne and leading to lower yields.
-
Solution: All glassware should be thoroughly flame-dried or oven-dried before use. Solvents and liquid reagents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The primary competing reaction in the alkylation of acetylide anions is elimination (E2), especially with secondary or tertiary alkyl halides.[3]
-
Incomplete Double Dehydrohalogenation: When synthesizing from a dihaloheptane, the elimination of the second molecule of HX can be more difficult than the first.
-
Solution: Use a strong base like sodium amide in sufficient excess (at least two equivalents) to drive the double elimination to completion.[4]
-
Q2: My reaction has produced a mixture of alkynes, including isomers of this compound. How can I improve the selectivity?
The formation of isomeric alkynes is a common problem, often due to the isomerization of the triple bond under basic conditions.
-
Base Selection: The choice of base can influence the position of the triple bond. While strong bases are necessary, some can promote isomerization to the more thermodynamically stable internal alkyne.
-
Solution: For the synthesis of a specific internal alkyne like this compound via dehydrohalogenation, a strong base like molten potassium hydroxide (KOH) at high temperatures can favor the formation of the more stable internal alkyne.[2] Conversely, when starting with a terminal alkyne that could isomerize, using sodium amide in liquid ammonia can "trap" the desired alkyne as its acetylide salt, preventing rearrangement.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of isomerization.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by GC or TLC and quench the reaction as soon as the starting material is consumed.
-
Q3: I am observing the formation of allenes and vinyl halides as byproducts. What is causing this and how can it be prevented?
Allenes and vinyl halides are common impurities in alkyne synthesis.
-
Allene Formation: Allenes can be formed as intermediates during the base-catalyzed isomerization of alkynes.
-
Solution: As with preventing alkyne isomerization, using a very strong base like NaNH₂ can trap the desired alkyne as its acetylide, minimizing the formation of allenes.
-
-
Vinyl Halide Presence: The presence of a vinyl halide in the product mixture indicates an incomplete double dehydrohalogenation reaction.
-
Solution: Ensure a sufficient excess of a strong base is used. Increasing the reaction temperature or time may also be necessary to drive the second elimination to completion.
-
Frequently Asked Questions (FAQs)
What are the primary methods for synthesizing this compound?
The two main synthetic routes to this compound are:
-
Alkylation of a Terminal Alkyne: This involves the deprotonation of a smaller terminal alkyne, such as 1-butyne or 1-pentyne, with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by reaction with a primary alkyl halide (e.g., 1-bromopropane or bromoethane).[1][2] This is an SN2 reaction that forms a new carbon-carbon bond.
-
Double Dehydrohalogenation of a Dihaloheptane: This method involves the elimination of two equivalents of a hydrogen halide from a vicinal (e.g., 3,4-dichloroheptane) or geminal (e.g., 3,3-dichloroheptane) dihalide using a strong base.[4]
Which starting materials should I choose for the alkylation method?
You have two primary choices for the alkylation route to this compound:
-
Deprotonation of 1-butyne followed by reaction with 1-bromopropane.[1]
-
Deprotonation of 1-pentyne followed by reaction with bromoethane.
Both routes are viable, and the choice may depend on the availability and cost of the starting materials.
Can I use a secondary or tertiary alkyl halide in the alkylation reaction?
It is strongly advised to use only primary alkyl halides. Acetylide anions are very strong bases, and with secondary or tertiary alkyl halides, the E2 elimination reaction will be the major pathway, leading to the formation of an alkene instead of the desired alkyne, resulting in a low yield of this compound.[3]
What is the role of liquid ammonia in the alkylation reaction?
Liquid ammonia serves as a solvent that can dissolve both the sodium amide and the acetylide salt. Its low boiling point (-33 °C) also allows for reactions to be carried out at low temperatures, which can help to control side reactions.[5]
How can I purify the final this compound product?
Fractional distillation is the most common and effective method for purifying this compound from unreacted starting materials and byproducts, especially if isomeric alkynes with close boiling points are present.[6][7]
Data Presentation
| Parameter | Condition | Expected Impact on Yield of this compound | Rationale |
| Base (Alkylation) | Strong (e.g., NaNH₂) | High | Ensures complete deprotonation of the terminal alkyne.[1] |
| Weak | Low | Incomplete formation of the nucleophilic acetylide anion. | |
| Alkyl Halide | Primary (e.g., 1-bromopropane) | High | Favors SN2 substitution over E2 elimination.[3] |
| Secondary/Tertiary | Very Low | E2 elimination becomes the dominant reaction pathway.[3] | |
| Base (Dehydrohalogenation) | Strong (e.g., NaNH₂, molten KOH) | High | Necessary to effect the double elimination.[2][4] |
| Solvent | Anhydrous | High | Prevents the decomposition of the strong base. |
| Protic (e.g., water, ethanol) | Very Low | Reacts with and neutralizes the strong base.[5] | |
| Temperature | Optimized | High | A balance is needed to ensure a reasonable reaction rate without promoting side reactions like isomerization. |
| Too High | Low | Can lead to isomerization of the triple bond and other side reactions. |
Experimental Protocols
Method 1: Synthesis of this compound via Alkylation of 1-Butyne
This protocol is adapted from established procedures for the alkylation of terminal alkynes.[1][8]
Materials:
-
1-Butyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Condense approximately 200 mL of ammonia into the flask.
-
Carefully add 0.5 moles of sodium amide to the liquid ammonia with stirring.
-
Slowly add 0.5 moles of 1-butyne to the sodium amide suspension. Stir the mixture for 1 hour to ensure the complete formation of the sodium butynide.
-
Add 100 mL of anhydrous diethyl ether to the reaction mixture.
-
Slowly add 0.5 moles of 1-bromopropane via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the ammonia to evaporate overnight as the reaction mixture slowly warms to room temperature.
-
Carefully add 100 mL of water to quench any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous ammonium chloride solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 105-106 °C.
Method 2: Synthesis of this compound via Double Dehydrohalogenation of 3,4-Dichloroheptane
This is a general procedure based on the principles of double dehydrohalogenation.[4]
Materials:
-
3,4-Dichloroheptane
-
Sodium amide (NaNH₂)
-
Mineral oil
-
Hexane
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, prepare a suspension of 2.2 moles of sodium amide in 200 mL of mineral oil.
-
Heat the suspension to 150-160 °C.
-
Slowly add 1 mole of 3,4-dichloroheptane to the hot suspension over 1 hour. An exothermic reaction should be observed.
-
After the addition is complete, maintain the temperature at 160 °C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and carefully add 200 mL of hexane.
-
Very slowly and cautiously add 100 mL of water to quench the excess sodium amide.
-
Transfer the mixture to a separatory funnel and wash with water to remove the sodium salts.
-
Dry the organic layer over anhydrous calcium chloride, filter, and purify the this compound by fractional distillation.
Mandatory Visualization
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound via alkylation.
References
- 1. homework.study.com [homework.study.com]
- 2. reddit.com [reddit.com]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
identifying and minimizing side reactions in alkyne alkylation
Welcome to the Technical Support Center for Alkyne Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for identifying and minimizing side reactions during alkyne alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in alkyne alkylation?
The most prevalent side reaction is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution (alkylation). This occurs because the acetylide anion, formed by deprotonating the terminal alkyne, is a strong base as well as a good nucleophile.[1][2] Other potential side reactions include:
-
Dialkylation: Particularly when using acetylene, it's possible to alkylate both acetylenic protons.
-
Reaction with other functional groups: The strongly basic acetylide can react with acidic protons on the substrate or alkyl halide, such as alcohols or carboxylic acids.[1]
-
Side reactions of the base: Strong bases like n-butyllithium (n-BuLi) can have their own side reactions if not handled correctly.
Q2: My primary side product is an alkene instead of the desired alkylated alkyne. What is causing this?
The formation of an alkene is a strong indicator that the E2 elimination pathway is dominating over the SN2 alkylation pathway .[1][2] This is highly dependent on the structure of your alkyl halide.
-
Primary and methyl halides strongly favor the desired SN2 reaction.[2]
-
Secondary alkyl halides lead to a mixture of SN2 and E2 products, with elimination often being significant.
-
Tertiary alkyl halides will almost exclusively undergo E2 elimination.[1][3]
The acetylide anion acts as a base, abstracting a proton from a carbon adjacent to the halogen, leading to the formation of a double bond.
Q3: How can I minimize the E2 elimination side reaction?
Minimizing E2 elimination is crucial for achieving a high yield of the alkylated alkyne. Here are key strategies:
-
Choice of Alkyl Halide: Whenever possible, use a primary or methyl halide . If a secondary alkyl group must be introduced, be prepared for lower yields and purification challenges. Avoid tertiary alkyl halides for this reaction.[1][2][3]
-
Leaving Group: For a given alkyl group, the preference for substitution over elimination generally follows the trend I > Br > Cl . Iodides are the best leaving groups and often favor SN2.
-
Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction. The E2 pathway has a higher activation energy, so increasing the temperature will favor elimination more significantly.[4]
-
Solvent: The choice of solvent can influence the reaction outcome, although the effect is often less pronounced than the alkyl halide structure.
Q4: I am using acetylene and getting a mixture of mono- and di-alkylated products. How can I selectively synthesize the mono-alkylated product?
Achieving selective mono-alkylation of acetylene can be challenging due to the presence of two acidic protons. Here are some strategies:
-
Stoichiometry: Use a molar excess of acetylene relative to the base and the alkyl halide. This increases the statistical probability that the base will deprotonate an unreacted acetylene molecule rather than the mono-substituted acetylide.
-
Use of a Large Counterion: Using a base with a large, sterically hindering counterion can sometimes favor mono-alkylation.
-
Specific Protocols: Some protocols involve the slow addition of the alkylating agent to a solution containing the pre-formed acetylide, which can help control the reaction.
Q5: How can I identify the side products in my reaction mixture?
A combination of analytical techniques is typically used to identify the components of your reaction mixture:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of the number of components in your mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of vinylic protons (typically in the 4.5-6.5 ppm range) is a clear indication of an alkene byproduct from elimination. The terminal alkyne proton has a characteristic chemical shift around 2-3 ppm.[6]
-
¹³C NMR: The sp² hybridized carbons of an alkene will appear in the 100-150 ppm region, while the sp hybridized carbons of the alkyne are found between 65-90 ppm.
-
Troubleshooting Guides
Problem: Low or No Yield of the Desired Alkylated Alkyne
| Observation | Potential Cause | Suggested Solution |
| Starting material (terminal alkyne) is consumed, but the major product is an alkene. | E2 elimination is the dominant reaction pathway. | - Use a primary alkyl halide if possible.- If using a secondary halide, lower the reaction temperature.- Consider using an alkyl iodide instead of a bromide or chloride. |
| Starting material is consumed, but multiple spots are observed on TLC, none of which correspond to the desired product. | Multiple side reactions are occurring. This could be due to the presence of other reactive functional groups or decomposition. | - Ensure that your substrate and alkyl halide do not have unprotected acidic protons (e.g., -OH, -COOH).- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.- Check the stability of your reagents. |
| Starting material (terminal alkyne) remains unreacted. | Incomplete deprotonation of the alkyne. | - Use a sufficiently strong base (e.g., NaNH₂, n-BuLi).- Ensure your solvent is anhydrous, as water will quench the strong base and the acetylide anion.- Allow sufficient time for the deprotonation to complete before adding the alkyl halide. |
| A complex mixture of products is formed, including potential dialkylation products (when using acetylene). | Lack of selectivity in the alkylation step. | - Use a molar excess of acetylene.- Add the alkylating agent slowly to the reaction mixture.- Consider a two-step process where the mono-alkylated alkyne is isolated before a second, different alkylation. |
Quantitative Data Summary
The ratio of substitution (SN2) to elimination (E2) products is highly dependent on the reaction conditions. While specific yields can vary significantly based on the exact substrates and conditions, the following table provides a general overview of expected outcomes.
| Alkyl Halide Type | Base | Temperature | Typical SN2:E2 Ratio | Primary Product |
| Methyl Halide | Acetylide | Room Temp. | > 95 : < 5 | SN2 (Alkylation) |
| Primary Halide (e.g., 1-bromopropane) | Acetylide | Room Temp. | ~ 90 : 10 | SN2 (Alkylation) |
| Secondary Halide (e.g., 2-bromopropane) | Acetylide | Room Temp. | 20 : 80 to 40 : 60 | E2 (Elimination) |
| Secondary Halide (e.g., 2-bromopropane) | Acetylide | Low Temp. (-78°C) | Can improve in favor of SN2 | Mixture |
| Tertiary Halide (e.g., t-butyl bromide) | Acetylide | Room Temp. | < 5 : > 95 | E2 (Elimination) |
Note: These are approximate ratios and can be influenced by the specific acetylide, solvent, and leaving group.
Experimental Protocols
Protocol 1: General Procedure for Alkyne Alkylation with a Primary Alkyl Halide
This protocol is designed to maximize the yield of the SN2 product and minimize E2 elimination.
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Deprotonation:
-
Dissolve the terminal alkyne (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, liquid ammonia).
-
Cool the solution to the appropriate temperature (e.g., -78 °C for n-BuLi in THF, or -33 °C for NaNH₂ in liquid ammonia).
-
Slowly add the strong base (1.05 equivalents of n-BuLi or NaNH₂) to the alkyne solution via the dropping funnel.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the acetylide anion.
-
-
Alkylation:
-
Add the primary alkyl halide (1.0 equivalent) dropwise to the acetylide solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkylated alkyne.
-
Visualizations
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 4. organic chemistry - Selecting between SN2 and E2 primary alkyl halide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR chemical shifts. Substituted acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
effective workup procedures for isolating synthesized 3-heptyne
Technical Support Center: Isolating Synthesized 3-Heptyne
This technical support center provides researchers, scientists, and drug development professionals with . It includes troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound via alkylation of a terminal alkyne?
A1: Common impurities include unreacted starting materials such as 1-pentyne or 1-butyne, and the alkyl halide (e.g., ethyl bromide or propyl iodide).[1] You may also have salt byproducts from the neutralization of the strong base used for deprotonation (e.g., sodium bromide if sodium amide and ethyl bromide are used).[2][3] Additionally, side products from elimination reactions can occur, especially if secondary or tertiary alkyl halides were used instead of primary ones.[1]
Q2: My crude product appears to have a starting material with a boiling point very close to this compound. How can I effectively separate them?
A2: Fractional distillation is the most effective method for separating compounds with close boiling points.[1] For optimal separation, use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to allow for multiple vaporization-condensation cycles, which enriches the vapor in the more volatile component.
Q3: I've noticed an emulsion forming during the aqueous extraction. What should I do?
A3: Emulsion formation can occur, particularly when using certain solvents. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to separate the layers.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
If possible, filter the emulsified layer through a pad of Celite.
-
Allow the mixture to stand for an extended period.
Q4: How do I properly quench the reaction mixture after using a strong base like sodium amide (NaNH₂)?
A4: Sodium amide reacts vigorously with water. To safely quench the reaction, it is best to cool the reaction mixture in an ice bath and slowly add a proton source. While water can be used, a safer approach is to add an alcohol (like isopropanol or ethanol) to quench the excess sodium amide before adding water or an aqueous acid solution. This will produce ammonia and the corresponding sodium alkoxide.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the workup and isolation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound after workup | 1. Incomplete reaction. 2. Loss of volatile product during solvent removal. 3. Formation of side products. | 1. Before workup, confirm reaction completion using an appropriate analytical technique like TLC or GC. 2. When removing solvents using a rotary evaporator, use a cold trap and avoid excessive vacuum or high temperatures. 3. Ensure a primary alkyl halide was used to minimize elimination side reactions.[1] |
| Presence of a significant amount of unreacted terminal alkyne | 1. Insufficient amount of strong base used for deprotonation. 2. The base was not strong enough to fully deprotonate the terminal alkyne. | 1. Use at least one full equivalent of a strong base like sodium amide. 2. Ensure the reaction is stirred efficiently to allow for complete deprotonation before adding the alkyl halide. |
| Product is contaminated with an unknown impurity | Formation of an unexpected side product, such as an allene. | Analyze the impurity using GC-MS or NMR. If an isomeric impurity like an allene is present, careful fractional distillation or chromatography on silica gel impregnated with silver nitrate may be necessary for separation.[4] |
| Difficulty in removing all salt byproducts | Insufficient washing during the extractive workup. | Wash the organic layer multiple times with water and then with brine. The brine wash helps to remove residual water and can aid in breaking up any minor emulsions. |
Quantitative Data Presentation
The following table summarizes the physical properties of this compound and related compounds that may be present as starting materials. This data is crucial for planning an effective fractional distillation.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₇H₁₂ | 96.17 | 105-106 | 0.741 | 1.4225 |
| 1-Pentyne | C₅H₈ | 68.12 | 40.2 | 0.691 | 1.385 |
| 1-Butyne | C₄H₆ | 54.09 | 8.1 | 0.678 (at 0°C) | 1.399 |
| Ethyl Bromide | C₂H₅Br | 108.97 | 38.4 | 1.46 | 1.424 |
| Propyl Iodide | C₃H₇I | 169.99 | 102.4 | 1.747 | 1.505 |
Data compiled from various sources.[1][5][6]
Experimental Protocols
Extractive Workup Protocol
This protocol is designed to neutralize the reaction mixture and remove salt byproducts and water-soluble impurities.
-
Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add isopropanol to quench any unreacted sodium amide. Once the initial vigorous reaction subsides, slowly add water.
-
Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent in which this compound is soluble and which is immiscible with water (e.g., diethyl ether or pentane).
-
Washing:
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to neutralize any remaining base and remove any resulting amine byproducts.
-
Wash the organic layer twice with deionized water to remove any water-soluble salts.
-
Finally, wash the organic layer with brine to help remove dissolved water from the organic phase.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator. Be cautious with the bath temperature and vacuum to avoid loss of the volatile this compound.
Fractional Distillation Protocol
This protocol is for the final purification of this compound from other organic impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Distillation:
-
Transfer the crude this compound into the distilling flask along with a few boiling chips.
-
Slowly heat the flask. As the mixture begins to boil, observe the temperature at the distillation head.
-
Maintain a slow and steady distillation rate. The temperature should hold steady at the boiling point of the most volatile component as it distills.
-
Collect the fraction that distills at or near the boiling point of this compound (105-106 °C). Discard any initial fractions that distill at a lower temperature, as these will likely be residual solvent or more volatile starting materials.
-
-
Purity Check: Analyze the collected fractions using an appropriate technique such as Gas Chromatography (GC) to confirm the purity of the isolated this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the workup and isolation of synthesized this compound.
Caption: Workflow for the workup and isolation of this compound.
References
strategies for removing byproducts from 3-heptyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts from reactions involving 3-heptyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I can expect in my this compound reaction mixture?
The byproducts in your this compound reaction will depend on the specific transformation you are performing. However, some common impurities are introduced during synthesis or as a result of side reactions. This compound is often synthesized via the alkylation of a smaller terminal alkyne, such as 1-butyne with a propyl halide or propyne with a butyl halide.[1]
Common Byproduct Sources:
-
From Synthesis: Unreacted starting materials (e.g., 1-butyne, propyl bromide), residual strong bases (e.g., sodium amide), and salt byproducts (e.g., NaBr, NaI).
-
From Partial Reduction: If you are reducing this compound to an alkene, you may have a mixture of the starting alkyne, the desired alkene ((Z)-3-heptene or (E)-3-heptene), and potentially the fully saturated alkane (heptane).
-
From Hydration: The acid-catalyzed hydration of this compound can lead to the formation of 3-heptanone and 4-heptanone as ketone byproducts.[2]
-
From Isomerization: Under certain conditions, particularly with strong bases or high temperatures, this compound can isomerize to other isomers, such as 2-heptyne or 1-heptyne.[3]
Q2: My reaction is complete, but I still have starting materials. How can I remove them?
Removal of unreacted starting materials depends on their physical properties relative to this compound.
-
For volatile starting materials (e.g., 1-butyne): Careful fractional distillation is often effective.
-
For starting materials with different polarities (e.g., alkyl halides): Flash column chromatography is a suitable method. This compound is nonpolar and will elute quickly with a nonpolar eluent like hexanes.[4]
-
For salt byproducts: An aqueous workup (washing the organic layer with water or brine) will remove inorganic salts.[5]
Q3: I performed a partial reduction of this compound and now have a mixture of alkyne and alkene. How can I separate them?
Separating this compound from its corresponding alkene (3-heptene) can be challenging due to their similar boiling points and polarities.
-
Fractional Distillation: While difficult, a highly efficient fractional distillation column may provide some separation.
-
Argentation Chromatography: This technique utilizes silica gel impregnated with silver nitrate. The silver ions interact more strongly with the π-bonds of the alkene than the alkyne, leading to a separation. The alkene is retained on the column longer, allowing for the elution of the purified this compound.[6]
Q4: How can I remove ketone byproducts from a hydration reaction?
Ketones, such as 3-heptanone, are significantly more polar than this compound. This difference in polarity makes flash column chromatography an excellent choice for separation. This compound will elute with a nonpolar solvent (e.g., hexanes), while the ketone will be retained on the silica gel and can be eluted later with a more polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Problem: Low recovery after purification.
| Possible Cause | Recommended Solution |
| Co-distillation with solvent | Ensure the solvent is completely removed before fractional distillation of the product. |
| Product loss during aqueous workup | Minimize the number of aqueous washes. Ensure the organic layer is fully separated from the aqueous layer. |
| Product retained on the chromatography column | Use a sufficiently nonpolar eluent for flash chromatography (e.g., 100% hexanes) to ensure the nonpolar this compound is fully eluted. |
| Inefficient fractional distillation | Use a fractionating column with a high number of theoretical plates and ensure a slow, steady distillation rate. Insulating the column can also improve efficiency.[7] |
Problem: Product is still impure after a single purification step.
| Possible Cause | Recommended Solution |
| Byproducts with very similar boiling points | A single distillation may not be sufficient. Consider a second distillation or an alternative technique like preparative gas chromatography. |
| Byproducts with similar polarity | Optimize the solvent system for flash chromatography. A shallow gradient of a slightly more polar solvent in a nonpolar solvent may improve separation. |
| Presence of isomeric impurities | Isomeric alkynes or alkenes can be very difficult to separate. Argentation chromatography is recommended for alkyne/alkene mixtures.[6] |
Data Presentation
Table 1: Common Byproducts in this compound Reactions and Their Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₇H₁₂ | 96.17 | 105-106[8] | Nonpolar |
| 1-Butyne | C₄H₆ | 54.09 | 8.1 | Nonpolar |
| Propyl Bromide | C₃H₇Br | 122.99 | 71 | Moderately Polar |
| (Z)-3-Heptene | C₇H₁₄ | 98.19 | 95.9 | Nonpolar |
| (E)-3-Heptene | C₇H₁₄ | 98.19 | 95.5 | Nonpolar |
| Heptane | C₇H₁₆ | 100.21 | 98.4 | Nonpolar |
| 3-Heptanone | C₇H₁₄O | 114.19 | 148 | Polar |
Table 2: Recommended Purification Strategies for this compound
| Purification Method | Principle of Separation | Best For Removing | Not Recommended For |
| Aqueous Workup | Partitioning between immiscible aqueous and organic phases | Inorganic salts, water-soluble impurities | Nonpolar organic byproducts |
| Fractional Distillation | Differences in boiling points[9] | Byproducts with significantly different boiling points (e.g., unreacted alkyl halides, heptane) | Byproducts with very similar boiling points (e.g., 3-heptene isomers) |
| Flash Column Chromatography | Differences in polarity and interaction with stationary phase | Polar byproducts (e.g., 3-heptanone), unreacted alkyl halides | Nonpolar byproducts with similar polarity (e.g., isomeric alkenes) |
| Argentation Chromatography | Differential π-complexation with silver ions | Alkene byproducts (e.g., 3-heptene) from the alkyne | Other nonpolar impurities |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is adapted from a standard procedure for the purification of a similar alkyne and is suitable for separating this compound from byproducts with significantly different boiling points.[5]
Materials:
-
Crude this compound reaction mixture
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Place the crude this compound mixture and boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture heats, a vapor ring will slowly rise through the fractionating column. Maintain a slow and steady distillation rate. Collect any low-boiling fractions (e.g., solvent, unreacted starting materials) in a separate receiving flask.
-
Product Collection: The temperature should stabilize at the boiling point of this compound (approx. 105-106 °C).[8] Collect the fraction that distills at this constant temperature in a clean, pre-weighed receiving flask.
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is designed to remove polar impurities, such as ketones or unreacted alkyl halides, from this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Hexanes (or other nonpolar solvent)
-
Ethyl acetate (or other polar solvent)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexanes. Carefully load the sample onto the top of the silica gel column.
-
Elution: Elute the column with 100% hexanes. Since this compound is nonpolar, it will travel down the column quickly.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Elution of Impurities: Once the this compound has been collected, more polar impurities can be eluted by increasing the polarity of the solvent system (e.g., by adding a small percentage of ethyl acetate to the hexanes).
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
-
Analysis: Confirm the purity of the product by GC-MS or NMR.
Mandatory Visualization
Caption: General workflow for byproduct identification and removal.
Caption: Decision tree for selecting a purification method.
References
- 1. homework.study.com [homework.study.com]
- 2. This compound | 2586-89-2 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. This compound 97 2586-89-2 [sigmaaldrich.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereocontrol in Reactions of 3-Heptyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereoselective reactions of 3-heptyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereocontrol in the reduction of this compound to 3-heptene?
The two primary methods for the stereocontrolled reduction of this compound are catalytic hydrogenation using a Lindlar catalyst to produce (Z)-3-heptene (cis-alkene) and a dissolving metal reduction using sodium or lithium in liquid ammonia to yield (E)-3-heptene (trans-alkene).[1][2][3]
Q2: How does the Lindlar catalyst achieve syn-addition of hydrogen?
A Lindlar catalyst consists of palladium deposited on calcium carbonate and "poisoned" with a substance like lead acetate or quinoline.[4][5] This deactivation of the palladium catalyst prevents the complete reduction of the alkyne to an alkane.[5][6] The reaction mechanism involves the syn-addition of two hydrogen atoms to the same side of the alkyne triple bond, resulting in the formation of a cis-alkene.[3][5]
Q3: What is the mechanism behind the anti-addition in a dissolving metal reduction?
In a dissolving metal reduction, an alkali metal like sodium dissolves in liquid ammonia to produce a solution containing solvated electrons.[2][7] The reaction proceeds through a radical anion intermediate. This intermediate is more stable in a trans configuration to minimize steric hindrance.[8] Sequential electron transfer and protonation from the ammonia solvent lead to the formation of the trans-alkene.[9][10]
Q4: Can I achieve stereocontrol in other addition reactions with this compound?
Yes, other addition reactions can also exhibit stereocontrol. For example, hydroboration-oxidation results in the syn-addition of a hydroxyl group and a hydrogen atom across the triple bond.[11][12][13] Halogenation with one equivalent of a halogen (e.g., Br₂) typically results in anti-addition to the triple bond.[14][15]
Q5: What products should I expect from the acid-catalyzed hydration of this compound?
The acid-catalyzed hydration of this compound, an internal alkyne, will lead to the formation of ketones.[16][17] The addition of water across the triple bond is not regioselective in this symmetrical case, leading to the formation of both 3-heptanone and 4-heptanone after the initial enol intermediate tautomerizes.[16]
Troubleshooting Guides
Issue 1: Over-reduction to Heptane when targeting (Z)-3-Heptene
Problem: During the reduction of this compound using a Lindlar catalyst, a significant amount of heptane is formed alongside the desired (Z)-3-heptene.
| Possible Cause | Recommended Solution |
| Catalyst is too active. | Ensure the Lindlar catalyst is properly "poisoned." Commercial catalysts can vary in activity. If preparing your own, ensure adequate addition of the poisoning agent (e.g., lead acetate and quinoline).[5][18] You can try adding more quinoline to further deactivate the catalyst.[18] |
| Reaction temperature or pressure is too high. | Reduce the reaction temperature and/or the pressure of the hydrogen gas.[18] Slower reaction rates often lead to better selectivity. |
| Incorrect Solvent Choice. | Consider changing the solvent. Reductions in ethyl acetate are generally slower and can offer better control than those in THF or alcoholic solvents.[18] |
| Reaction monitoring is inadequate. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting alkyne is consumed.[18] |
Issue 2: Poor yield of (E)-3-Heptene in Dissolving Metal Reduction
Problem: The reduction of this compound with sodium in liquid ammonia results in a low yield of (E)-3-heptene.
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Ensure at least two molar equivalents of sodium are used, as each alkyne molecule requires two electrons for reduction.[7] |
| Reaction with terminal alkynes. | This is not an issue for the internal alkyne this compound, but for terminal alkynes, the strongly basic sodium amide (NaNH₂) formed as a byproduct can deprotonate the starting material, rendering it unreactive.[8] |
| Low temperature not maintained. | The reaction relies on liquid ammonia as a solvent, which requires maintaining a temperature of -33°C or below.[7] Ensure your cooling bath is adequate throughout the reaction. |
Experimental Protocols
Protocol 1: Synthesis of (Z)-3-Heptene via Lindlar Catalysis
This protocol outlines the partial hydrogenation of this compound to yield (Z)-3-heptene.
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon filled with H₂)
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in hexane.
-
Add the Lindlar catalyst to the solution (typically 5-10% by weight relative to the alkyne).
-
Flush the flask with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting alkyne is no longer detectable.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with fresh solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude (Z)-3-heptene.
-
Purify by distillation if necessary.
Protocol 2: Synthesis of (E)-3-Heptene via Dissolving Metal Reduction
This protocol describes the reduction of this compound to (E)-3-heptene using sodium in liquid ammonia.
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (NH₃)
-
Anhydrous ether or THF
-
Three-necked flask equipped with a dry ice condenser
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78°C (dry ice/acetone bath) and condense ammonia into the flask.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution should turn a deep blue color, indicating the presence of solvated electrons.[7]
-
In a separate flask, dissolve this compound in anhydrous ether or THF.
-
Slowly add the this compound solution to the sodium-ammonia solution.
-
Allow the reaction to stir at -78°C for several hours, monitoring by TLC or GC.
-
Once the reaction is complete, quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the remaining residue and extract the product with ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude (E)-3-heptene.
-
Purify by distillation if necessary.
Visualizations
Stereoselective Reduction of this compound
Caption: Pathways for the stereoselective reduction of this compound.
Troubleshooting Workflow for Lindlar Reduction
References
- 1. vaia.com [vaia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgosolver.com [orgosolver.com]
- 10. byjus.com [byjus.com]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 16. brainly.com [brainly.com]
- 17. What ketones are formed from the acid-catalyzed hydration of 3-he... | Study Prep in Pearson+ [pearson.com]
- 18. reddit.com [reddit.com]
common issues and solutions in Corey-Fuchs alkyne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Corey-Fuchs reaction for the synthesis of terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Fuchs reaction and what is it used for?
The Corey-Fuchs reaction is a two-step chemical transformation that converts an aldehyde into a terminal alkyne with a one-carbon homologation (the addition of a single carbon atom).[1][2] This method is widely used in organic synthesis to introduce an ethynyl group, which is a valuable functional group in the synthesis of natural products and pharmaceuticals.[3][4]
Q2: What are the key reagents and general steps involved in the Corey-Fuchs reaction?
The reaction proceeds in two main steps:[2]
-
Formation of a 1,1-dibromoalkene: The aldehyde reacts with a phosphorus ylide, generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), to form a 1,1-dibromoalkene.[5][6] This step is analogous to a Wittig reaction.[7]
-
Formation of the terminal alkyne: The isolated 1,1-dibromoalkene is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C).[8] This induces a lithium-halogen exchange followed by rearrangement to yield the terminal alkyne after an aqueous workup.[5][9]
Q3: What are some common modifications to the standard Corey-Fuchs protocol?
Several modifications exist to improve the reaction's efficiency and ease of purification. One common alteration is the addition of zinc dust during the formation of the dibromoalkene.[5] Zinc dust helps to reduce the amount of triphenylphosphine needed and simplifies the removal of byproducts.[5][9] For substrates sensitive to strong bases, alternative bases to n-BuLi have been explored, although n-BuLi remains the most common.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the Corey-Fuchs alkyne synthesis in a question-and-answer format.
Step 1: Dibromoalkene Formation
Q4: I am observing a low yield or incomplete conversion of my aldehyde to the 1,1-dibromoalkene. What are the potential causes and solutions?
-
Cause: Incomplete formation of the phosphorus ylide.
-
Solution: Ensure that the triphenylphosphine and carbon tetrabromide are pure and that the solvent (typically dichloromethane) is anhydrous.[12] Moisture can quench the reactive intermediates.
-
-
Cause: Insufficient equivalents of reagents.
-
Solution: Using less than 1.5 equivalents of CBr₄ can lead to reduced yields.[13] It is common to use 2 equivalents of PPh₃ and 1 equivalent of CBr₄ relative to the aldehyde.
-
-
Cause: Sterically hindered aldehyde.
-
Solution: For sterically demanding aldehydes, the reaction may require longer reaction times or slightly elevated temperatures. However, be mindful of potential side reactions with increased heat.
-
Q5: The purification of the 1,1-dibromoalkene is difficult due to the presence of triphenylphosphine oxide. How can I improve the purification?
-
Solution 1: Precipitation: After the reaction, triphenylphosphine oxide can often be precipitated by adding a non-polar solvent like hexanes.[10] The mixture can then be filtered, and the filtrate containing the product can be concentrated.
-
Solution 2: Filtration through a silica plug: The crude reaction mixture can be passed through a short plug of silica gel, eluting with a non-polar solvent. The more polar triphenylphosphine oxide will be retained on the silica.[14]
-
Solution 3: Use of Zinc Dust: As mentioned in the FAQs, adding zinc dust during the reaction can reduce the amount of triphenylphosphine required, thereby simplifying the purification process.[5]
Step 2: Alkyne Formation
Q6: My reaction to form the terminal alkyne from the 1,1-dibromoalkene is giving a low yield. What could be the issue?
-
Cause: Quenching of the n-butyllithium or the lithium acetylide intermediate.
-
Cause: The n-butyllithium reagent has degraded.
-
Solution: n-BuLi is highly reactive and can degrade upon storage. It is recommended to titrate the n-BuLi solution before use to determine its exact molarity.
-
Q7: I am observing the formation of a dimerized product or other side products during the alkyne formation step. How can I prevent this?
-
Cause: The intermediate vinylidene carbene may be reacting with other species in the reaction mixture.
-
Solution: One common strategy is to use inverse addition, where the solution of the 1,1-dibromoalkene is added slowly to the solution of n-BuLi at -78 °C.[16] This keeps the concentration of the dibromoalkene low and can minimize side reactions.
-
Q8: The reaction stops after the elimination of only one bromine atom, or I am isolating a bromoalkyne. What should I do?
-
Cause: Insufficient n-butyllithium.
-
Solution: At least two equivalents of n-BuLi are required for the complete conversion to the terminal alkyne.[8] Ensure that you are using a sufficient excess of a freshly titrated n-BuLi solution. By carefully controlling the stoichiometry of the base, it is possible to intentionally stop the reaction at the bromoalkyne stage.[5]
-
Quantitative Data Summary
The yields of the Corey-Fuchs reaction can vary depending on the substrate. The following table provides some representative yields for both steps of the reaction.
| Aldehyde Substrate | Product | Yield (Step 1: Dibromoalkene) | Yield (Step 2: Alkyne) | Overall Yield | Reference |
| Benzaldehyde | Phenylacetylene | 82% | 88% (as propiolic acid) | ~72% | [8] |
| 3-(2-furyl)acrolein | 1-(2-furyl)but-1-en-3-yne | Not reported separately | Not reported separately | 86% | [3] |
| Substituted Benzaldehyde | 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)phenylacetylene | Not reported separately | Not reported separately | 88% | [3] |
| Protected Indole-3-carbaldehyde | N-tosyl-3-ethynylindole | Not reported separately | Not reported separately | 62% | [3] |
| Aliphatic Aldehyde | Terminal Alkyne | Not reported separately | Not reported separately | 94% | [4] |
Experimental Protocols
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (2.0 to 4.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 to 2.0 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for approximately 15-30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with additional hexanes.
-
Concentrate the filtrate and purify the crude 1,1-dibromoalkene by flash column chromatography on silica gel.[8]
Step 2: Synthesis of the Terminal Alkyne
-
Dissolve the purified 1,1-dibromoalkene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (at least 2.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[12]
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude terminal alkyne by flash column chromatography.
Visualizations
Caption: Mechanism of the Corey-Fuchs alkyne synthesis.
Caption: Troubleshooting workflow for the Corey-Fuchs reaction.
References
- 1. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in Addition Reactions to 3-Heptyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during addition reactions to the unsymmetrical internal alkyne, 3-heptyne.
Frequently Asked Questions (FAQs)
Q1: Why do addition reactions to this compound often yield a mixture of products?
This compound is an unsymmetrical internal alkyne, meaning the two carbon atoms of the triple bond are not chemically equivalent. One carbon is bonded to an ethyl group, and the other to a propyl group. During an addition reaction, the incoming reagent can add across the triple bond in two different ways, leading to the formation of two constitutional isomers. For example, in the hydration of this compound, both 3-heptanone and 4-heptanone can be formed. The challenge lies in controlling the reaction conditions to favor the formation of one isomer over the other.
Q2: How can I improve the regioselectivity of the hydration of this compound to favor the formation of 3-heptanone?
To favor the formation of 3-heptanone over 4-heptanone, you can employ hydroboration-oxidation with a sterically hindered borane. The boron atom will preferentially add to the less sterically hindered carbon of the alkyne (the carbon of the propyl group), which upon oxidation, yields 3-heptanone. Using bulky boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhances this selectivity.[1][2]
Q3: What conditions favor the formation of 4-heptanone from this compound?
While achieving high selectivity for 4-heptanone is more challenging, oxymercuration-demercuration can be explored. This reaction generally follows Markovnikov's rule, where the initial attack of the mercuric ion leads to a mercurinium ion intermediate. For internal alkynes, the subsequent attack of water is sensitive to subtle electronic and steric differences, often resulting in a mixture of ketones.[3][4][5][6] Experimenting with different solvents and reaction temperatures may influence the product ratio, but a significant excess of 4-heptanone is not typically expected.
Q4: I am getting a mixture of (E)- and (Z)-isomers in the hydrohalogenation of this compound. How can I control the stereoselectivity?
Hydrohalogenation of internal alkynes often produces a mixture of E and Z isomers. The stereochemical outcome can be influenced by the reaction conditions. For instance, the reaction of alkynes with hydrogen halides can proceed through different mechanisms, and controlling factors like temperature and solvent may favor one stereoisomer over the other. However, achieving high stereoselectivity in the hydrohalogenation of internal alkynes can be difficult.
Q5: Can I use a directing group to control the regioselectivity of addition to this compound?
Yes, employing a directing group is a powerful strategy to control regioselectivity in alkyne functionalization. While not a simple addition reaction in the traditional sense, a directing group can be temporarily installed near the alkyne to chelate to a metal catalyst and direct the addition of a reagent to a specific carbon of the triple bond. This approach has been successfully used in reactions like hydrosilylation and C-H alkynylation of unsymmetrical alkynes. For this compound, a suitable directing group could be introduced on either the ethyl or propyl side chain to control the regiochemical outcome of various addition reactions.
Troubleshooting Guides
Issue 1: Low Regioselectivity in Hydroboration-Oxidation of this compound
Problem: My hydroboration-oxidation of this compound is producing a nearly 1:1 mixture of 3-heptanone and 4-heptanone.
Troubleshooting Steps:
-
Choice of Borane: Standard borane (BH₃·THF) often exhibits low regioselectivity with unsymmetrical internal alkynes.
-
Solution: Switch to a sterically bulkier borane reagent. Disiamylborane ((Sia)₂BH) or 9-BBN are excellent choices for improving regioselectivity.[1][2] The larger steric profile of these reagents will amplify the difference in steric hindrance between the ethyl and propyl groups of this compound, leading to a higher preference for boron addition at the carbon of the propyl group.
-
-
Reaction Temperature: The hydroboration step should be performed at a controlled temperature.
-
Solution: Maintain the reaction temperature at 0 °C during the addition of the borane reagent. This can help to enhance the kinetic control of the reaction and improve selectivity.
-
-
Slow Addition: The rate of addition of the borane can influence selectivity.
-
Solution: Add the borane solution dropwise to the solution of this compound over a period of 30-60 minutes to ensure a controlled reaction.
-
Issue 2: Undesired Side Products in Oxymercuration-Demercuration
Problem: The oxymercuration-demercuration of this compound is giving me a complex mixture of products, and the yield of the desired ketone is low.
Troubleshooting Steps:
-
Purity of Reagents: Impurities in the mercuric acetate or the solvent can lead to side reactions.
-
Solution: Use high-purity mercuric acetate and anhydrous solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to decomposition of the organomercury intermediate.
-
Solution: Monitor the progress of the oxymercuration step by TLC. Once the starting material is consumed, proceed immediately to the demercuration step. Keep the reaction temperature consistent, typically at room temperature.
-
-
Demercuration Conditions: The reduction step with sodium borohydride is crucial.
-
Solution: Ensure the demercuration is carried out in a basic aqueous solution. The concentration of sodium borohydride should be sufficient to fully reduce the organomercury intermediate.
-
Data Presentation
| Reaction | Reagent | Product(s) | Typical Regiomeric Ratio (3-heptanone:4-heptanone) |
| Hydration | |||
| Hydroboration-Oxidation | BH₃·THF, then H₂O₂, NaOH | 3-heptanone, 4-heptanone | ~50:50 |
| Hydroboration-Oxidation | (Sia)₂BH, then H₂O₂, NaOH | 3-heptanone, 4-heptanone | >95:5 |
| Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | 3-heptanone, 4-heptanone | >99:1[2] |
| Oxymercuration-Demercuration | Hg(OAc)₂, H₂O, then NaBH₄ | 3-heptanone, 4-heptanone | Mixture, often favoring 4-heptanone slightly |
| Hydrohalogenation | |||
| Hydrochlorination | HCl | (E/Z)-3-chloro-3-heptene, (E/Z)-4-chloro-3-heptene | Mixture of regioisomers and stereoisomers |
| Hydrobromination | HBr | (E/Z)-3-bromo-3-heptene, (E/Z)-4-bromo-3-heptene | Mixture of regioisomers and stereoisomers |
| Halogenation | |||
| Bromination | Br₂ | (E)-3,4-dibromo-3-heptene | Predominantly the E (anti-addition) isomer |
Experimental Protocols
Protocol 1: Regioselective Hydration of this compound via Hydroboration-Oxidation with Disiamylborane
Objective: To synthesize 3-heptanone from this compound with high regioselectivity.
Materials:
-
This compound
-
2-Methyl-2-butene
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen gas
Procedure:
-
Preparation of Disiamylborane: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-2-butene (2.2 equivalents) dissolved in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1 M solution of borane-THF complex (1 equivalent) to the stirred solution of 2-methyl-2-butene via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 2 hours to ensure the complete formation of disiamylborane.
-
Hydroboration: To the freshly prepared disiamylborane solution at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Add diethyl ether to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 3-heptanone.
Visualizations
Caption: Steric hindrance directs the addition of a bulky borane to the less hindered carbon of this compound.
Caption: Workflow for optimizing regioselectivity in addition reactions to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 3. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 4. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 5. 3-Heptanone - Wikipedia [en.wikipedia.org]
- 6. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
Technical Support Center: Temperature Control in Alkyne Synthesis
Welcome to the technical support center for managing temperature control during the synthesis of alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My double elimination reaction to synthesize a terminal alkyne is resulting in the formation of a more stable internal alkyne. How can I control the temperature to prevent this?
A1: This is a common issue driven by thermodynamics. High temperatures, often used in elimination reactions with bases like potassium hydroxide (KOH), can provide the energy needed for the initially formed terminal alkyne to isomerize to a more stable internal alkyne.[1][2]
Troubleshooting Steps:
-
Change the Base/Solvent System: The most effective solution is to switch to a stronger base that operates at a much lower temperature. Using sodium amide (NaNH₂) in liquid ammonia is a standard method to prevent this isomerization because the reaction occurs at the boiling point of ammonia (-33 °C).[2][3]
-
Trap the Product: The very strong amide base deprotonates the terminal alkyne, forming a sodium acetylide salt. This salt is stable under the reaction conditions and does not rearrange. A subsequent workup with a mild acid (like water or aqueous ammonium chloride) will regenerate the terminal alkyne just before isolation.[4][5]
Q2: My Sonogashira coupling reaction is sluggish or not proceeding at room temperature. Should I apply heat?
A2: Yes, gentle heating can be an effective way to initiate or accelerate a sluggish Sonogashira coupling, especially when using less reactive aryl halides (e.g., bromides and chlorides) or sterically hindered substrates.[6][7] However, caution is necessary as elevated temperatures can promote undesirable side reactions.
Troubleshooting Steps:
-
Incremental Temperature Increase: Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS. Avoid excessively high temperatures.
-
Monitor for Side Reactions: The most common side reaction at higher temperatures is the Glaser-Hay homocoupling of the terminal alkyne, which forms a 1,3-diyne byproduct.[8] If you observe significant byproduct formation, reduce the temperature or consider alternative strategies.
-
Alternative Strategies: If heating leads to decomposition or side reactions, consider using a more active palladium catalyst/ligand system, or switching to copper-free Sonogashira conditions, which can sometimes be more robust.[8][9]
Q3: During the partial hydrogenation of an alkyne to a cis-alkene using a Lindlar catalyst, I am observing over-reduction to the alkane. How can temperature control improve selectivity?
A3: Over-reduction is a key challenge in this synthesis. While the Lindlar catalyst is "poisoned" to reduce its activity, temperature remains a critical parameter for achieving high selectivity for the alkene.[10]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decreasing the reaction temperature generally results in improved selectivity.[11] Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature only if necessary.
-
Careful Monitoring: The alkyne is more strongly adsorbed to the catalyst surface than the alkene, so hydrogenation of the alkyne is favored as long as it is present.[11] It is crucial to monitor the reaction closely and stop it as soon as the starting alkyne has been consumed to prevent subsequent reduction of the desired alkene product.
-
Control Hydrogen Pressure: Ensure you are using low hydrogen pressure (e.g., a balloon) as high pressure can favor over-reduction.[12]
Data Presentation: Temperature in Alkyne Synthesis
The following tables summarize typical temperature conditions for common alkyne synthesis reactions.
Table 1: Temperature Conditions for Double Elimination Reactions
| Base/Solvent System | Typical Temperature | Outcome/Notes |
| KOH / Ethanol | High Temperatures (Reflux) | Effective for internal alkynes. Can cause isomerization of terminal alkynes.[1] |
| NaNH₂ / Liquid NH₃ | -33 °C | Preferred for synthesizing terminal alkynes; prevents isomerization.[2][3] |
| Alkoxide Bases (e.g., t-BuOK) | High Temperatures | Used for dehydrohalogenation, but high heat favors elimination.[2] |
Table 2: Temperature Effects on Sonogashira Coupling Reactions
| Aryl Halide Reactivity | Typical Temperature | Potential Issues with Heating |
| Ar-I (Iodides) | Room Temperature | Generally reactive enough without heat.[13] |
| Ar-Br (Bromides) | Room Temperature to 80 °C | Often requires heating for good conversion.[13][14] |
| Ar-Cl (Chlorides) | Higher Temperatures (>80 °C) | Requires more forcing conditions; risk of side reactions is higher.[7] |
Mandatory Visualizations
Below are diagrams illustrating key workflows and logical relationships for managing temperature in alkyne synthesis.
Caption: Troubleshooting workflow for temperature-related issues in alkyne synthesis.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. orgosolver.com [orgosolver.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Heptyne and 1-Heptyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric alkynes, 3-heptyne and 1-heptyne. Understanding the distinct reactivity profiles of internal versus terminal alkynes is fundamental in synthetic organic chemistry, particularly in the strategic design of complex molecules and active pharmaceutical ingredients. This document outlines key differences in their reactions, supported by experimental data and detailed protocols for several common transformations.
Core Reactivity Differences: A Structural Perspective
The primary distinction between 1-heptyne and this compound lies in the position of the carbon-carbon triple bond. 1-Heptyne is a terminal alkyne , meaning the triple bond is located at the end of the carbon chain, resulting in a hydrogen atom directly attached to an sp-hybridized carbon. In contrast, this compound is an internal alkyne , with the triple bond situated within the carbon chain, flanked by alkyl groups. This structural variance leads to significant differences in acidity and regioselectivity in addition reactions.
Acidity and Deprotonation: The Terminal Advantage
A key feature of terminal alkynes is the notable acidity of the terminal proton. The sp-hybridized carbon atom in 1-heptyne has a high degree of s-character (50%), which stabilizes the resulting acetylide anion upon deprotonation. This makes the terminal proton of 1-heptyne far more acidic than protons on sp2 or sp3 hybridized carbons.[1][2][3] Internal alkynes like this compound lack this acidic proton and therefore do not undergo deprotonation under typical conditions.
| Property | 1-Heptyne | This compound | Reference |
| pKa | ~25 | Not Applicable | [1] |
This difference in acidity is a cornerstone of alkyne chemistry, allowing for the facile formation of the heptyn-1-ide anion from 1-heptyne using a strong base. This anion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions, a reactivity pathway not available to this compound.
Experimental Protocol: Deprotonation of 1-Heptyne
Objective: To generate the sodium salt of 1-heptyne (sodium heptyn-1-ide).
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃)
-
Dry tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a cold finger condenser (charged with dry ice/acetone), and a gas inlet is placed under an inert atmosphere.
-
Anhydrous liquid ammonia is condensed into the flask at -78 °C.
-
Sodium amide (1.1 equivalents) is carefully added to the liquid ammonia with stirring.
-
1-Heptyne (1 equivalent), dissolved in a minimal amount of dry THF, is added dropwise to the sodium amide solution.
-
The reaction mixture is stirred for 1-2 hours at -78 °C to ensure complete formation of the acetylide anion. The resulting solution can be used directly for subsequent reactions, such as alkylation.
References
- 1. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 2. organic chemistry - Why are Terminal Alkynes less reactive than internal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
comparing the acidity of internal alkynes versus terminal alkynes
A definitive guide for researchers, scientists, and drug development professionals on the distinct acidic properties of terminal and internal alkynes, supported by quantitative data and detailed experimental methodologies.
The acidity of alkynes is a fundamental concept in organic chemistry with significant implications for synthetic strategies and the understanding of reaction mechanisms. A common point of inquiry is the comparison of acidity between internal and terminal alkynes. This guide provides a comprehensive analysis, clarifying that measurable acidity is a characteristic exclusive to terminal alkynes due to their unique structural features.
Key Findings: Acidity is the Domain of Terminal Alkynes
Internal alkynes, which feature a carbon-carbon triple bond with alkyl or aryl substituents on both sp-hybridized carbons, lack a hydrogen atom directly attached to the triple bond. Consequently, they do not exhibit acidic behavior in the context of proton donation from the alkyne moiety. In stark contrast, terminal alkynes possess a hydrogen atom on an sp-hybridized carbon, rendering this proton appreciably acidic compared to protons in alkanes and alkenes.
The enhanced acidity of terminal alkynes is a direct result of the high s-character of the sp-hybridized carbon orbital.[1][2] With 50% s-character, this orbital holds the bonding electrons closer to the carbon nucleus, which in turn stabilizes the resulting conjugate base, the acetylide anion, upon deprotonation.[3][4] This stabilization facilitates the loss of a proton to a strong base.
Quantitative Comparison of Acidity
The acid dissociation constant (pKa) is the quantitative measure of a compound's acidity. For hydrocarbons, these values are often determined in dimethyl sulfoxide (DMSO) to facilitate the measurement of very weak acids. The data presented in Table 1, primarily sourced from the extensive Bordwell pKa database, clearly illustrates the significant difference in acidity between terminal alkynes and other hydrocarbon functional groups. It also highlights the subtle electronic effects of different substituents on the acidity of terminal alkynes.
| Compound | Structure | Functional Group | pKa in DMSO |
| Ethane | CH₃-CH₃ | Alkane | ~50 |
| Ethene | CH₂=CH₂ | Alkene | ~44 |
| Acetylene | H-C≡C-H | Terminal Alkyne | 31.1 |
| Propyne | CH₃-C≡C-H | Terminal Alkyne | 30.5 |
| Phenylacetylene | Ph-C≡C-H | Terminal Alkyne | 28.7 |
| t-Butylacetylene | (CH₃)₃C-C≡C-H | Terminal Alkyne | 30.9 |
| Cyclopropylacetylene | c-C₃H₅-C≡C-H | Terminal Alkyne | 29.7 |
| 2-Butyne | CH₃-C≡C-CH₃ | Internal Alkyne | >40 |
| Diphenylacetylene | Ph-C≡C-Ph | Internal Alkyne | >40 |
| Note: The pKa of the C-H bonds on the alkyl/aryl substituents of internal alkynes is comparable to that of alkanes or arenes and not reflective of "alkyne acidity." |
Factors Influencing the Acidity of Terminal Alkynes
The primary factor determining the acidity of a terminal alkyne is the hybridization of the carbon atom bonded to the hydrogen, as illustrated in the diagram below.
Experimental Protocols for pKa Determination of Weakly Acidic Hydrocarbons
The determination of pKa values for very weak acids like terminal alkynes requires specialized techniques, as they cannot be accurately measured in aqueous solutions. The following outlines a general experimental protocol based on potentiometric titration in a non-aqueous solvent, a common and reliable method for this purpose.
Objective: To determine the pKa of a terminal alkyne in dimethyl sulfoxide (DMSO) via potentiometric titration.
Materials:
-
Terminal alkyne sample (e.g., phenylacetylene)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Titrant: A strong, non-nucleophilic base solution in DMSO (e.g., potassium dimsyl, KCH₂SOCH₃)
-
Calibrated pH electrode or a suitable indicator/reference electrode pair for non-aqueous media
-
Autotitrator or manual titration setup with a high-precision burette
-
Inert atmosphere glovebox or Schlenk line (to exclude moisture and CO₂)
-
Glassware, oven-dried and cooled under an inert atmosphere
Procedure:
-
Preparation of Solutions:
-
Prepare a standardized solution of the strong base titrant in anhydrous DMSO under an inert atmosphere. The concentration should be accurately known.
-
Prepare a solution of the terminal alkyne of known concentration in anhydrous DMSO.
-
-
Titration Setup:
-
Assemble the titration apparatus within an inert atmosphere glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Place a known volume of the terminal alkyne solution into the titration vessel.
-
Immerse the calibrated electrode into the solution.
-
Fill the burette with the standardized strong base titrant.
-
-
Titration:
-
Slowly add small increments of the titrant to the alkyne solution with constant stirring.
-
After each addition, allow the potential reading to stabilize and record the value along with the volume of titrant added.
-
Continue the titration well past the equivalence point to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the recorded potential (or pH) as a function of the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve (the point of steepest slope).
-
The pKa of the terminal alkyne is determined from the potential at the half-equivalence point. This value may require correction based on the specific electrode system and solvent used.
-
The following diagram illustrates the general workflow for this experimental determination.
Conclusion
The distinction in acidity between terminal and internal alkynes is absolute and stems from the presence or absence of a hydrogen atom on an sp-hybridized carbon. Terminal alkynes are significantly more acidic than their alkane and alkene counterparts, a property that is leveraged extensively in organic synthesis for the formation of carbon-carbon bonds via acetylide anions. The quantitative data and experimental methodologies presented here provide a robust framework for understanding and investigating the acidity of this important class of hydrocarbons.
References
A Comparative Guide to Purity Assessment of 3-Heptyne Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents is paramount in research and development, particularly in the pharmaceutical industry where even trace impurities can impact reaction yields, product safety, and efficacy.[1][2] 3-Heptyne, an internal alkyne, serves as a valuable building block in organic synthesis.[3][4] Its purity is critical for predictable reaction outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique for the comprehensive purity assessment of volatile compounds like this compound, offering both separation and identification of the main component and its potential impurities.[1][5]
Understanding Potential Impurities in this compound
The impurity profile of a synthesized chemical is often linked to its manufacturing process. Common synthesis routes for this compound include the alkylation of terminal alkynes or the dehydrohalogenation of dihaloalkanes.[3][6][7]
-
From Alkylation Synthesis: This method typically involves reacting an acetylide anion with an alkyl halide.[3][6] For this compound, this could be the ethylation of 1-pentyne or the propylation of 1-butyne. Potential impurities from this route include:
-
Unreacted starting materials (e.g., 1-pentyne, 1-butyne).
-
Isomeric alkynes (e.g., 1-heptyne, 2-heptyne) formed through side reactions or isomerization.
-
Residual solvents used in the reaction and workup.
-
-
From Dehydrohalogenation Synthesis: This process involves a double elimination reaction from a vicinal (on adjacent carbons) or geminal (on the same carbon) dihaloalkane.[7][8][9] Impurities may include:
-
Partially reacted vinyl halides.
-
Unreacted dihaloalkane starting materials.
-
Positional isomers of heptyne, as the reaction conditions can sometimes promote triple bond migration.[7]
-
GC-MS for Purity Assessment: A Superior Method
GC-MS combines two powerful techniques: gas chromatography to separate components of a mixture and mass spectrometry to identify and quantify them.[1] For a volatile compound like this compound, the process involves injecting a prepared sample into the GC system, where it is vaporized. The components are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.[1] As each separated component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for definitive identification by comparing it against spectral libraries like the NIST database.[1][10]
Key Advantages of GC-MS:
-
High Sensitivity: Capable of detecting and quantifying impurities at trace levels, down to parts-per-million (ppm) or even parts-per-billion (ppb) ranges.[11]
-
Excellent Separation: High-resolution capillary columns can effectively separate structurally similar isomers, which is crucial for distinguishing between different heptyne isomers.[12]
-
Definitive Identification: Mass spectrometry provides structural information, allowing for confident identification of unknown impurities.[1][2]
-
Quantitative Analysis: The area under a chromatographic peak is proportional to the amount of the compound, enabling accurate quantification of the main component and impurities.
Comparison of Analytical Techniques
While GC-MS is highly effective, other analytical methods can also be used for purity assessment. The table below provides a comparison of GC-MS with common alternatives.
| Parameter | GC-MS | GC-FID (Flame Ionization Detector) | NMR Spectroscopy | HPLC (High-Performance Liquid Chromatography) |
| Principle | Separation by chromatography, identification by mass fragmentation pattern. | Separation by chromatography, detection by flame ionization. | Measures nuclear magnetic resonance of atomic nuclei. | Separation by liquid chromatography, typically with UV detection. |
| Sensitivity | Very High (ppm to ppb).[11] | High (picogram levels), especially for hydrocarbons.[11] | Moderate to Low. Less sensitive for trace impurities.[5] | Variable, but generally lower for compounds like this compound without a UV chromophore. |
| Specificity | Very High. Provides structural "fingerprint".[1] | Low. Relies on retention time only for identification. | Very High. Provides detailed structural information. | Moderate. Relies on retention time; co-elution is possible. |
| Suitability for this compound | Excellent. Ideal for volatile, non-polar compounds.[13] | Good. Suitable for volatile hydrocarbons but lacks identification power.[11] | Good for structural confirmation of the main component and major impurities. | Poor. This compound is too volatile and lacks a UV-absorbing functional group. |
| Impurity Identification | Excellent. Can identify unknowns via library matching and spectral interpretation.[1] | Poor. Cannot identify unknown peaks. | Good for structurally characterizing impurities if present at sufficient concentration. | Poor. No structural information is provided. |
| Cost | Moderate to High | Low to Moderate | High | Moderate |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for assessing the purity of a this compound sample.
1. Sample Preparation
-
Accurately prepare a stock solution of the this compound sample at approximately 1 mg/mL in a high-purity volatile solvent such as hexane or dichloromethane.
-
Perform serial dilutions to create working standards if precise quantification of impurities is required.
-
Prepare a solvent blank to identify any background signals from the solvent or system.[2]
2. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).[14]
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating hydrocarbons and their isomers.[14]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injection:
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration to avoid overloading the detector).
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the relative percentage area for each peak to estimate the purity (% Purity = [Area of this compound Peak / Total Area of All Peaks] x 100).
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained mass spectra against the NIST mass spectral library to tentatively identify the impurities.[10]
-
Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.[1]
Workflow Visualization
The following diagram illustrates the logical workflow for the GC-MS purity assessment of this compound.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. This compound | 2586-89-2 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Alkynes by Elimination Reactions - Practice Problems [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 11. emerypharma.com [emerypharma.com]
- 12. Impurity detection via GCMS - Chromatography Forum [chromforum.org]
- 13. dem.ri.gov [dem.ri.gov]
- 14. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
Structural Validation of 3-Heptyne: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of 3-heptyne, an internal alkyne, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed examination of its spectral features, a comparison with its structural isomers (1-heptyne and 2-heptyne), and an objective evaluation of NMR spectroscopy against alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). All experimental data is summarized in clear, comparative tables, and detailed experimental protocols are provided.
Principles of NMR Spectroscopy in Alkyne Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like this compound (CH₃CH₂C≡CCH₂CH₂CH₃), both ¹H and ¹³C NMR offer unique insights.
-
¹H NMR Spectroscopy provides information on the different electronic environments of protons, their relative numbers (through integration), and their connectivity (through spin-spin coupling). The chemical shift (δ) of protons adjacent to the alkyne triple bond (propargylic protons) is a key diagnostic feature.
-
¹³C NMR Spectroscopy reveals the number of non-equivalent carbon atoms and their chemical environments. The sp-hybridized carbons of the alkyne functional group have characteristic chemical shifts that are distinct from the sp³-hybridized carbons of the alkyl chains.
Experimental Protocols
Sample Preparation
A pure sample of this compound (a liquid at room temperature) is prepared for NMR analysis as follows:
-
For ¹H and ¹³C NMR: Approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Filtration: The solution is filtered through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.
NMR Data Acquisition
Spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.
Structural Validation of this compound
The structure of this compound is confirmed by analyzing the number of signals, their chemical shifts, and their multiplicities in the ¹H and ¹³C NMR spectra. Due to the symmetry of the molecule around the triple bond, there are four unique carbon environments and four unique proton environments.
¹H and ¹³C NMR Data for this compound
| Assignment (this compound) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C1/C7 (CH₃) | ~1.0 | Triplet (t) | ~13.6 |
| C2/C6 (CH₂) | ~1.5 | Sextet | ~22.9 |
| C5 (CH₂) | ~2.1 | Triplet (t) | ~21.0 |
| C4 (C≡) | - | - | ~80.9 |
| C3 (C≡) | - | - | ~80.1 |
| C2' (CH₂) | ~2.1 | Triplet (t) | ~12.5 |
Note: The ¹H NMR data for this compound is based on typical chemical shift values and expected splitting patterns. The multiplicities are predicted based on the n+1 rule.
Interpretation of the this compound Spectra:
-
¹H NMR: The spectrum is expected to show four distinct signals. The methyl protons (C1/C7) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons at C2/C6 will appear as a more complex multiplet (a sextet) due to coupling with both the methyl and the other methylene protons. The two propargylic methylene groups (C2' and C5) will appear as triplets around 2.1 ppm due to coupling with their adjacent methylene groups.
-
¹³C NMR: The spectrum shows five signals, corresponding to the five unique carbon environments. The two sp-hybridized carbons of the triple bond appear in the characteristic alkyne region (~80 ppm). The remaining signals correspond to the three different types of sp³-hybridized carbons in the ethyl and propyl chains.
Comparative Analysis with Isomers
Distinguishing this compound from its isomers, 1-heptyne and 2-heptyne, is straightforward using NMR spectroscopy due to their different molecular symmetries and electronic environments.
¹H and ¹³C NMR Data for Heptyne Isomers
| Compound | Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 1-Heptyne | C1 (≡CH) | ~1.9 | Triplet (t) | ~68.4 |
| C2 (C≡) | - | - | ~84.3 | |
| C3 (CH₂) | ~2.2 | Triplet (t) | ~18.4 | |
| C4 (CH₂) | ~1.4 | Multiplet (m) | ~28.4 | |
| C5 (CH₂) | ~1.3 | Multiplet (m) | ~31.2 | |
| C6 (CH₂) | ~1.4 | Multiplet (m) | ~22.2 | |
| C7 (CH₃) | ~0.9 | Triplet (t) | ~14.0 | |
| 2-Heptyne | C1 (CH₃) | ~1.8 | Triplet (t) | ~3.5 |
| C2 (C≡) | - | - | ~75.3 | |
| C3 (C≡) | - | - | ~79.1 | |
| C4 (CH₂) | ~2.1 | Multiplet (m) | ~18.5 | |
| C5 (CH₂) | ~1.4 | Multiplet (m) | ~31.0 | |
| C6 (CH₂) | ~1.3 | Multiplet (m) | ~22.1 | |
| C7 (CH₃) | ~0.9 | Triplet (t) | ~13.9 |
Key Differentiating Features:
-
1-Heptyne: The presence of a terminal alkyne proton (≡CH) gives a characteristic signal around 1.9 ppm, which is absent in the spectra of 2- and this compound. In the ¹³C NMR, the terminal sp-hybridized carbon (C1) appears at a higher field (~68 ppm) compared to the internal sp-hybridized carbons.
-
2-Heptyne: This isomer is asymmetrical, resulting in seven distinct signals in both the ¹H and ¹³C NMR spectra. The methyl group attached to the alkyne (C1) gives a characteristic signal around 1.8 ppm.
-
This compound: Its symmetry results in fewer signals (four in ¹H and five in ¹³C NMR) compared to its isomers, providing a clear diagnostic fingerprint.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for complete structural elucidation, other techniques provide complementary information.
| Technique | Information Provided for this compound | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of the C≡C triple bond (weak absorption around 2100-2260 cm⁻¹). Absence of a terminal ≡C-H stretch (around 3300 cm⁻¹). | Fast, simple, and inexpensive. Good for functional group identification. | Does not provide detailed connectivity. The C≡C stretch in symmetrical internal alkynes can be very weak or absent. |
| Mass Spectrometry (MS) | Molecular weight (molecular ion peak at m/z = 96) and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity; isomers often have similar fragmentation patterns. |
Workflow for Structural Validation
The logical flow for the structural validation of an unknown compound, exemplified by this compound, is illustrated below.
Caption: Workflow for the structural validation of this compound using multiple spectroscopic techniques.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural validation of this compound. The unique patterns of chemical shifts and multiplicities, dictated by its molecular symmetry, allow for clear differentiation from its structural isomers, 1-heptyne and 2-heptyne. While IR spectroscopy and mass spectrometry provide valuable complementary data regarding the presence of the alkyne functional group and the molecular weight, respectively, they lack the detailed structural information provided by NMR. Therefore, a combined analytical approach, with NMR at its core, is the most robust strategy for the definitive structural elucidation of organic molecules in research and development.
A Comparative Guide to the Reduction of 3-Heptyne: Lindlar's Catalyst vs. Birch Reduction
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of internal alkynes to alkenes is a cornerstone of modern organic synthesis, providing crucial intermediates for the construction of complex molecules. The stereochemical outcome of this transformation is paramount, and two of the most reliable methods for achieving either the cis (Z) or trans (E) alkene are catalytic hydrogenation using Lindlar's catalyst and the dissolving metal reduction pioneered by Arthur Birch. This guide provides a detailed comparison of these two methodologies as applied to the reduction of 3-heptyne, offering insights into their respective products, mechanisms, and experimental considerations.
Stereochemical Outcomes and Performance Data
The reduction of this compound using Lindlar's catalyst or Birch reduction conditions leads to the formation of distinct stereoisomeric products. Lindlar's catalyst facilitates the syn-addition of hydrogen across the triple bond, exclusively yielding (Z)-3-heptene (cis-3-heptene).[1][2] In contrast, the Birch reduction, a dissolving metal reduction, proceeds via an anti-addition mechanism to produce (E)-3-heptene (trans-3-heptene).[3][4]
While specific yields for the reduction of this compound are not widely reported in comparative studies, both methods are known to provide good to excellent yields for the reduction of internal alkynes.[4][5] The stereoselectivity of each reaction is typically very high, often exceeding 95% for the desired isomer.
| Reaction | Reagents | Product | Stereochemistry | Typical Yield |
| Lindlar Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-3-Heptene | cis (syn-addition) | Generally high |
| Birch Reduction | Na or Li, liquid NH₃, alcohol (e.g., EtOH) | (E)-3-Heptene | trans (anti-addition) | Generally high |
Reaction Mechanisms
The distinct stereochemical outcomes of these two reactions are a direct result of their fundamentally different mechanisms.
Lindlar's Catalyst: This heterogeneous catalytic system involves the adsorption of hydrogen gas and the alkyne onto the surface of the "poisoned" palladium catalyst.[1][3] The catalyst's activity is attenuated by the presence of lead acetate and quinoline, which prevents over-reduction to the alkane.[6][7] The hydrogen atoms are delivered to the same face of the alkyne from the catalyst surface, resulting in a stereospecific syn-addition.[1][2]
Birch Reduction: This reaction involves the transfer of solvated electrons from an alkali metal (e.g., sodium) dissolved in liquid ammonia to the alkyne.[3][8] This generates a radical anion, which is then protonated by an alcohol present in the reaction mixture. A second electron transfer and subsequent protonation complete the reduction. The intermediate vinyl radical rapidly isomerizes to the more stable trans configuration to minimize steric repulsion between the alkyl groups, leading to the formation of the trans-alkene.[3]
Experimental Protocols
Below are representative experimental protocols for the reduction of an internal alkyne like this compound using Lindlar's catalyst and Birch reduction.
Protocol 1: Synthesis of (Z)-3-Heptene via Lindlar Hydrogenation
This procedure is a general method for the semi-hydrogenation of an internal alkyne to a cis-alkene.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Methanol (or other suitable solvent like ethyl acetate or hexane)
-
Hydrogen gas (balloon or controlled pressure system)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol).
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a further poison to prevent over-reduction).
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically from a balloon or at a slightly elevated pressure) at room temperature.
-
The reaction progress is monitored by TLC or GC analysis.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude (Z)-3-heptene, which can be further purified by distillation if necessary.[1][5]
Protocol 2: Synthesis of (E)-3-Heptene via Birch Reduction
This protocol is adapted from a general procedure for the dissolving metal reduction of alkynes.[9]
Materials:
-
This compound
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal, cut into small pieces
-
Absolute ethanol (EtOH)
-
Dry diethyl ether or tetrahydrofuran (THF) as a co-solvent
-
Three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer
-
Ammonium chloride (for quenching)
Procedure:
-
Set up a three-necked flask with a dry ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of ammonia.
-
To the liquid ammonia, add a solution of this compound in a dry co-solvent like THF.
-
With vigorous stirring, add small pieces of sodium metal to the reaction mixture. The formation of a deep blue color indicates the presence of solvated electrons.
-
After the addition of sodium is complete and the blue color persists for some time, slowly add absolute ethanol via the dropping funnel.
-
Continue stirring until the blue color disappears, indicating the consumption of the sodium.
-
Quench the reaction by the careful addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
To the remaining residue, add water and extract the product with diethyl ether.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (E)-3-heptene, which can be purified by distillation.[4]
Logical Relationships and Workflows
The choice between Lindlar's catalyst and Birch reduction is primarily dictated by the desired stereochemistry of the resulting alkene. The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways for the reduction of this compound.
Caption: General experimental workflow for organic synthesis.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 3. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Spectroscopic Guide to Differentiating Heptyne Isomers
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between structural isomers is a critical task in chemical synthesis and drug development. Heptyne (C₇H₁₂), with its three linear isomers—1-heptyne, 2-heptyne, and 3-heptyne—presents a classic case for the application of spectroscopic techniques. This guide provides a detailed comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
At a Glance: Key Spectroscopic Differentiators
The primary distinction among the heptyne isomers lies in the position of the carbon-carbon triple bond. This structural variance gives rise to unique spectroscopic signatures for each molecule.
-
1-Heptyne , as a terminal alkyne, possesses a unique acetylenic proton, which is absent in the internal alkynes, 2-heptyne and this compound. This feature is the most straightforward diagnostic tool.
-
2-Heptyne and this compound , both internal alkynes, can be distinguished from each other by the subtle differences in the chemical environments of their constituent atoms, which are reflected in their respective NMR and mass spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three heptyne isomers.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton Assignment | 1-Heptyne | 2-Heptyne | This compound |
| ≡C-H | ~1.93 | - | - |
| ≡C-CH ₂- | ~2.18 | - | - |
| -C≡C-CH ₃ | - | ~1.77 | - |
| -C≡C-CH ₂- | - | ~2.11 | ~2.12-2.16 |
| -CH ₂-CH₂-C≡C- | ~1.45-1.55 | ~1.47 | ~1.49 |
| -CH ₂-CH₃ | ~1.35-1.45 | ~1.37 | ~1.14 |
| -CH₂-CH ₃ | ~0.91 | ~0.91 | ~0.97 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon Assignment | 1-Heptyne | 2-Heptyne | This compound |
| C ≡CH | ~84.3 | - | - |
| C≡C H | ~68.3 | - | - |
| C ≡C-CH₃ | - | ~75.3 | - |
| C≡C -CH₃ | - | ~79.2 | - |
| C ≡C-CH₂- | - | - | ~80.7 |
| C≡C -CH₂- | - | - | ~80.1 |
| ≡C-C H₂- | ~18.3 | - | - |
| -C≡C-C H₂- | - | ~18.5 | ~20.6 |
| -C H₂-CH₂-C≡C- | ~28.4 | ~31.1 | ~22.9 |
| -C H₂-CH₃ | ~31.2 | ~22.1 | ~14.1 |
| -CH₂-C H₃ | ~13.9 | ~13.5 | ~13.0 |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1-Heptyne | 2-Heptyne | This compound |
| ≡C-H Stretch | ~3310 (strong, sharp) | Absent | Absent |
| C≡C Stretch | ~2120 (weak) | ~2240 (weak) | ~2250 (very weak/absent) |
| sp³ C-H Stretch | ~2870-2960 | ~2870-2960 | ~2870-2960 |
Table 4: Major Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) and Proposed Structures |
| 1-Heptyne | 96 | 81 [M-CH₃]⁺, 67 [M-C₂H₅]⁺, 55 [M-C₃H₇]⁺, 41 [C₃H₅]⁺ (base peak) |
| 2-Heptyne | 96 | 81 [M-CH₃]⁺, 67 [M-C₂H₅]⁺, 54 [C₄H₆]⁺ (retro-Diels-Alder-like), 43 [C₃H₇]⁺ |
| This compound | 96 | 81 [M-CH₃]⁺, 67 [M-C₂H₅]⁺ (base peak), 55 [M-C₃H₇]⁺, 41 [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A solution of the heptyne isomer (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like the heptyne isomers, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the heptyne isomer is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven temperature program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-300.
-
Scan speed: 2 scans/s.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the isomer. The mass spectrum corresponding to the chromatographic peak is then analyzed for the molecular ion and characteristic fragment ions.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for identifying a specific heptyne isomer based on its spectroscopic data.
Caption: Workflow for the spectroscopic differentiation of heptyne isomers.
This comprehensive guide demonstrates that a combination of NMR, IR, and Mass Spectrometry provides a robust framework for the unambiguous differentiation of heptyne isomers. By carefully analyzing the unique spectral features of each compound, researchers can confidently identify the specific isomer in their samples, ensuring the accuracy and reliability of their scientific endeavors.
A Comparative Analysis of the Physical Properties of 3-Heptyne and 2-Heptyne
This guide provides a detailed comparison of the physical properties of two isomers, 3-heptyne and 2-heptyne. Both are alkynes with the chemical formula C₇H₁₂, differing only in the position of their triple bond. This structural variance leads to distinct physical characteristics, which are critical for their separation, identification, and application in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who require precise data on these compounds.
Comparative Data of Physical Properties
The following table summarizes the key physical properties of this compound and 2-heptyne, compiled from various chemical data sources. These values represent experimentally determined data, often cited in chemical literature.
| Physical Property | This compound | 2-Heptyne |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ |
| Molecular Weight ( g/mol ) | 96.17 | 96.17 |
| Boiling Point (°C) | 105-107.4[1] | 110-113[2][3][4] |
| Melting Point (°C) | -130.5[1] | 11.29[3][5][6] |
| Density (g/mL at 25°C) | 0.741[7] | 0.745[2][4][8] |
| Refractive Index (n20/D) | 1.4225[1] | 1.423[3][4] |
| Water Solubility | Slightly soluble[7] | 163.5 mg/L at 25°C[9] |
Experimental Protocols
The determination of the physical properties listed above is conducted through established experimental methodologies. While specific laboratory conditions can vary, the fundamental principles are as follows:
-
Boiling Point Determination: The boiling point is typically measured using distillation or a capillary method (Thiele tube). In a standard distillation, the temperature of the vapor in equilibrium with the boiling liquid is recorded at a specific atmospheric pressure. For smaller quantities, a capillary tube containing the sample is inverted in a larger tube with the same liquid and heated. The temperature at which a rapid stream of bubbles emerges from the capillary and then ceases upon slight cooling is recorded as the boiling point.
-
Melting Point Determination: The melting point is determined by packing a small amount of the solidified sample into a capillary tube and placing it in a melting point apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt until it becomes completely liquid is recorded. For substances with very low melting points like this compound, a cryostat is used to achieve and control the necessary low temperatures.
-
Density Measurement: The density of a liquid is commonly determined using a pycnometer or a digital density meter. A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by its volume. Digital density meters measure the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the sample's density.
-
Refractive Index Measurement: The refractive index is measured using a refractometer, such as an Abbé refractometer. A small drop of the liquid is placed on the prism, and light is passed through it. The instrument measures the angle at which the light is refracted, which is then converted to the refractive index. The measurement is temperature-dependent and is typically performed at 20°C using the D-line of a sodium lamp (n20/D).
Structural Isomerism
The difference in the physical properties of this compound and 2-heptyne arises from their structural isomerism. The position of the triple bond influences the molecule's overall shape, polarity, and intermolecular forces. The diagram below illustrates the structural difference between the two compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Heptyne 98 1119-65-9 [sigmaaldrich.com]
- 5. hept-2-yne [chembk.com]
- 6. 2-HEPTYNE CAS#: 1119-65-9 [m.chemicalbook.com]
- 7. This compound | 2586-89-2 | Benchchem [benchchem.com]
- 8. 2-HEPTYNE price,buy 2-HEPTYNE - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Confirming Product Formation in Reactions of 3-Heptyne: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, unequivocally confirming the formation of a desired product is a cornerstone of successful chemical synthesis. When reacting 3-heptyne, an internal alkyne, a suite of analytical techniques is available to identify and quantify the resulting products, which could range from complete saturation (heptane) to partial reduction (cis- or trans-3-heptene) or various functionalizations. This guide provides a comparative overview of the most effective methods, detailing their performance, experimental protocols, and supporting data to aid in selecting the optimal strategy for product confirmation.
Core Analytical Techniques: A Head-to-Head Comparison
The principal methods for analyzing the products of this compound reactions include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each technique offers unique advantages and provides complementary information for a comprehensive structural and quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. By observing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For reactions of this compound, both ¹H and ¹³C NMR are invaluable.
Performance:
-
¹H NMR: Distinguishes between the starting alkyne, potential alkene intermediates, and the final alkane product by the chemical shifts and multiplicities of protons. The disappearance of the signals corresponding to the methylene groups adjacent to the triple bond is a key indicator.
-
¹³C NMR: Provides direct evidence of the change in hybridization of the carbon atoms. The characteristic downfield shifts of the sp-hybridized carbons of the alkyne will disappear and be replaced by signals in the sp² (alkene) or sp³ (alkane) regions.[1][2]
Experimental Data Summary:
The following table summarizes the expected chemical shifts for this compound and its potential hydrogenation products.
| Compound | Carbon Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound (Reactant) | C1, C7 | 1.0 (t) | 13.5, 14.4 |
| C2, C6 | 1.5 (m) | 12.6, 22.9 | |
| C3, C4 | 2.1 (t) | 80.5, 80.9 | |
| (Z)-3-Heptene (Product) | Olefinic H | 5.3-5.5 (m) | 129.0, 130.0 |
| Allylic H | ~2.0 (m) | ~20-30 | |
| (E)-3-Heptene (Product) | Olefinic H | 5.4-5.6 (m)[3] | 129.9, 131.2 |
| Allylic H | ~2.0 (m) | ~25-35 | |
| n-Heptane (Product) | C1, C7 (CH₃) | 0.88 (t)[4][5] | 14.0 |
| C2, C6 (CH₂) | 1.27-1.30 (m)[4][5] | 22.6 | |
| C3, C5 (CH₂) | 1.27-1.30 (m)[4][5] | 31.8 | |
| C4 (CH₂) | 1.27-1.30 (m)[4][5] | 29.1 |
(Note: Data for heptene isomers are estimates based on typical values. Data for this compound and n-heptane are from experimental and database sources.[3][4][5][6][7][8][9])
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method primarily used to identify the presence or absence of specific functional groups. Its main utility in this compound reactions is to track the disappearance of the carbon-carbon triple bond.
Performance:
-
Key Advantage: Excellent for quickly confirming the consumption of the alkyne starting material. The disappearance of the C≡C stretching vibration is a clear indicator of reaction completion.[10]
-
Limitation: As this compound is an internal alkyne, it lacks the characteristic sharp ≡C-H stretch around 3300 cm⁻¹, making this signal unusable. The C≡C stretch itself can be weak or absent in symmetrical or near-symmetrical internal alkynes.[10] Distinguishing between cis- and trans-alkene products can be challenging, although trans-alkenes typically show a distinct C-H bend around 960-970 cm⁻¹.
Experimental Data Summary:
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Relevance to this compound Reaction |
| Alkyne (C≡C) | Stretch | 2100 - 2260 (weak for internal)[10] | Disappears upon reaction. |
| Alkene (C=C) | Stretch | 1640 - 1680 (weak to medium) | Appears in partial hydrogenation. |
| Alkane (C-H) | Stretch | 2850 - 3000 | Present in reactant and products. |
| Alkene (=C-H) | Bend (trans) | 960 - 970 | Can indicate formation of (E)-3-heptene. |
| Alkene (=C-H) | Bend (cis) | 675 - 730 | Can indicate formation of (Z)-3-heptene. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and, through fragmentation analysis, can offer structural clues. It is often coupled with Gas Chromatography (GC-MS) for enhanced separation and identification of components in a reaction mixture.[11]
Performance:
-
Molecular Ion Peak: Clearly distinguishes between this compound (C₇H₁₂, MW=96.17 g/mol ), 3-heptene (C₇H₁₄, MW=98.19 g/mol ), and heptane (C₇H₁₆, MW=100.20 g/mol ).[12]
-
Fragmentation Pattern: While both reactant and product will fragment, the patterns can be used for confirmation. For instance, n-heptane shows characteristic losses of alkyl fragments (M-15, M-29, M-43).[13][14]
-
Sensitivity: GC-MS is highly sensitive, capable of detecting trace amounts of products or unreacted starting material.[11]
Experimental Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Data (m/z) |
| This compound | C₇H₁₂ | 96.17 | Molecular Ion [M]⁺ at 96 |
| 3-Heptene | C₇H₁₄ | 98.19 | Molecular Ion [M]⁺ at 98 |
| n-Heptane | C₇H₁₆ | 100.20 | Molecular Ion [M]⁺ at 100; Fragments at 85, 71, 57, 43 (base peak)[13][14][15] |
Gas Chromatography (GC)
GC is a premier technique for separating volatile compounds and quantifying the composition of a reaction mixture.[16] It separates components based on their boiling points and interactions with the stationary phase of the GC column.
Performance:
-
Quantitative Analysis: By integrating the peak areas in the chromatogram, the relative amounts of reactant, intermediates, and products can be accurately determined.
-
Purity Assessment: GC can effectively resolve the product from the starting material and any byproducts, providing a clear picture of product purity.
-
Identification: While not definitive alone, the retention time (the time it takes for a compound to pass through the column) is a characteristic property that can be used for identification by comparison to an authentic standard.[17]
Experimental Data Summary:
Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The data below is illustrative, showing the expected elution order.
| Compound | Boiling Point (°C) | Expected Retention Time |
| This compound | 105-106 | Intermediate |
| 3-Heptene | 95-96 | Shorter |
| n-Heptane | 98.4 | Shorter than this compound |
(Note: On a standard non-polar column, elution is primarily based on boiling point. However, interactions with the stationary phase can alter this order. Heptane and heptene have similar boiling points and may require optimized GC conditions for baseline separation.[18])
Experimental Protocols
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture or purified product in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[19]
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.[20]
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment involves a 90° pulse and acquisition of the free induction decay (FID). Typically, 8 to 16 scans are sufficient for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required.[19] Proton decoupling is typically used to simplify the spectrum so that each unique carbon appears as a singlet.[21]
-
Data Processing: The FIDs are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to tetramethylsilane (TMS) or the residual solvent peak.[19]
General Protocol for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (typically in the low ppm range).
-
Instrument Setup: Use a GC equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5 or similar). Set an appropriate temperature program, starting below the boiling point of the most volatile component and ramping up. Helium is typically used as the carrier gas.[22]
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC inlet, where it is vaporized.[16]
-
Separation & Detection: The vaporized components are separated on the column and elute into the mass spectrometer. The MS is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-200.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The mass spectrum for each peak can be analyzed and compared to spectral libraries (like NIST) to confirm identity.[11]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the confirmation of product formation in a reaction involving this compound.
Caption: General workflow for reaction monitoring and product confirmation.
Conclusion
No single technique is sufficient for the complete confirmation of product formation in reactions of this compound. A multi-faceted approach is recommended. GC-MS excels at determining the purity and molecular weight of the components in the reaction mixture. IR spectroscopy offers a quick check for the consumption of the alkyne functional group. However, for definitive and unambiguous structural proof of the product, ¹H and ¹³C NMR spectroscopy are indispensable. By strategically combining these methods, researchers can confidently identify, quantify, and confirm the structure of their target molecules.
References
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. TRANS-3-HEPTENE(14686-14-7) 1H NMR spectrum [chemicalbook.com]
- 4. C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Heptane(142-82-5) 1H NMR [m.chemicalbook.com]
- 6. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. This compound(2586-89-2) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. CIS-3-HEPTENE(7642-10-6) 13C NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 12. Heptane [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Heptane [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 19. benchchem.com [benchchem.com]
- 20. ekwan.github.io [ekwan.github.io]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Data of 3-Heptyne and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimentally determined physical and chemical properties of 3-heptyne with its structural isomers, 1-heptyne and 2-heptyne, and its corresponding alkene, 3-heptene. All data is cross-referenced with the National Institute of Standards and Technology (NIST) Chemistry WebBook and other reputable sources to ensure accuracy and reliability. This document is intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering a side-by-side comparison of key experimental data to inform compound selection and experimental design.
Data Presentation
The following tables summarize the key quantitative experimental data for this compound and its selected alternatives.
Table 1: Physical Properties of this compound and a Selection of its Isomers.
| Property | This compound | 1-Heptyne | 2-Heptyne | 3-Heptene |
| Molecular Formula | C₇H₁₂ | C₇H₁₂ | C₇H₁₂ | C₇H₁₄ |
| Molecular Weight ( g/mol ) | 96.17[1][2] | 96.17[2][3] | 96.17[1][4] | 98.19[5][6] |
| Boiling Point (°C) | 105-106[1] | 99-100[7] | 112-113[8] | 95.9 |
| Melting Point (°C) | -130.5[4] | -81[7] | N/A | -113 |
| Density (g/mL at 25°C) | 0.741[1][4] | 0.733[7] | 0.745[8] | 0.704 |
| Refractive Index (n20/D) | 1.4225[1] | 1.4180 | 1.4220[8] | 1.404 |
Table 2: Thermochemical and Chromatographic Data.
| Property | This compound | 1-Heptyne | 2-Heptyne | 3-Heptene |
| Enthalpy of Vaporization (kJ/mol) | 39.1 at 358 K[2] | 34.9 at 298.15 K | 38.6 at 361 K[1] | 33.9 at 298.15 K |
| Kovats Retention Index (Standard non-polar) | 744[9] | 712[10] | 753 | 696.4[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount of the liquid sample (e.g., this compound) into the small test tube.
-
Place the capillary tube, with its sealed end up, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and attached test tube in the Thiele tube, ensuring the oil level is above the sample.
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[12][13] Record this temperature.
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a fundamental physical property of a substance and is a useful indicator of purity.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Ethanol and distilled water for cleaning
-
Lens paper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol and then distilled water, and gently wipe with lens paper.
-
Connect the refractometer to a constant temperature water bath set to 20°C. Allow the instrument to equilibrate.
-
Using a clean dropper, place a few drops of the liquid sample (e.g., 1-heptyne) onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin film.
-
Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.
-
Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.
-
If a colored band is visible, adjust the chromaticity screw until the dividing line is sharp and colorless.
-
Align the dividing line exactly on the crosshairs.
-
Press the "Read" button or look at the scale to obtain the refractive index value.[14]
-
Clean the prisms thoroughly with ethanol and lens paper after the measurement.
Gas Chromatography (GC) of Volatile Hydrocarbons
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.
Apparatus:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-1, 100% dimethylpolysiloxane)[15]
-
Helium or Nitrogen as carrier gas
-
Syringe for sample injection
-
Vials for sample and standards
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 3-heptene) in a volatile solvent like hexane or pentane.
-
-
Injection:
-
Draw a small volume of the prepared sample (e.g., 1 µL) into a clean GC syringe.
-
Inject the sample into the GC injector port.
-
-
Data Acquisition and Analysis:
-
Start the data acquisition software simultaneously with the injection.
-
The chromatogram will show peaks corresponding to the different components of the sample.
-
The retention time (the time it takes for a compound to travel through the column) is used for qualitative identification by comparing it to the retention times of known standards.
-
The area under each peak is proportional to the concentration of that compound and can be used for quantitative analysis.[17]
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compared compounds.
Caption: Experimental workflow for the comparison of physicochemical properties.
References
- 1. 2-Heptyne [webbook.nist.gov]
- 2. 1-Heptyne [webbook.nist.gov]
- 3. 1-Heptyne [webbook.nist.gov]
- 4. 2-Heptyne [webbook.nist.gov]
- 5. 3-Heptene [webbook.nist.gov]
- 6. 3-Heptene [webbook.nist.gov]
- 7. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-Heptyne [webbook.nist.gov]
- 10. 1-Heptyne | C7H12 | CID 12350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Heptene | C7H14 | CID 11612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. academic.oup.com [academic.oup.com]
- 17. chem.fsu.edu [chem.fsu.edu]
analyzing the stereochemistry of alkene products from 3-heptyne reduction
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of alkenes is a critical determinant of biological activity and pharmacological properties in drug discovery and development. The controlled synthesis of specific alkene isomers from readily available starting materials is, therefore, a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of two primary methods for the stereoselective reduction of the internal alkyne, 3-heptyne, to its corresponding alkene diastereomers: (Z)-3-heptene (cis) and (E)-3-heptene (trans). We present a detailed examination of the underlying reaction mechanisms, experimental protocols, and expected product distributions to aid researchers in selecting the optimal synthetic route for their specific needs.
Methods of Reduction: A Stereochemical Dichotomy
The reduction of an alkyne to an alkene can be controlled to selectively produce either the cis or trans isomer by the judicious choice of reagents and reaction conditions. This stereoselectivity stems from the distinct mechanisms of the two primary reduction methods: catalytic hydrogenation with a poisoned catalyst and dissolving metal reduction.
-
Catalytic Hydrogenation with Lindlar's Catalyst for (Z)-3-Heptene (cis): This method involves the syn-addition of hydrogen across the triple bond. The Lindlar catalyst, a palladium catalyst "poisoned" with lead acetate and quinoline, is sufficiently active to reduce alkynes but not so active as to reduce the resulting alkenes to alkanes.[1][2] The hydrogen atoms are delivered to the same face of the alkyne from the surface of the catalyst, resulting in the exclusive formation of the cis alkene.[3]
-
Dissolving Metal Reduction for (E)-3-Heptene (trans): In contrast, the reduction of an alkyne with sodium or lithium metal dissolved in liquid ammonia proceeds via an anti-addition of hydrogen.[4][5] The mechanism involves the formation of a radical anion intermediate, which is protonated by ammonia. A second electron transfer and subsequent protonation lead to the trans alkene, which is the thermodynamically more stable isomer.[6]
Performance Comparison
The choice between these two methods hinges on the desired stereochemical outcome. Both methods are known to be highly selective for their respective products when performed under optimal conditions.
| Reduction Method | Reagents | Product | Typical Yield (%) | Typical Stereoselectivity |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | (Z)-3-Heptene (cis) | >90 | >95% Z-isomer |
| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-3-Heptene (trans) | >85 | >98% E-isomer |
Note: Yields and stereoselectivity are typical for the reduction of internal alkynes and may vary based on specific reaction conditions and scale.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of (Z)-3-heptene and (E)-3-heptene from this compound.
Synthesis of (Z)-3-Heptene via Lindlar Catalysis
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane (anhydrous)
-
Hydrogen gas (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogenation apparatus (or balloon setup)
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
Procedure:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (500 mg).
-
The flask is sealed with a septum, and the atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times.
-
Anhydrous hexane (20 mL) is added via syringe, followed by quinoline (0.1 mL).
-
This compound (4.8 g, 50 mmol) is then added to the stirred suspension.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion (disappearance of starting material, typically 2-4 hours), the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with hexane (2 x 10 mL).
-
The combined filtrate is carefully concentrated under reduced pressure to afford the crude product.
-
Purification by distillation will yield pure (Z)-3-heptene.
Synthesis of (E)-3-Heptene via Dissolving Metal Reduction
Materials:
-
This compound
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Ammonium chloride
-
Pentane
-
Three-neck round-bottom flask
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Gas inlet tube
Procedure:
-
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dry ice/acetone condenser is charged with liquid ammonia (approx. 100 mL) at -78 °C.
-
Small pieces of sodium metal (2.3 g, 100 mmol) are carefully added to the stirred ammonia until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[7]
-
A solution of this compound (4.8 g, 50 mmol) in pentane (10 mL) is added dropwise to the sodium-ammonia solution over 15 minutes. The blue color will discharge during the addition.
-
The reaction mixture is stirred for an additional 2 hours at -78 °C.
-
After the reaction is complete, the excess sodium is quenched by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
The ammonia is allowed to evaporate overnight in a well-ventilated fume hood.
-
Water (50 mL) is carefully added to the residue, and the mixture is extracted with pentane (3 x 30 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed by distillation to give the crude product.
-
Purification by distillation will yield pure (E)-3-heptene.
Reaction Pathways and Workflow
The stereochemical outcome of the reduction of this compound is dictated by the chosen reaction pathway. The following diagrams illustrate the logical flow of each synthesis.
Caption: Reaction pathways for the stereoselective reduction of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 3. Z-selective reduction of alkynes using Lindlar’s catalyst [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Heptyne
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Heptyne (CAS No. 2586-89-2). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling protocols are mandatory.
Essential Safety Information at a Glance
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 105-106 °C | [1] |
| Flash Point | -16 °C (3.2 °F) - closed cup | |
| Density | 0.741 g/mL at 25 °C | [1] |
| Hazard Classifications | Flammable Liquid 2, Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [2] |
| Signal Word | Danger | |
| Hazard Statements | H225, H315, H319, H335 | [2] |
Operational Plan: Handling this compound
1. Preparation:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Personal Protective Equipment (PPE): The following PPE is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Wear suitable protective gloves. Consult the glove manufacturer's resistance guide for compatibility with this compound.
-
Skin and Body Protection: A flame-resistant lab coat must be worn over personal clothing. Ensure arms are fully covered.
-
Respiratory Protection: If ventilation is inadequate or there is a risk of inhalation, use a respirator with an ABEK (EN14387) type filter.
-
-
Ignition Source Control: this compound is highly flammable.[2][5] Keep it away from heat, sparks, open flames, and hot surfaces.[3] Use only non-sparking tools.[3] Ground and bond containers and receiving equipment to prevent static discharge.[3]
2. Handling:
-
Dispensing: When transferring this compound, do so slowly to minimize splashing and vapor generation. Use a properly bonded and grounded dispensing system.
-
Reactions: For any reactions involving this compound, especially those that are exothermic, ensure adequate cooling and be prepared for a rapid temperature increase.
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[3] Do not use a solid stream of water, as it may scatter and spread the fire.
4. Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
